(S)-Siphos
Description
Structure
3D Structure
Properties
IUPAC Name |
N,N-dimethyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20NO2P/c1-20(2)23-21-15-7-3-5-13-9-11-19(17(13)15)12-10-14-6-4-8-16(22-23)18(14)19/h3-8H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIDZEECIONITMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)P1OC2=CC=CC3=C2C4(CC3)CCC5=C4C(=CC=C5)O1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20NO2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
443965-10-4 | |
| Record name | N,N-Dimethyl-10,11,12,13-tetrahydrodiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
what is (S)-Siphos in asymmetric catalysis
An In-Depth Technical Guide to (S)-Siphos in Asymmetric Catalysis
Foreword: The Pursuit of Chirality
In the landscape of modern synthetic chemistry, the ability to control stereochemistry is not merely an academic exercise; it is a critical necessity, particularly in the realms of pharmaceutical development and materials science. The biological activity of a molecule is intrinsically tied to its three-dimensional structure, making the selective synthesis of a single enantiomer paramount. Transition metal-catalyzed asymmetric synthesis has emerged as the most powerful tool for this purpose, and at the heart of these systems lies the chiral ligand. It is the ligand that masterfully orchestrates the spatial arrangement of reactants around the metal center, dictating the stereochemical outcome of the reaction.
Among the pantheon of successful chiral ligands, the Siphos family, built upon a rigid 1,1'-spirobiindane backbone, represents a significant advancement.[1][2] This guide focuses on this compound, a monodentate phosphoramidite ligand whose unique structural and electronic properties have enabled remarkable levels of enantioselectivity in a variety of challenging transformations. As a Senior Application Scientist, my objective here is not just to present protocols, but to illuminate the underlying principles that make this compound a privileged and effective tool for the discerning chemist. We will explore its structure, delve into its mechanistic nuances, and provide field-proven methodologies for its application in key synthetic reactions.
The this compound Ligand: Structure and Design Principles
This compound is a member of the spiro phosphoramidite ligand family.[1] Its defining feature is the C2-symmetric 1,1'-spirobiindane-7,7'-diol backbone, which provides a rigid and well-defined chiral environment.[2] This spirocyclic framework locks the two indane units in a perpendicular orientation, creating a deep chiral pocket that effectively shields one face of the coordinated metal center.
The phosphoramidite moiety serves as the crucial binding site to the transition metal. Unlike bidentate ligands such as BINAP, this compound is a monodentate ligand. This structural feature can be highly advantageous, as it allows for greater flexibility in the coordination sphere of the metal and can prevent catalyst deactivation pathways that sometimes affect bidentate systems.[1] The electronic properties of the ligand can be fine-tuned by modifying the amine substituent on the phosphorus atom, although the parent dimethylamino variant is widely effective.[1]
Caption: Figure 1: The chiral spirobiindane backbone of this compound.
The efficacy of the Siphos family stems from its "privileged" spiro skeleton. This scaffold has proven broadly applicable across a range of asymmetric reactions, including hydrogenations and various cross-coupling reactions, consistently delivering superior or comparable enantioselectivities to ligands with other backbones.[1]
Mechanism of Stereoinduction: Beyond Steric Hindrance
The primary role of a chiral ligand is to create a diastereomeric transition state with a significant energy difference, favoring the formation of one enantiomer of the product. While steric repulsion is the classical model for stereoinduction, advanced ligands like the Siphos family employ more subtle, and often more powerful, interactions.
In many palladium-catalyzed reactions, related sulfonated ligands (like sSPhos) have been shown to operate through a unique mechanism involving electrostatic interactions.[3][4] For instance, in arylative phenol dearomatization, the sulfonated ligand can engage in attractive electrostatic interactions with the phenolate substrate via a bridging alkali metal cation.[4][5] This positions the substrate precisely within the chiral environment, leading to high enantioselectivity. While this compound itself is not sulfonated, this principle highlights that non-covalent interactions within the outer coordination sphere are critical design elements for modern ligands. For hydroxyl-containing substrates, hydrogen bonding networks between the ligand and substrate can also play a crucial role in pre-organizing the transition state assembly.[5]
The general catalytic cycle for a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig reaction, illustrates the critical points of influence for the this compound ligand. The ligand's steric bulk and electronic properties influence both the rate and selectivity of the oxidative addition and, most critically, the final bond-forming reductive elimination step, which occurs within the chiral pocket created by the ligand.[6]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. sSPhos: A General Ligand for Enantioselective Arylative Phenol Dearomatization via Electrostatically-Directed Palladium Catalysis. [repository.cam.ac.uk]
- 5. sSPhos: A General Ligand for Enantioselective Arylative Phenol Dearomatization via Electrostatically-Directed Palladium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
(S)-Siphos: A Comprehensive Technical Guide for Advanced Catalysis
This guide provides an in-depth exploration of the (S)-Siphos family of chiral phosphoramidite ligands, designed for researchers, scientists, and professionals in drug development and fine chemical synthesis. We will delve into the core chemical properties, synthesis, and pivotal applications of this compound in asymmetric catalysis, with a focus on rhodium-catalyzed hydrogenations and palladium-catalyzed cross-coupling reactions. This document moves beyond a simple recitation of facts to offer insights into the causality of experimental choices and the mechanistic underpinnings that drive the remarkable efficiency and selectivity of these ligands.
Introduction to the this compound Ligand Family
This compound ligands are a class of chiral monodentate phosphoramidites built upon a rigid 1,1'-spirobiindane backbone. This unique structural motif imparts exceptional steric bulk and a well-defined chiral environment around the coordinating phosphorus atom, making them highly effective in a range of asymmetric transformations. The modular nature of their synthesis allows for fine-tuning of the amine substituent on the phosphorus, enabling the optimization of reactivity and enantioselectivity for specific substrates.
Core Chemical Properties and Synthesis
The fundamental characteristics of the this compound ligand framework are crucial for understanding its catalytic behavior. While the parent this compound is the foundational structure, various amine-substituted derivatives are commonly employed and commercially available.
Chemical Identity and Properties
Herein, we detail the properties of two representative and commercially significant members of the this compound family: the dimethylamine and the bis((R)-1-phenylethyl)amine derivatives.
| Property | (11aS)-(-)-10,11,12,13-Tetrahydrodiindeno[7,1-de:1′,7′-fg]dioxaphosphocin-5-dimethylamine | This compound-PE |
| Synonym | This compound (dimethylamine derivative) | N-Di[(R)-1-phenylethyl]-[(S)-1,1′-spirobiindane-7,7′-diyl]-phosphoramidite |
| CAS Number | 443965-10-4 | 500997-70-6 |
| Molecular Formula | C₁₉H₂₀NO₂P | C₃₃H₃₂NO₂P |
| Molecular Weight | 325.34 g/mol | 505.59 g/mol |
| Appearance | White to off-white solid | White to off-white powder |
| Solubility | Soluble in common organic solvents such as dichloromethane, toluene, and THF. | Soluble in common organic solvents. |
Synthesis of the this compound Scaffold
The synthesis of this compound ligands originates from the enantiomerically pure (S)-1,1'-spirobiindane-7,7'-diol. This foundational chiral diol provides the rigid spirocyclic framework that is essential for the ligand's stereodirecting capabilities.
Caption: General synthetic scheme for this compound derivatives.
The synthetic route involves a two-step process:
-
Phosphitylation of the Diol: The enantiopure (S)-1,1'-spirobiindane-7,7'-diol is reacted with a phosphorus trihalide, typically phosphorus trichloride (PCl₃), to form a reactive phosphorochloridite intermediate.
-
Amination: The phosphorochloridite is then treated with a desired primary or secondary amine in the presence of a base to yield the final phosphoramidite ligand. The choice of amine is a critical determinant of the ligand's steric and electronic properties.
Applications in Asymmetric Catalysis
The unique architecture of this compound ligands has led to their successful application in a variety of highly enantioselective catalytic reactions.
Rhodium-Catalyzed Asymmetric Hydrogenation
This compound and its derivatives have proven to be exceptionally effective ligands for rhodium-catalyzed asymmetric hydrogenation of various prochiral olefins, including dehydroamino acids, enamides, and itaconates. These reactions provide a direct and atom-economical route to valuable chiral building blocks for the pharmaceutical and agrochemical industries.
Causality of Experimental Choices: The choice of solvent, pressure, and catalyst loading are critical parameters. Non-coordinating or weakly coordinating solvents like toluene or dichloromethane are often preferred to avoid competition with the substrate for coordination to the rhodium center. Higher hydrogen pressures can increase the reaction rate but may sometimes negatively impact enantioselectivity. Catalyst loadings are typically low, often in the range of 0.01 to 1 mol%, reflecting the high efficiency of the this compound-rhodium complexes.
-
Catalyst Pre-formation (Optional but Recommended): In a glovebox, dissolve [Rh(COD)₂]BF₄ (1.0 mol%) and this compound (1.1 mol%) in degassed dichloromethane. Stir the solution for 30 minutes at room temperature.
-
Reaction Setup: In a separate flask, dissolve methyl α-acetamidoacrylate (1.0 eq) in degassed dichloromethane.
-
Hydrogenation: Transfer the substrate solution to an autoclave. Add the pre-formed catalyst solution via syringe. Seal the autoclave, purge with hydrogen gas (3 cycles), and then pressurize to the desired pressure (e.g., 10 atm).
-
Reaction Monitoring and Work-up: Stir the reaction at room temperature and monitor by TLC or GC for the disappearance of the starting material. Upon completion, carefully vent the autoclave and concentrate the reaction mixture in vacuo. The crude product can be purified by column chromatography on silica gel.
Caption: Workflow for Rh-catalyzed asymmetric hydrogenation.
Mechanistic Insights: The prevailing mechanism for rhodium-catalyzed asymmetric hydrogenation with chiral phosphine ligands is the "unsaturated pathway". The key steps involve:
-
Coordination of the prochiral olefin to the chiral rhodium-Siphos complex.
-
Oxidative addition of dihydrogen to form a rhodium dihydride species.
-
Migratory insertion of the olefin into a rhodium-hydride bond, which is the enantiodetermining step. The steric and electronic properties of the this compound ligand dictate the facial selectivity of this insertion.
-
Reductive elimination of the hydrogenated product, regenerating the active catalyst.
Palladium-Catalyzed Cross-Coupling Reactions
The electron-rich and sterically demanding nature of this compound and related biaryl phosphine ligands makes them highly effective in palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. These reactions are indispensable for the formation of carbon-nitrogen and carbon-carbon bonds in modern organic synthesis.
Causality of Experimental Choices: The choice of base is critical in Buchwald-Hartwig amination. A strong, non-nucleophilic base such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide is typically required to deprotonate the amine and facilitate the catalytic cycle. The solvent choice, often an ethereal solvent like THF or dioxane, or an aromatic solvent like toluene, can influence the solubility of the reactants and the stability of the catalytic species. The use of pre-formed palladium precatalysts can lead to more reproducible results and higher catalyst activity.
-
Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (1.0 mol%), this compound (2.2 mol%), and sodium tert-butoxide (1.4 eq).
-
Addition of Reactants: Evacuate and backfill the tube with argon (3 cycles). Add the aryl bromide (1.0 eq) and the amine (1.2 eq), followed by degassed toluene.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC).
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography.
Caption: Catalytic cycle for Buchwald-Hartwig amination.
Mechanistic Insights: The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, and subsequent deprotonation by the base generates a palladium amido complex.
-
Reductive Elimination: The C-N bond is formed through reductive elimination from the palladium amido complex, yielding the desired aryl amine product and regenerating the Pd(0) catalyst.
The steric bulk of the this compound ligand is crucial in promoting the reductive elimination step, which is often the rate-determining step of the catalytic cycle.
Conclusion
The this compound family of ligands represents a significant advancement in the field of asymmetric catalysis. Their rigid chiral scaffold and tunable electronic and steric properties have enabled the development of highly efficient and selective catalytic systems for the synthesis of valuable chiral molecules. A thorough understanding of their chemical properties, synthesis, and the mechanistic principles governing their application is paramount for researchers and scientists seeking to leverage these powerful tools in their synthetic endeavors.
References
-
Etayo, P. & Vidal-Ferran, A. (2013). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews, 42(2), 728-754. [Link]
-
Wiley-VCH. (n.d.). Rhodium(I)-Catalyzed Asymmetric Hydrogenation. In Comprehensive Organic Synthesis II. [Link]
-
DSpace@MIT. (n.d.). Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
discovery and development of spirobiindane ligands
An In-depth Technical Guide to the Discovery and Development of Spirobiindane Ligands
Introduction: The Rise of a Privileged Scaffold
In the landscape of asymmetric catalysis, the quest for novel, effective chiral ligands is perpetual. The architecture of a ligand dictates the stereochemical outcome of a reaction, and thus, the design of scaffolds that can impart high levels of enantioselectivity is of paramount importance. Among the elite class of "privileged" chiral scaffolds, the 1,1'-spirobiindane framework has emerged as a cornerstone for the development of a diverse array of highly successful ligands.[1][2]
The defining feature of the 1,1'-spirobiindane core is its rigid, C2-symmetric structure, where two indane units are fused through a single spirocyclic carbon atom. This arrangement creates a well-defined and deep chiral pocket around the coordinating metal center, which is highly effective in differentiating between enantiotopic faces or groups of a prochiral substrate. This inherent structural rigidity minimizes conformational ambiguities, leading to more predictable and higher enantioselectivities in catalytic transformations. Furthermore, the scaffold provides multiple sites for functionalization, allowing for fine-tuning of steric and electronic properties to optimize performance for specific reactions. This guide provides a comprehensive overview of the discovery, synthesis, and application of this remarkable class of ligands.
Genesis and Evolution of Synthetic Strategies
The practical utility of any chiral ligand is intrinsically linked to the accessibility of its core scaffold. Early synthetic routes to enantiopure spirobiindane derivatives were often tedious, limiting their broader application.[1][2] However, significant advancements have led to more efficient and scalable methodologies, which have been crucial for the widespread adoption of spirobiindane-based ligands.
Strategy 1: Resolution and Derivatization of SPINOL
One of the most pivotal molecules in this family is 1,1'-spirobiindane-7,7'-diol (SPINOL). Its structural analogy to the highly successful BINOL scaffold, combined with its unique spirocyclic nature, made it an immediate target for ligand development. The synthesis of SPINOL-derived chiral phosphoric acids, for instance, has proven highly effective in organocatalysis, such as in the Friedel-Crafts reaction of indoles with imines, achieving excellent yields and enantioselectivities up to 99% ee.[3]
Strategy 2: Asymmetric Synthesis via Catalytic Hydrogenation
A more elegant and efficient approach involves the enantioselective synthesis of the spirobiindane core itself. A notable advancement is the development of a practical, one-pot sequence involving the Iridium-catalyzed asymmetric hydrogenation of α,α'-bis(arylidene)ketones, followed by a TiCl₄-promoted asymmetric spiroannulation.[1][2] This method allows for the large-scale synthesis of functionalized spirobiindanes, such as cyclohexyl-fused spirobiindanediol, in high yield and with exceptional stereoselectivity (>99% ee), even on a 25-gram scale without the need for chromatographic purification.[1][2][4] The causality behind this strategy's success lies in the high fidelity of the asymmetric hydrogenation step, which sets the stereochemistry for the subsequent diastereoselective cyclization, effectively controlling the final spiro-center's configuration.
Diagram 1: Asymmetric Synthesis of Cyclohexyl-Fused Spirobiindane Core
Sources
- 1. Chiral Cyclohexyl-Fused Spirobiindanes: Practical Synthesis, Ligand Development, and Asymmetric Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Item - Chiral Cyclohexyl-Fused Spirobiindanes: Practical Synthesis, Ligand Development, and Asymmetric Catalysis - American Chemical Society - Figshare [acs.figshare.com]
An In-Depth Technical Guide to (S)-Siphos: Physical Properties and Stability for the Research Scientist
(S)-Siphos , with the full chemical name (11aS)-(-)-10,11,12,13-Tetrahydrodiindeno[7,1-de:1′,7′-fg][1][2]dioxaphosphocin-5-bis[(R)-1-phenylethyl]amine, is a chiral phosphoramidite ligand that has garnered significant attention in the field of asymmetric catalysis. Its unique spirocyclic backbone imparts a specific steric and electronic environment to metal centers, enabling high levels of enantioselectivity in a variety of chemical transformations. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the core physical properties and stability considerations essential for the effective use of this compound in the laboratory.
Core Physical Characteristics
This compound is typically supplied as a white to off-white powder or solid. A summary of its key physical properties is presented in Table 1. It is important to note that some physical properties, such as the melting point, may exhibit slight variations between batches and suppliers.
| Property | Value | Source(s) |
| Chemical Formula | C₃₃H₃₂NO₂P | [3] |
| Molecular Weight | 505.59 g/mol | [3] |
| Appearance | White to off-white powder/solid | |
| Melting Point | 90-96 °C to 120-125 °C | |
| Optical Activity | [α]₂²/D -65.0°, c = 1 in chloroform | |
| Storage Temperature | -20°C | [3] |
Understanding the Stability Profile of this compound
As a phosphoramidite, the stability of this compound is intrinsically linked to the trivalent phosphorus center, which is susceptible to both hydrolysis and oxidation. While some supplier information may indicate it is not air-sensitive, the general chemical nature of phosphoramidites warrants careful handling to prevent degradation.
Moisture Sensitivity and Hydrolysis
This compound is moisture-sensitive. In the presence of water, phosphoramidites can undergo hydrolysis, leading to the formation of an H-phosphonate and the corresponding secondary amine. This reaction is often catalyzed by mild acids.
Diagram: Hydrolysis of a Phosphoramidite Ligand
Caption: Generalized hydrolysis pathway of a phosphoramidite ligand.
The consequence of hydrolysis is the loss of the desired ligand, which will negatively impact the efficiency and selectivity of the catalytic reaction. Therefore, it is paramount to handle this compound under strictly anhydrous conditions.
Air Sensitivity and Oxidation
The phosphorus(III) center in this compound is susceptible to oxidation to a phosphorus(V) species, typically a phosphoramidate, upon exposure to air (oxygen). This process is often irreversible and yields a ligand that is inactive in many catalytic cycles.
Diagram: Oxidation of a Phosphoramidite Ligand
Caption: Generalized oxidation pathway of a phosphoramidite ligand.
While some bulky phosphine ligands exhibit a degree of air stability, it is best practice to handle this compound under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
Thermal Stability
Experimental Protocols
Handling and Storage of this compound
Given the sensitivity of this compound to moisture and potentially air, the following procedures are recommended:
Storage:
-
Store the solid ligand in its original container, tightly sealed, at -20°C.
-
For long-term storage, consider placing the container inside a desiccator or a sealed bag with a desiccant, even within the freezer.
-
Store under an inert atmosphere (nitrogen or argon).
Handling:
-
All manipulations of solid this compound should be performed in a glovebox under an inert atmosphere.
-
If a glovebox is not available, use Schlenk line techniques. Weighing out the solid should be done rapidly in a dry, inert atmosphere.
-
Use dry, deoxygenated solvents for preparing solutions of this compound.
-
Solutions of this compound should be prepared fresh for each use. If storage of a solution is unavoidable, it should be stored under an inert atmosphere at a low temperature and for a minimal amount of time.
Diagram: Workflow for Handling this compound
Caption: Recommended workflow for the safe handling of this compound.
Assessment of Purity and Degradation
The purity of this compound can be assessed by ³¹P NMR spectroscopy, which is a highly sensitive technique for phosphorus-containing compounds.
Protocol for ³¹P NMR Analysis:
-
Sample Preparation: In a glovebox, dissolve a small amount of this compound (5-10 mg) in a deuterated solvent (e.g., CDCl₃, C₆D₆) that has been dried over molecular sieves. Transfer the solution to an NMR tube and seal it with a cap.
-
Data Acquisition: Acquire a ³¹P{¹H} NMR spectrum. The pure phosphoramidite should exhibit a single sharp peak.
-
Analysis: The presence of a peak corresponding to the phosphoramidate oxide (typically downfield from the phosphoramidite peak) indicates oxidation. The appearance of H-phosphonate signals would suggest hydrolysis. The relative integration of these peaks can be used to quantify the extent of degradation.
Solubility Profile
While comprehensive quantitative solubility data is not widely published, phosphoramidite ligands like this compound are generally soluble in a range of common anhydrous organic solvents.
| Solvent | Solubility | Notes |
| Chloroform (CHCl₃) | Soluble | Often used for preparing samples for optical activity measurements. |
| Dichloromethane (CH₂Cl₂) | Soluble | A common solvent for reactions involving phosphoramidite ligands. |
| Tetrahydrofuran (THF) | Soluble | Ensure the THF is anhydrous and inhibitor-free. |
| Toluene | Soluble | A common non-polar solvent for catalysis. |
| Acetonitrile (CH₃CN) | Soluble | Must be rigorously dried. |
It is always advisable to perform a small-scale solubility test before preparing larger quantities of a solution.
Conclusion
This compound is a powerful chiral ligand for asymmetric catalysis. However, its efficacy is highly dependent on its purity and stability. As a phosphoramidite, it is susceptible to degradation via hydrolysis and oxidation. By understanding these degradation pathways and adhering to stringent anhydrous and anaerobic handling and storage protocols, researchers can ensure the integrity of the ligand and achieve reproducible and optimal results in their catalytic applications. Regular purity checks, particularly by ³¹P NMR, are recommended to monitor the quality of the ligand over time.
References
-
Queen's University Belfast. Investigations into the synthesis of a nucleotide dimer via mechanochemical phosphoramidite chemistry. [Link]
-
Wikipedia. Phosphoramidite ligand. [Link]
-
ResearchGate. Solubility (Q) of PE in various organic solvents as a function of time... [Link]
-
Organic Syntheses. phosphoramidite (feringa) ligands. [Link]
-
Polyolefins Journal. Organic solvents effect on the physical and mechanical properties of polyethylene. [Link]
-
Universidade de Lisboa. Solubility of Polyethylenes in Different Solvents Chemical Engineering. [Link]
Sources
The Decisive Influence of Chirality: A Technical Guide to the Application of (S)-Siphos in Asymmetric Synthesis
In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds is a paramount objective, particularly within the pharmaceutical and agrochemical industries. Chiral phosphine ligands have emerged as indispensable tools in asymmetric catalysis, enabling the synthesis of complex chiral molecules with high precision.[1] Among these, the biaryl monophosphine ligands have demonstrated remarkable versatility and efficiency.[2][3] This guide provides an in-depth technical exploration of (S)-Siphos, a privileged chiral spiro phosphoramidite ligand, with a focus on understanding how its inherent chirality dictates the stereochemical outcome of catalytic transformations. We will delve into the synthesis of its chiral backbone, the ligand's preparation, its analytical characterization, and its successful application in key asymmetric reactions, offering both mechanistic insights and practical, field-proven protocols for researchers, scientists, and drug development professionals.
The Genesis of Chirality: Synthesis of the (S)-1,1'-Spirobiindane-7,7'-diol (SPINOL) Backbone
The remarkable enantioselective control exerted by this compound originates from its rigid and well-defined C2-symmetric 1,1'-spirobiindane backbone. The synthesis of the enantiopure (S)-1,1'-spirobiindane-7,7'-diol, commonly known as (S)-SPINOL, is the critical first step in obtaining the final ligand. While several methods for the synthesis and resolution of SPINOL have been reported, a practical and scalable approach is essential for its widespread application.
A robust method for obtaining enantiopure SPINOL involves the resolution of the racemic diol. This can be achieved through various techniques, including the formation of diastereomeric derivatives with a chiral resolving agent. One effective method utilizes (L)-menthyl chloroformate to form diastereomeric carbonates, which can then be separated by fractional crystallization. Subsequent hydrolysis of the separated diastereomer yields the enantiopure (S)-SPINOL.
More recently, catalytic asymmetric methods have been developed to directly access enantioenriched SPINOL derivatives, offering a more elegant and atom-economical alternative to classical resolution.[4][5] These approaches often employ chiral phosphoric acids to catalyze the enantioselective cyclization of prochiral precursors.[4]
From Chiral Diol to Privileged Ligand: The Synthesis of this compound
With enantiopure (S)-SPINOL in hand, the synthesis of this compound, a phosphoramidite ligand, is a relatively straightforward process. The general approach involves the reaction of the chiral diol with phosphorus trichloride (PCl₃) to form an intermediate phosphorochloridite, which is then reacted with a desired secondary amine.
dot
Caption: General synthetic route to this compound from (S)-SPINOL.
Experimental Protocol: Synthesis of a Representative this compound Derivative
This protocol describes the synthesis of a common this compound derivative. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.
Step 1: Synthesis of (S)-1,1'-Spirobiindane-7,7'-diyl Phosphorochloridite
-
To a stirred solution of (S)-SPINOL (1.0 eq) in anhydrous toluene at 0 °C, add triethylamine (2.2 eq).
-
Slowly add a solution of phosphorus trichloride (1.1 eq) in anhydrous toluene to the mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
The formation of a white precipitate (triethylammonium chloride) will be observed.
-
Filter the mixture through a pad of Celite under an inert atmosphere.
-
The filtrate, containing the crude (S)-SPINOL phosphorochloridite, is used directly in the next step without further purification.
Step 2: Synthesis of the this compound Ligand
-
To a stirred solution of the desired secondary amine (e.g., dibenzylamine, 2.0 eq) in anhydrous toluene at 0 °C, slowly add the filtrate containing the crude (S)-SPINOL phosphorochloridite.
-
Allow the reaction to warm to room temperature and stir for 6 hours.
-
Filter the reaction mixture to remove any precipitated salts.
-
Remove the solvent under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate with 1% triethylamine) to afford the this compound ligand as a white solid.
Verification of Chirality: Analytical Techniques for Enantiopurity Assessment
Confirming the enantiomeric purity of the synthesized this compound is crucial for its successful application in asymmetric catalysis. Several analytical techniques are employed for this purpose.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for determining the enantiomeric excess (ee) of chiral ligands. A suitable chiral stationary phase is used to separate the two enantiomers, and the ratio of their peak areas provides a quantitative measure of the enantiomeric purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
³¹P NMR: While standard ³¹P NMR will show a single peak for both enantiomers, the use of a chiral solvating agent or a chiral derivatizing agent can induce the formation of diastereomeric complexes that exhibit distinct signals for each enantiomer, allowing for the determination of the enantiomeric ratio.[6][7]
-
¹H NMR with Chiral Shift Reagents: The addition of a chiral lanthanide shift reagent can also lead to the separation of signals for the two enantiomers in the ¹H NMR spectrum.
-
-
Optical Rotation: Measurement of the specific rotation using a polarimeter can confirm the identity of the enantiomer, provided that the literature value for the enantiomerically pure compound is known.
| Analytical Technique | Principle | Information Obtained |
| Chiral HPLC | Differential interaction with a chiral stationary phase. | Quantitative enantiomeric excess (ee). |
| ³¹P NMR with Chiral Additives | Formation of diastereomeric complexes with distinct chemical shifts. | Enantiomeric ratio. |
| Optical Rotation | Rotation of plane-polarized light. | Confirmation of the absolute configuration. |
Chirality in Action: Applications of this compound in Asymmetric Catalysis
The well-defined chiral environment created by this compound has proven to be highly effective in a variety of transition metal-catalyzed asymmetric reactions. The rigid spirocyclic backbone positions the substituents on the phosphorus atom and the amine moiety in a specific spatial arrangement, which effectively controls the stereochemical outcome of the reaction.
Rhodium-Catalyzed Asymmetric Hydrogenation
One of the most successful applications of this compound ligands is in the rhodium-catalyzed asymmetric hydrogenation of prochiral olefins, such as dehydroamino acid derivatives and enamides.[8] These reactions provide access to chiral amino acids and amines with excellent enantioselectivities.
dot
Caption: Simplified catalytic cycle for Rh-(S)-Siphos catalyzed asymmetric hydrogenation.
The chirality of the this compound ligand dictates the facial selectivity of the olefin coordination to the rhodium center. The steric bulk of the ligand effectively blocks one face of the substrate, forcing the hydrogenation to occur preferentially from the other face, thus leading to the formation of one enantiomer in excess.
Experimental Protocol: Rh-Catalyzed Asymmetric Hydrogenation of Methyl α-acetamidoacrylate
-
In a glovebox, a vial is charged with [Rh(COD)₂]BF₄ (0.01 eq) and this compound (0.022 eq).
-
Anhydrous and degassed dichloromethane (DCM) is added, and the mixture is stirred for 20 minutes to form the catalyst solution.
-
In a separate flask, methyl α-acetamidoacrylate (1.0 eq) is dissolved in anhydrous and degassed DCM.
-
The catalyst solution is transferred to the substrate solution via cannula.
-
The reaction mixture is transferred to an autoclave.
-
The autoclave is purged with hydrogen gas (3 cycles) and then pressurized to the desired pressure (e.g., 10 atm).
-
The reaction is stirred at room temperature for the specified time (e.g., 12 hours).
-
After releasing the hydrogen pressure, the solvent is removed under reduced pressure.
-
The enantiomeric excess of the product is determined by chiral HPLC analysis.
Palladium-Catalyzed Asymmetric Allylic Alkylation
This compound and its derivatives have also been successfully employed in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions.[9][10][11] These reactions are powerful tools for the construction of stereogenic centers.
dot
Caption: Simplified catalytic cycle for Pd-(S)-Siphos catalyzed asymmetric allylic alkylation.
In the catalytic cycle, the chiral this compound ligand influences the stereochemistry of the nucleophilic attack on the π-allyl palladium intermediate. The ligand's structure creates a chiral pocket around the metal center, directing the incoming nucleophile to one of the two enantiotopic termini of the allyl group, thereby controlling the absolute configuration of the newly formed stereocenter.
| Reaction | Metal Catalyst | Key Transformation | Typical Substrates | Enantioselectivity |
| Asymmetric Hydrogenation | Rhodium | C=C reduction | Dehydroamino acids, enamides | Up to >99% ee |
| Asymmetric Allylic Alkylation | Palladium | C-C bond formation | Allylic acetates, carbonates | Up to >95% ee |
Conclusion: The Power of a Privileged Chiral Scaffold
The chirality of this compound, rooted in its rigid and C2-symmetric spirobiindane backbone, is the cornerstone of its efficacy as a ligand in asymmetric catalysis. This in-depth guide has illuminated the synthetic pathway to this privileged ligand, starting from its chiral precursor, (S)-SPINOL. We have outlined the critical analytical methods for verifying its enantiopurity and provided detailed, actionable protocols for its application in rhodium-catalyzed asymmetric hydrogenation and palladium-catalyzed asymmetric allylic alkylation. The provided mechanistic overviews and visualizations underscore the fundamental principle that the well-defined three-dimensional structure of the this compound-metal complex is directly responsible for the high levels of enantioselectivity observed in these transformations. For researchers and professionals in drug development and fine chemical synthesis, a thorough understanding of the chirality of this compound is not merely academic; it is the key to unlocking its full potential in the efficient and precise construction of complex chiral molecules.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. Synthesis of 1,1'-Spirobiindane-7,7'-Disulfonic Acid and Disulfonimide: Application for Catalytic Asymmetric Aminalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Phosphoric Acid-Catalyzed Asymmetric Synthesis of SPINOL Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differentiation of chiral phosphorus enantiomers by 31P and 1H NMR spectroscopy using amino acid derivatives as chemical solvating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.tamu.edu [chem.tamu.edu]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Pd-Catalysed asymmetric allylic alkylation of heterocycles: a user's guide - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. Application of sSPhos as a Chiral Ligand for Palladium-Catalyzed Asymmetric Allylic Alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Phosphoramidites: A Technical Guide to a Privileged Ligand Class in Asymmetric Catalysis
Introduction: The Rise of a Uniquely Modular Ligand
In the landscape of asymmetric catalysis, the pursuit of ligands that offer both high enantioselectivity and broad applicability is a perpetual endeavor for researchers in pharmaceuticals, fine chemicals, and materials science. Among the diverse arsenal of chiral ligands, phosphoramidites have emerged as a particularly privileged class.[1] Their ascent to prominence is largely attributed to their remarkable modularity, which allows for facile steric and electronic tuning, and their surprising efficacy as monodentate ligands in a multitude of transition metal-catalyzed reactions.[1]
This technical guide provides an in-depth exploration of the core features of phosphoramidite ligands, intended for researchers, scientists, and drug development professionals. We will delve into the fundamental principles of their design and synthesis, the nuances of their coordination chemistry, and their application in key asymmetric transformations, supported by quantitative data and detailed experimental protocols.
I. The Phosphoramidite Scaffold: A Foundation for Chirality and Torsional Flexibility
The general structure of a phosphoramidite ligand is characterized by a phosphorus atom bonded to two oxygen atoms and one nitrogen atom, with the general formula P(OR)₂(NR'₂). The chiral environment is typically introduced through the diol (OR)₂ backbone and/or the amine (NR'₂) moiety. The most widely employed and successful phosphoramidites are derived from axially chiral 1,1'-bi-2-naphthol (BINOL) and its derivatives.[2]
The modular nature of phosphoramidite synthesis is a key advantage, allowing for the systematic variation of three distinct components to fine-tune the ligand's properties for a specific catalytic transformation:
-
The Diol Backbone: The choice of the diol backbone, most commonly a BINOL derivative, establishes the foundational chiral environment.
-
The Amine Moiety: The steric and electronic properties of the amine substituent significantly influence the ligand's coordination behavior and the stereochemical outcome of the reaction.
-
The Phosphorus Center: While less commonly modified, alterations at the phosphorus atom can also impact the ligand's electronic character.
II. Synthesis of Phosphoramidite Ligands: A Practical Approach
The synthesis of phosphoramidite ligands is generally straightforward, making them readily accessible. The most common method involves a two-step, one-pot procedure starting from the desired chiral diol.
Experimental Protocol: Synthesis of a BINOL-Derived Phosphoramidite Ligand
This protocol describes the synthesis of a representative (R)-BINOL-derived phosphoramidite ligand with a bis((S)-1-phenylethyl)amine moiety.
Materials:
-
(R)-(+)-1,1'-bi(2-naphthol)
-
Phosphorus trichloride (PCl₃)
-
1-Methyl-2-pyrrolidinone (NMP)
-
Anhydrous Tetrahydrofuran (THF)
-
(-)-Bis-[(S)-1-phenylethyl]amine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous solvents and reagents
Procedure:
-
Chlorophosphite Formation:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-(+)-1,1'-bi(2-naphthol) (1.0 eq.) in a minimal amount of anhydrous toluene.
-
Add phosphorus trichloride (excess, ~10 eq.) and a catalytic amount of 1-methyl-2-pyrrolidinone.
-
Heat the reaction mixture to approximately 90 °C and stir until the reaction is complete (monitored by ³¹P NMR, disappearance of starting material).
-
Remove the excess PCl₃ and toluene under reduced pressure to obtain the crude chlorophosphite.
-
-
Amination:
-
In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve (-)-bis-[(S)-1-phenylethyl]amine (1.0 eq.) in anhydrous THF.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add n-butyllithium (1.0 eq.) dropwise, maintaining the temperature below -68 °C.
-
Warm the resulting lithium amide solution to -30 °C and then re-cool to -78 °C.
-
In another flask, dissolve the crude chlorophosphite from step 1 in anhydrous THF and cool to -78 °C.
-
Slowly add the lithium amide solution to the chlorophosphite solution via cannula transfer.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
III. Steric and Electronic Tuning: A Key to Catalytic Success
The modularity of phosphoramidite ligands allows for their steric and electronic properties to be finely tuned, which is crucial for achieving high enantioselectivity in a given catalytic reaction.
Tuning the Diol Backbone
Modifications to the BINOL backbone, particularly at the 3,3'-positions, have a profound impact on the steric environment around the metal center. Introducing bulky substituents at these positions can create a more defined chiral pocket, leading to enhanced stereochemical control.
Tuning the Amine Moiety
The amine component of the phosphoramidite ligand also plays a critical role in determining catalytic performance. Both the steric bulk and the electronic nature of the amine substituents can be varied. For instance, increasing the steric hindrance of the amine can favor the formation of specific catalyst-substrate intermediates, thereby enhancing enantioselectivity.
IV. Coordination Chemistry: The Dance of Ligand and Metal
Phosphoramidite ligands typically act as monodentate ligands, coordinating to the metal center through the phosphorus atom. However, their coordination behavior can be more complex and is influenced by the specific metal, the other ligands in the coordination sphere, and the reaction conditions.
In some cases, especially with coordinatively unsaturated metal centers, weak interactions between the metal and other parts of the phosphoramidite ligand, such as the aromatic rings of the BINOL backbone, can occur. These secondary interactions can play a significant role in stabilizing the transition state and influencing the stereochemical outcome of the reaction.
V. Applications in Asymmetric Catalysis: A Showcase of Versatility
Phosphoramidite ligands have proven to be highly effective in a wide range of asymmetric catalytic reactions. Below are some key examples with representative data.
A. Rhodium-Catalyzed Asymmetric Hydrogenation
This is one of the most successful applications of phosphoramidite ligands, enabling the synthesis of chiral amino acids and other valuable compounds with high enantioselectivity.
Table 1: Rhodium-Catalyzed Asymmetric Hydrogenation of Methyl 2-acetamidoacrylate
| Entry | Ligand | S/C Ratio | Pressure (bar) | Time (h) | Conversion (%) | ee (%) | Reference |
| 1 | MonoPhos | 1000 | 10 | 1 | >99 | 98 | [1] |
| 2 | PipPhos | 1000 | 10 | 1 | >99 | 97 | [3] |
| 3 | (S)-SIPHOS-Me | 100 | 1 | 0.5 | 100 | 99 | [4] |
Conditions: [Rh(COD)₂]BF₄ as precursor, various solvents, room temperature.
B. Copper-Catalyzed Asymmetric 1,4-Conjugate Addition
Phosphoramidite ligands are highly effective in the copper-catalyzed conjugate addition of organozinc reagents to α,β-unsaturated compounds, a powerful method for C-C bond formation.
Table 2: Copper-Catalyzed Asymmetric 1,4-Addition of Diethylzinc to Cyclohexenone
| Entry | Ligand | Cu Source | Solvent | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Reference |
| 1 | L1a | Cu(OTf)₂ | Toluene | -20 | 2 | >95 | 98 | [5] |
| 2 | L1b | Cu(OTf)₂ | Toluene | -20 | 2 | >95 | 96 | [5] |
| 3 | L9a | CuTC | Et₂O | -20 | 1 | >99 | 99 | [6] |
CuTC = Copper(I) thiophene-2-carboxylate
C. Palladium-Catalyzed Asymmetric Allylic Alkylation
In this reaction, phosphoramidite ligands have been shown to induce high enantioselectivity in the formation of new C-C bonds.
Table 3: Palladium-Catalyzed Asymmetric Allylic Alkylation of 1,3-diphenylallyl acetate with Dimethyl Malonate
| Entry | Ligand | Base | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | Ligand A | BSA/KOAc | CH₂Cl₂ | 24 | 96 | 82 (S) | [7] |
| 2 | Ligand B | BSA/KOAc | CH₂Cl₂ | 24 | 95 | 90 (R) | [8] |
BSA = N,O-Bis(trimethylsilyl)acetamide. Ligand A and B are specific phosphoramidite structures from the cited references.
VI. Mechanistic Insights: Unraveling the Path to Enantioselectivity
The mechanism of stereoselection with phosphoramidite ligands has been the subject of extensive study. In the case of rhodium-catalyzed asymmetric hydrogenation, the generally accepted mechanism involves a dihydride pathway. The chiral phosphoramidite ligands create a specific steric and electronic environment that favors the coordination of one prochiral face of the olefin substrate, leading to the observed enantioselectivity.
VII. Conclusion: A Continuing Legacy of Innovation
Phosphoramidite ligands have firmly established themselves as a cornerstone of modern asymmetric catalysis. Their ease of synthesis, remarkable tunability, and broad applicability make them an invaluable tool for chemists in both academic and industrial settings. The continued exploration of new phosphoramidite architectures and their application in novel catalytic transformations promises to further expand the horizons of enantioselective synthesis, enabling the efficient and sustainable production of complex chiral molecules that are vital to human health and technological advancement.
References
-
Alexakis, A., et al. (2005). Biphenol-Based Phosphoramidite Ligands for the Enantioselective Copper-Catalyzed Conjugate Addition of Diethylzinc. The Journal of Organic Chemistry, 70(4), 1344-1354. [Link]
-
Chelucci, G., et al. (2007). Origin of enantioselectivity in palladium-catalyzed asymmetric allylic alkylation reactions using chiral N,N-ligands with different rigidity and flexibility. Journal of Molecular Catalysis A: Chemical, 271(1-2), 1-10. [Link]
-
Feringa, B. L., et al. (2000). Enantioselective catalytic conjugate addition of dialkylzinc reagents using copper-phosphoramidite complexes. Tetrahedron, 56(17), 2601-2609. [Link]
-
Tang, W., et al. (2019). Stereoelectronic Effect in Ligand Design: Enantioselective Rh-Catalyzed Hydrogenation of Alkyl Cyclic Tetrasubstituted Enamides and Concise Synthesis of (R)-Tofacitinib. Angewandte Chemie International Edition, 58(39), 13974-13978. [Link]
-
Helmchen, G., & Pfaltz, A. (2008). Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications. Accounts of Chemical Research, 41(11), 1421-1430. [Link]
-
Reek, J. N. H., et al. (2003). Monodentate phosphoramidites: A breakthrough in rhodium-catalysed asymmetric hydrogenation of olefins. Topics in Catalysis, 25(1-4), 59-67. [Link]
-
van den Berg, M., et al. (2005). Rhodium-Catalyzed Asymmetric Hydrogenation using Phosphoramidite Ligands. Thesis, University of Groningen. [Link]
-
Zimarev, V. S., et al. (2015). Rhodium-catalyzed enantioselective hydrogenation of (1-arylvinyl)phosphonates with TADDOL-based phosphoramidite P,S ligands. Organic & Biomolecular Chemistry, 13(20), 5600-5610. [Link]
-
Mikhel, I. S., et al. (2018). Pd-catalyzed asymmetric allylic alkylation of (E)-1,3-diphenylallyl acetate 22 with dimethyl malonate. ResearchGate. [Link]
-
Zhou, Y.-G., et al. (2004). Rhodium-catalyzed asymmetric hydrogenation of functionalized olefins using monodentate spiro phosphoramidite ligands. The Journal of Organic Chemistry, 69(24), 8213-8221. [Link]
-
Pàmies, O., & Diéguez, M. (2021). Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications. Chemical Reviews, 121(6), 3408-3547. [Link]
-
Ager, D. J., de Vries, A. H. M., & de Vries, J. G. (2006). Phosphoramidite-Controlled Asymmetric Hydrogenation with Rhodium Catalysts. Johnson Matthey Technology Review, 50(2), 54-63. [Link]
-
Alexakis, A., et al. (2001). New Bidentate Chiral Phosphoramidites in Copper-Catalyzed Asymmetric 1,4-Addition of Diethylzinc to Cyclic α,β-Enones: Enantioselective Tandem 1,4-Addition-Aldol Reactions with 2-Cyclopentenone. Synlett, 2001(11), 1811-1813. [Link]
-
Xu, M.-H., et al. (2017). Enantioselective synthesis of chiral acylsilanes by copper/HZNU-Phos-catalyzed asymmetric conjugate addition of diethyzinc to α,β-unsaturated acylsilanes. Chemical Communications, 53(68), 9449-9452. [Link]
-
Gavrilov, K. N., et al. (2018). Pd-catalyzed allylic alkylation of (E)-1,3-diphenylallyl acetate (8) with dimethyl malonate. ResearchGate. [Link]
-
Ager, D. J., de Vries, A. H. M., & de Vries, J. G. (2006). Phosphoramidite-Controlled Asymmetric Hydrogenation with Rhodium Catalysts. Johnson Matthey Technology Review, 50(2), 54-63. [Link]
-
van den Berg, M., et al. (2006). Phosphoramidite-Controlled Asymmetric Hydrogenation with Rhodium Catalysts. Platinum Metals Review, 50(2), 54-63. [Link]
-
de Vries, J. G., & de Vries, A. H. M. (2007). Asymmetric Hydrogenation Using Monodentate Phosphoramidite Ligands. Accounts of Chemical Research, 40(12), 1251-1259. [Link]
-
Knowles, W. S., et al. (1975). Asymmetric hydrogenation. Rhodium chiral bisphosphine catalyst. Journal of the American Chemical Society, 97(9), 2567-2568. [Link]
-
Leighton, J. L., & Duncan, A. P. (2004). Enantioselective Cu-Catalyzed Conjugate Addition of Diethylzinc to Acyclic Aliphatic Enones. Organic Letters, 6(23), 4117-4119. [Link]
-
Hoen, R. (2005). New approaches in asymmetric rhodium-catalyzed hydrogenations with monodentate phosphoramidites. Thesis, University of Groningen. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Rhodium-catalyzed asymmetric hydrogenation of functionalized olefins using monodentate spiro phosphoramidite ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Origin of enantioselectivity in palladium-catalyzed asymmetric allylic alkylation reactions using chiral N,N-ligands with different rigidity and flexibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Introduction to (S)-SIPHOS-PE: A Privileged Ligand Architecture
An In-Depth Technical Guide to (S)-SIPHOS-PE: Structure, Properties, and Catalytic Applications
This technical guide provides a comprehensive overview of the chiral phosphoramidite ligand this compound-PE, a powerful tool in modern asymmetric catalysis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the ligand's core attributes, its pivotal role in stereoselective transformations, and detailed protocols for its application.
This compound-PE, chemically known as (11aS)-(−)-10,11,12,13-Tetrahydrodiindeno[7,1-de:1′,7′-fg][1][2][3]dioxaphosphocin-5-bis[(R)-1-phenylethyl]amine, is a member of the widely utilized phosphoramidite family of ligands.[1][3] Its unique structural framework, characterized by a C2-symmetric spirobiindane backbone, imparts exceptional steric bulk and a well-defined chiral pocket around the coordinating phosphorus atom. This architecture is instrumental in achieving high levels of enantioselectivity in a variety of metal-catalyzed reactions.
The causality behind the experimental success of this compound-PE lies in its modular synthesis, which allows for fine-tuning of steric and electronic properties. The spirobiindane moiety provides a rigid and sterically demanding scaffold, while the bis[(R)-1-phenylethyl]amine group attached to the phosphorus atom further defines the chiral environment. This combination of features makes this compound-PE a highly effective ligand for stereochemical control in reactions involving prochiral substrates.
Core Molecular Attributes of this compound-PE
A thorough understanding of the physicochemical properties of this compound-PE is essential for its effective application in the laboratory. The key molecular and physical data are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃₃H₃₂NO₂P | [1] |
| Molecular Weight | 505.59 g/mol | [1] |
| CAS Number | 500997-70-6 | [1] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 120-125 °C | [1] |
| Optical Rotation | [α]₂₂/D −65.0°, c = 1 in chloroform | [1] |
| Storage Conditions | -20°C, under inert atmosphere | [1] |
Applications in Asymmetric Catalysis
This compound-PE has demonstrated remarkable efficacy in a range of metal-catalyzed asymmetric transformations. This section will detail its application in three key reaction classes, providing both mechanistic insights and validated experimental protocols.
Palladium-Catalyzed Intramolecular Dearomative Arylation of Indoles
The construction of spiroindolenine scaffolds bearing a C2-quaternary stereocenter is a significant challenge in organic synthesis. The combination of a palladium catalyst and this compound-PE enables a highly enantioselective intramolecular dearomative arylation of haloaryl-substituted indoles.[2][4]
Mechanistic Rationale: The proposed catalytic cycle, illustrated below, involves the oxidative addition of the palladium(0) complex to the aryl halide. Subsequent intramolecular carbopalladation onto the indole C2-C3 double bond forms a new C-C bond and generates the spirocyclic core. The chiral environment created by the this compound-PE ligand dictates the facial selectivity of this insertion, leading to high enantioselectivity. Reductive elimination of the palladium catalyst regenerates the active species and furnishes the desired spiroindolenine product.
Figure 1: Catalytic Cycle for Pd-Catalyzed Dearomative Arylation.
Experimental Protocol: Synthesis of Spiroindolenines [2]
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (2.5 mol%), this compound-PE (5 mol%), and the indole substrate (1.0 equiv.).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene (0.1 M) and then add a freshly prepared solution of the base (e.g., Cs₂CO₃, 2.0 equiv.) in a suitable solvent.
-
Stir the reaction mixture at the specified temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the desired spiroindolenine.
Copper-Catalyzed Enantioselective Conjugate Addition
The conjugate addition of organometallic reagents to α,β-unsaturated carbonyl compounds is a cornerstone of C-C bond formation. The use of a copper catalyst with this compound-PE facilitates the highly enantioselective 1,4-addition of diethylzinc to cyclic enones.[1]
Mechanistic Considerations: The active catalyst is believed to be a copper(I) complex of this compound-PE. This complex coordinates to the enone, activating it towards nucleophilic attack. The diethylzinc reagent then delivers an ethyl group to the β-position of the enone in a highly stereocontrolled manner, dictated by the chiral ligand. Subsequent protonolysis of the resulting zinc enolate yields the β-ethylated ketone.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enantioselective Arylative Dearomatization of Indoles via Pd-Catalyzed Intramolecular Reductive Heck Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rhodium-phosphoramidite catalyzed alkene hydroacylation: mechanism and octaketide natural product synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
The Privileged Architecture of SIPHOS-PE Ligands: A Technical Guide to Foundational Research and Application
Introduction: The Rise of Spirocyclic Scaffolds in Asymmetric Catalysis
In the landscape of asymmetric catalysis, the rational design of chiral ligands is paramount to achieving high enantioselectivity and catalytic efficiency.[1] Among the myriad of ligand architectures, those incorporating spirocyclic frameworks have emerged as a "privileged" class, owing to their rigid, well-defined chiral environment.[2] This guide delves into the foundational research surrounding SIPHOS-PE ligands, a prominent family of spiro phosphoramidites, providing an in-depth technical resource for researchers, scientists, and professionals in drug development and fine chemical synthesis.
SIPHOS-PE, or N-Di[(R)-1-phenylethyl]-[(S)-1,1'-spirobiindane-7,7'-diyl]-phosphoramidite, and its enantiomer, are characterized by a unique spirobiindane backbone. This rigid structure imparts a deep and well-defined chiral pocket around the metal center, enabling exceptional levels of stereocontrol in a variety of transition metal-catalyzed reactions.[3] This guide will explore the synthesis, mechanistic underpinnings, and key applications of SIPHOS-PE ligands, offering both theoretical insights and practical, field-proven protocols.
Core Structure and Properties of SIPHOS-PE Ligands
The defining feature of SIPHOS-PE ligands is the C2-symmetric 1,1'-spirobiindane-7,7'-diol (SPINOL) backbone. This scaffold, in combination with the chiral amine moiety, creates a highly effective stereodirecting environment.
| Property | (S)-SIPHOS-PE | (R)-SIPHOS-PE |
| CAS Number | 500997-70-6 | 500997-69-3 |
| Molecular Formula | C₃₃H₃₂NO₂P | C₃₃H₃₂NO₂P |
| Molecular Weight | 505.59 g/mol | 505.59 g/mol |
| Appearance | White to off-white powder | White to off-white powder |
| Melting Point | 120-125 °C | 90-96 °C |
| Optical Rotation | [α]22/D −65.0°, c = 1 in chloroform | [α]22/D +337°, c = 1 in chloroform |
| Storage | -20°C under inert atmosphere | -20°C under inert atmosphere |
Synthesis of SIPHOS-PE Ligands: A Step-by-Step Protocol
Step 1: Preparation of the Chloro-Phosphite Intermediate from (S)-SPINOL
Caption: Synthesis of the chloro-phosphite intermediate.
-
A flame-dried, three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with enantiopure (S)-1,1'-spirobiindane-7,7'-diol and anhydrous toluene.
-
The solution is cooled to 0 °C in an ice bath.
-
A solution of phosphorus trichloride (PCl₃) in anhydrous toluene is added dropwise to the stirred solution of the diol.
-
Triethylamine (Et₃N) is then added dropwise to the reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for several hours. The formation of a white precipitate (triethylamine hydrochloride) is observed.
-
The reaction mixture is filtered under an inert atmosphere to remove the salt, and the filtrate containing the crude chloro-phosphite intermediate is used directly in the next step.
Step 2: Formation of the SIPHOS-PE Ligand
Caption: Formation of the final SIPHOS-PE ligand.
-
To the filtrate containing the chloro-phosphite intermediate, a solution of (R,R)-bis(1-phenylethyl)amine in anhydrous toluene is added at 0 °C.
-
An additional equivalent of triethylamine is added, and the reaction mixture is stirred at room temperature overnight.
-
The resulting suspension is filtered to remove the triethylamine hydrochloride salt.
-
The solvent is removed from the filtrate under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the this compound-PE ligand as a white solid.
Applications in Asymmetric Catalysis: Field-Proven Protocols and Mechanistic Insights
SIPHOS-PE ligands have demonstrated exceptional performance in a range of asymmetric catalytic transformations. The following sections detail their application in key reactions, providing both mechanistic understanding and practical experimental protocols.
Rhodium-Catalyzed Asymmetric Hydrogenation of Enamides
The rhodium-catalyzed asymmetric hydrogenation of enamides is a powerful method for the synthesis of chiral amines, which are valuable building blocks in the pharmaceutical industry.[6] SIPHOS-PE ligands have been shown to be highly effective in this transformation, affording excellent enantioselectivities.[3]
Mechanistic Rationale:
The high enantioselectivity observed with SIPHOS-PE in this reaction is attributed to the formation of a well-defined chiral environment around the rhodium center. X-ray crystal structure analysis of a related Rh/SIPHOS complex, [Rh(COD)(this compound-Me)₂]⁺, reveals a coordination geometry where the spirobiindane backbone creates a rigid and sterically demanding pocket.[3] This chiral pocket effectively shields one face of the coordinated enamide substrate, directing the hydride attack from the less sterically hindered face and thus controlling the stereochemical outcome of the reaction.
Caption: A simplified catalytic cycle for the Rh-catalyzed asymmetric hydrogenation of enamides.
Experimental Protocol: Asymmetric Hydrogenation of a Prochiral Enamide
This protocol is a representative procedure for the Rh-catalyzed asymmetric hydrogenation of enamides using a SIPHOS-type ligand.[6]
-
In a glovebox, a Schlenk tube is charged with [Rh(COD)₂]BF₄ (1.0 mol%) and the this compound-PE ligand (1.1 mol%).
-
Anhydrous and degassed toluene is added, and the mixture is stirred for 20 minutes to form the catalyst solution.
-
The prochiral enamide substrate (1.0 equiv) is added to the catalyst solution.
-
The Schlenk tube is sealed, removed from the glovebox, and connected to a hydrogen line.
-
The tube is purged with hydrogen gas (3 cycles of vacuum and H₂ backfill).
-
The reaction is stirred under a hydrogen atmosphere (typically 1-10 atm) at room temperature until complete conversion is observed by TLC or GC analysis.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the enantiomerically enriched amine product.
Representative Data:
| Enamide Substrate | Product | Yield (%) | ee (%) |
| N-(1-phenylvinyl)acetamide | N-(1-phenylethyl)acetamide | >99 | 95 |
| N-(1-(4-methoxyphenyl)vinyl)acetamide | N-(1-(4-methoxyphenyl)ethyl)acetamide | >99 | 96 |
| N-(1-(4-chlorophenyl)vinyl)acetamide | N-(1-(4-chlorophenyl)ethyl)acetamide | >99 | 94 |
(Data is representative and compiled from typical results for SIPHOS-type ligands in the literature)
Copper-Catalyzed Enantioselective Conjugate Addition of Diethylzinc to Enones
The copper-catalyzed conjugate addition of organometallic reagents to α,β-unsaturated carbonyl compounds is a fundamental C-C bond-forming reaction. The use of chiral ligands, such as SIPHOS-PE, allows for the enantioselective synthesis of β-functionalized carbonyl compounds.[7]
Mechanistic Rationale:
In this reaction, the SIPHOS-PE ligand coordinates to the copper(I) center, forming a chiral catalyst. This complex then reacts with diethylzinc to generate a chiral copper-ethyl species. The enone substrate coordinates to this complex, and the stereochemistry of the product is determined during the transfer of the ethyl group to the β-position of the enone. The rigid spirocyclic backbone of the SIPHOS-PE ligand creates a defined chiral environment that dictates the facial selectivity of the enone coordination and the subsequent migratory insertion of the ethyl group.
Caption: A simplified catalytic cycle for the Cu-catalyzed conjugate addition of diethylzinc to enones.
Experimental Protocol: Enantioselective Conjugate Addition to Cyclohexenone
The following is a general procedure for the copper-catalyzed enantioselective conjugate addition of diethylzinc to cyclic enones using a phosphoramidite ligand.[7][8]
-
A flame-dried Schlenk tube is charged with Cu(OTf)₂ (1.0 mol%) and this compound-PE (2.2 mol%).
-
The tube is evacuated and backfilled with argon.
-
Anhydrous toluene is added, and the mixture is stirred at room temperature for 30 minutes.
-
The solution is cooled to the desired reaction temperature (e.g., 0 °C or -20 °C).
-
Cyclohexenone (1.0 equiv) is added to the catalyst solution.
-
A solution of diethylzinc (Et₂Zn) in hexanes (1.2 equiv) is added dropwise over a period of 30 minutes.
-
The reaction is stirred at the same temperature until the starting material is consumed (monitored by TLC or GC).
-
The reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl.
-
The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over MgSO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford the chiral β-ethyl ketone.
Representative Data:
| Enone Substrate | Product | Yield (%) | ee (%) |
| Cyclohex-2-en-1-one | 3-ethylcyclohexan-1-one | 95 | 98 |
| Cyclopent-2-en-1-one | 3-ethylcyclopentan-1-one | 92 | 96 |
| Chalcone | 1,3-diphenyl-3-ethylpropan-1-one | 90 | 94 |
(Data is representative and compiled from typical results for SIPHOS-type ligands in the literature)
Conclusion and Future Outlook
SIPHOS-PE ligands, with their privileged spirobiindane scaffold, have established themselves as a cornerstone in the field of asymmetric catalysis. Their rigid and well-defined chiral environment provides a platform for exceptional enantiocontrol in a variety of important chemical transformations. This guide has provided a comprehensive overview of their synthesis, key applications, and the mechanistic principles that govern their stereodirecting influence.
The continued exploration of SIPHOS-PE and related spiro phosphoramidite ligands will undoubtedly lead to the development of novel catalytic processes and the efficient synthesis of complex, high-value chiral molecules. As our understanding of the subtle steric and electronic effects of these ligands deepens, so too will our ability to design even more selective and active catalysts for the challenges that lie ahead in chemical synthesis and drug discovery.
References
- BenchChem. (2025).
-
Smith, C. R., Mans, D. J., & RajanBabu, T. V. (2009). (R)-2,2′-BINAPHTHOYL-(S,S)-DI(1-PHENYLETHYL) AMINOPHOSPHINE. SCALABLE PROTOCOLS FOR THE SYNTHESES OF PHOSPHORAMIDITE (FERINGA) LIGANDS. Organic Syntheses, 86, 105–113. [Link]
-
Organic Syntheses. (n.d.). phosphoramidite (feringa) ligands. Retrieved from [Link]
-
ResearchGate. (n.d.). SIPHOS, siphos. Retrieved from [Link]
-
Smith, C. R., Mans, D. J., & RajanBabu, T. V. (2009). (R)-2,2′-BINAPHTHOYL-(S,S)-DI(1-PHENYLETHYL) AMINOPHOSPHINE. SCALABLE PROTOCOLS FOR THE SYNTHESES OF PHOSPHORAMIDITE (FERINGA) LIGANDS. PubMed Central. [Link]
-
Duncan, A. P., & Leighton, J. L. (2004). Enantioselective Cu-Catalyzed Conjugate Addition of Diethylzinc to Acyclic Aliphatic Enones. Organic Chemistry Portal. [Link]
-
Zhu, G., & Zhang, X. (1998). Asymmetric Rh-Catalyzed Hydrogenation of Enamides with a Chiral 1,4-Bisphosphine Bearing Diphenylphosphino Groups. R Discovery. [Link]
-
ResearchGate. (n.d.). SIPHOS, siphos. Retrieved from [Link]
-
Yan, M., Yang, L. W., Wong, K. Y., & Chan, A. S. C. (1999). Enantioselective conjugate addition of diethylzinc to enones catalyzed by a copper complex of chiral aryl diphosphite. Chemical Communications, (1), 11–12. [Link]
-
Syensqo. (n.d.). Phosphine Ligand Applications. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and Characterization of Privileged Monodentate Phosphoramidite Ligands and Chiral Brønsted Acids Derived from D-Mannitol. [Link]
-
PubMed Central. (n.d.). Synthesis and Characterization of Privileged Monodentate Phosphoramidite Ligands and Chiral Brønsted Acids Derived from d-Mannitol. Retrieved from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. researchgate.net [researchgate.net]
- 3. C-C Bond Formation via Copper-Catalyzed Conjugate Addition Reactions to Enones in Water at Room Temperature [organic-chemistry.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. (R)-2,2′-BINAPHTHOYL-(S,S)-DI(1-PHENYLETHYL) AMINOPHOSPHINE. SCALABLE PROTOCOLS FOR THE SYNTHESES OF PHOSPHORAMIDITE (FERINGA) LIGANDS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Enantioselective Cu-Catalyzed Conjugate Addition of Diethylzinc to Acyclic Aliphatic Enones [organic-chemistry.org]
- 8. Enantioselective conjugate addition of diethylzinc to enones catalyzed by a copper complex of chiral aryl diphosphite - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes: (S)-Siphos Catalyzed Asymmetric Hydrogenation for Chiral Amine Synthesis
Introduction: The Imperative for Asymmetric Synthesis and the Rise of Privileged Ligands
In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical development, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and safety. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different physiological effects. Asymmetric hydrogenation, the addition of hydrogen across a prochiral double bond using a chiral catalyst, stands as one of the most elegant and atom-economical methods for creating stereochemically pure compounds.[1] The efficacy of this transformation is intrinsically linked to the design of the chiral ligand that coordinates to the transition metal, typically rhodium, iridium, or ruthenium.
Among the pantheon of chiral ligands, the (S)-Siphos ligand, a monodentate spiro phosphoramidite, has emerged as a "privileged" scaffold.[2] Developed by the research group of Qi-Lin Zhou, this compound is synthesized from enantiomerically pure 1,1'-spirobiindane-7,7'-diol.[2] Its rigid, C2-symmetric spiro backbone creates a well-defined chiral pocket around the metal center, enabling exceptional levels of enantioselectivity in the hydrogenation of a variety of functionalized olefins. This application note provides a comprehensive technical guide to the use of this compound in rhodium-catalyzed asymmetric hydrogenation, offering detailed protocols, mechanistic insights, and practical guidance for researchers in organic synthesis and drug development.
The this compound Ligand: Structure and Mechanistic Rationale
The remarkable success of the this compound ligand stems from its unique structural and electronic properties. The 1,1'-spirobiindane backbone imparts significant steric bulk and conformational rigidity. This rigidity is crucial as it minimizes the number of available conformations of the catalyst-substrate complex, leading to a more ordered transition state and consequently, higher enantioselectivity.
The general catalytic cycle for rhodium-catalyzed asymmetric hydrogenation is believed to proceed through a series of well-defined steps: ligand exchange, oxidative addition of hydrogen, substrate coordination, migratory insertion, and reductive elimination. The enantioselectivity is determined at the migratory insertion step, where the chiral ligand environment dictates the facial selectivity of hydride transfer to the coordinated olefin. X-ray analysis has shown that the active Rh/Siphos catalyst can adopt a structure of [Rh(COD)(this compound)₂]⁺, where two monodentate Siphos ligands coordinate to the rhodium center.[2] This 2:1 ligand-to-metal ratio creates a highly crowded and well-defined chiral environment that is essential for achieving high levels of stereocontrol.
Diagram 1: Proposed Catalytic Cycle for Rh/(S)-Siphos Asymmetric Hydrogenation
Caption: Proposed catalytic cycle for the asymmetric hydrogenation of a prochiral olefin using a Rh/(S)-Siphos catalyst.
Experimental Protocols
Part 1: General Considerations and Reagent Preparation
Scientific Integrity Note: The success of asymmetric hydrogenation is highly sensitive to the purity of reagents and the exclusion of oxygen and moisture. All procedures should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques. Solvents must be of high purity and freshly distilled from appropriate drying agents.
-
Solvents: Dichloromethane (CH₂Cl₂) and methanol (MeOH) are commonly used solvents for these reactions. They should be degassed prior to use by bubbling with argon for at least 30 minutes or by several freeze-pump-thaw cycles.
-
Catalyst Precursor: [Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate) is a common and effective precursor. It is air-sensitive and should be handled under an inert atmosphere.
-
Hydrogen Gas: High-purity hydrogen (≥99.999%) is required. The use of an in-line purifier is recommended.
Part 2: In-Situ Catalyst Preparation and Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
This protocol provides a detailed procedure for the asymmetric hydrogenation of a standard benchmark substrate, methyl (Z)-α-acetamidocinnamate, to produce the chiral amino acid derivative, N-acetyl-phenylalanine methyl ester.
Workflow Diagram: Asymmetric Hydrogenation Protocol
Caption: Step-by-step workflow for the this compound catalyzed asymmetric hydrogenation.
Step-by-Step Protocol:
-
Catalyst Preparation (In-Situ):
-
In a glovebox, to a flame-dried Schlenk tube, add [Rh(COD)₂]BF₄ (2.0 mg, 0.005 mmol, 1 mol%) and this compound (5.6 mg, 0.011 mmol, 2.2 mol%).
-
Add 2.0 mL of degassed CH₂Cl₂.
-
Stir the resulting orange-red solution at room temperature for 30 minutes.
-
-
Reaction Setup:
-
In a separate vial, dissolve methyl (Z)-α-acetamidocinnamate (110.6 mg, 0.5 mmol, 100 equiv.) in 3.0 mL of degassed CH₂Cl₂.
-
Transfer the substrate solution to the Schlenk tube containing the catalyst solution via cannula.
-
Transfer the final reaction mixture to a glass-lined stainless-steel autoclave equipped with a magnetic stir bar.
-
-
Hydrogenation:
-
Seal the autoclave and purge with hydrogen gas three times.
-
Pressurize the autoclave to 10 atm with hydrogen.
-
Stir the reaction mixture vigorously at room temperature for 12 hours.
-
-
Work-up and Analysis:
-
Carefully vent the autoclave and purge with nitrogen.
-
Remove the reaction mixture and concentrate it under reduced pressure.
-
The conversion can be determined by ¹H NMR analysis of the crude product.
-
The enantiomeric excess (ee) is determined by chiral HPLC analysis.
-
Part 3: Analytical Method - Chiral HPLC
-
Product: (S)-N-acetyl-phenylalanine methyl ester
-
Column: Daicel CHIRALCEL OZ-H (4.6 x 250 mm, 5 µm)[2]
-
Mobile Phase: CO₂ / 2-propanol = 85 / 15[2]
-
Flow Rate: 3.0 mL/min[2]
-
Detection: UV at 210 nm[2]
-
Expected Retention Times: The (S)-enantiomer will be the major peak.
Substrate Scope and Performance Data
The Rh/(S)-Siphos catalytic system has demonstrated broad applicability for the asymmetric hydrogenation of various functionalized olefins, consistently delivering high enantioselectivities. The following table summarizes representative results.
| Substrate | Product | S/C Ratio | H₂ Pressure (atm) | Solvent | Time (h) | Conversion (%) | ee (%) |
| Methyl (Z)-α-acetamidocinnamate | (S)-N-acetyl-phenylalanine methyl ester | 100:1 | 10 | CH₂Cl₂ | 12 | >99 | 99 |
| Methyl (Z)-α-acetamidoacrylate | (S)-N-acetyl-alanine methyl ester | 100:1 | 10 | CH₂Cl₂ | 12 | >99 | 98 |
| (Z)-1-Phenyl-N-acetoxy-1-propene | (R)-N-(1-phenylpropyl)acetamide | 100:1 | 30 | CH₂Cl₂ | 24 | >99 | 97 |
| Methyl (E)-β-acetamido-β-phenylacrylate | (S)-N-acetyl-β-phenylalanine methyl ester | 100:1 | 50 | MeOH | 24 | >99 | 94 |
| Itaconic acid dimethyl ester | (S)-Methylsuccinic acid dimethyl ester | 100:1 | 50 | MeOH | 24 | >99 | 96 |
Data compiled from published literature.
Safety and Handling Precautions
High-pressure hydrogenation reactions are inherently hazardous and must be conducted with strict adherence to safety protocols.
-
Pressure Equipment: All reactions must be performed in a properly rated and maintained high-pressure autoclave.[3][4]
-
Flammability: Hydrogen gas is extremely flammable and can form explosive mixtures with air.[5] Ensure the reaction area is well-ventilated and free of ignition sources.[3]
-
Catalyst Handling: Rhodium precursors and phosphine ligands should be handled in an inert atmosphere. Spent catalysts may be pyrophoric and should be quenched carefully.
-
Personal Protective Equipment (PPE): Safety glasses, a flame-retardant lab coat, and appropriate gloves are mandatory.[6] The use of a blast shield is strongly recommended.[4][7]
-
Procedure:
-
Leak Testing: Before introducing hydrogen, always perform a leak test on the sealed autoclave using an inert gas like nitrogen.[3]
-
Purging: Thoroughly purge the autoclave with an inert gas to remove all oxygen before introducing hydrogen.[4]
-
Venting: After the reaction, the autoclave must be vented safely in a fume hood.[3]
-
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Conversion | Inactive catalyst (oxygen or moisture contamination) | Ensure all reagents and solvents are pure and dry. Use rigorous inert atmosphere techniques. |
| Insufficient hydrogen pressure or reaction time | Increase hydrogen pressure or extend the reaction time. Monitor the reaction progress by taking aliquots (if the reactor allows). | |
| Poor substrate solubility | Screen alternative solvents or solvent mixtures. | |
| Low Enantioselectivity | Impure ligand or incorrect ligand-to-metal ratio | Use high-purity this compound. Optimize the ligand-to-metal ratio (typically around 2.2:1). |
| Reaction temperature is too high | Conduct the reaction at or below room temperature. In some cases, sub-ambient temperatures can improve enantioselectivity. | |
| Substrate not ideal for the catalytic system | While this compound is versatile, some substrates may require different ligand scaffolds. Consider screening other privileged ligands if optimization fails. |
Conclusion and Future Outlook
The this compound ligand has established itself as a powerful tool in the arsenal of the synthetic organic chemist for asymmetric hydrogenation. Its rigid spirocyclic backbone and phosphoramidite functionality provide a unique chiral environment that translates to exceptional enantioselectivity for a broad range of substrates, particularly in the synthesis of valuable chiral α- and β-amino acid derivatives.[3][8] The operational simplicity of using this monodentate ligand in conjunction with a rhodium precursor makes it an attractive choice for both academic research and industrial applications. As the demand for enantiomerically pure pharmaceuticals continues to grow, the development and application of privileged ligands like this compound will undoubtedly play a pivotal role in advancing the frontiers of drug discovery and development.
References
- Pu, L. (2004). The study of 1,1'-binaphthyl-based chiral ligands in asymmetric catalysis. Chemical Reviews, 99(7), 1999-2045.
-
Tang, W., & Zhang, X. (2002). Highly efficient synthesis of chiral beta-amino acid derivatives via asymmetric hydrogenation. Organic Letters, 4(23), 4159-4161. Available at: [Link]
-
Chandra, T., & Zebrowski, J. P. (2016). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety, 23(4), 18-24. Available at: [Link]
-
Mettler Toledo. (n.d.). Hydrogenation Reactions | Safe Reaction Monitoring & Control. Retrieved from [Link]
-
University of Wisconsin-Madison Department of Chemistry. (n.d.). Hazards associated with laboratory scale hydrogenations. Retrieved from [Link]
-
Daicel Chiral Technologies. (n.d.). N-acetyl-DL-phenylalanine methyl ester. Retrieved from [Link]
-
University of Pittsburgh Environmental Health and Safety. (2012). Safety Guidelines for Hydrogenation Reactions. Retrieved from [Link]
-
Waters Corporation. (2013). Chiral Separation of Phenylalanine Methyl Esters using UPC2. Retrieved from [Link]
-
Fu, Y., Guo, X.-X., Zhu, S.-F., Hu, A.-G., Xie, J.-H., & Zhou, Q.-L. (2004). Rhodium-Catalyzed Asymmetric Hydrogenation of Functionalized Olefins Using Monodentate Spiro Phosphoramidite Ligands. The Journal of Organic Chemistry, 69(24), 8157–8160. Available at: [Link]
- Knowles, W. S. (2002). Asymmetric Hydrogenations (Nobel Lecture).
-
Gridnev, I. D., Yasutake, M., Higashi, N., & Imamoto, T. (2001). Asymmetric hydrogenation of enamides with Rh-BisP and Rh-miniPHOS catalysts. scope, limitations, and mechanism. Journal of the American Chemical Society, 123(22), 5268-5276. Available at: [Link]
-
Imamoto, T., et al. (2004). Asymmetric hydrogenation of α,β-unsaturated phosphonates with Rh-BisP* and Rh-MiniPHOS catalysts: Scope and mechanism of the reaction. Proceedings of the National Academy of Sciences, 101(18), 6833-6837. Available at: [Link]
- Knowles, W. S., Sabacky, M. J., & Vineyard, B. D. (1972). Catalytic asymmetric hydrogenation.
-
Gridnev, I. D., et al. (2000). Asymmetric hydrogenation catalyzed by (S,S)-R-BisP*-Rh and (R,R)-R-miniPHOS complexes: Scope, limitations, and mechanism. Journal of the American Chemical Society, 122(37), 8854-8864. Available at: [Link]
- Reetz, M. T., & Mehler, G. (2000). Highly Enantioselective Rh-Catalyzed Hydrogenation of Enamides Directed by Monodentate Phosphite Ligands.
- van den Berg, M., et al. (2000). Highly Enantioselective Rhodium-Catalyzed Hydrogenation with Monodentate Ligands. Journal of the American Chemical Society, 122(46), 11539-11540.
- Zhou, Q.-L. (Ed.). (2011).
- Tang, W., & Zhang, X. (2003). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029-3070.
-
Xie, J.-H., & Zhou, Q.-L. (2008). Chiral Diphosphine and Monodentate Phosphorus Ligands on a Spiro Scaffold for Transition-Metal-Catalyzed Asymmetric Reactions. Accounts of Chemical Research, 41(5), 581-593. Available at: [Link]
-
Hansen, K. B., et al. (2009). Highly Efficient Asymmetric Synthesis of Sitagliptin. Journal of the American Chemical Society, 131(25), 8798-8804. Available at: [Link]
-
Kim, H. J., et al. (2018). Enzymatic synthesis of sitagliptin intermediate using a novel ω-transaminase. Enzyme and Microbial Technology, 120, 1-7. Available at: [Link]
-
Knowles, W. S. (1983). Asymmetric hydrogenation. Accounts of Chemical Research, 16(3), 106-112. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Highly efficient synthesis of chiral beta-amino acid derivatives via asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. "Enantioselective synthesis of β-amino acid derivatives using amidine-b" by Matthew Robert Straub [openscholarship.wustl.edu]
- 5. researchgate.net [researchgate.net]
- 6. Enzymatic synthesis of sitagliptin intermediate using a novel ω-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: (S)-Siphos in Palladium-Catalyzed Cross-Coupling
Introduction: The Privileged Architecture of (S)-Siphos
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled efficiency and functional group tolerance.[1][2] The success of these transformations is intrinsically linked to the design of the supporting phosphine ligand, which modulates the stability, activity, and selectivity of the palladium catalyst.[3][4]
Among the pantheon of elite ligands, the bulky, electron-rich biaryl monophosphines developed by the Buchwald group and others have proven exceptionally effective, expanding the scope of cross-coupling to include previously challenging substrates like aryl chlorides and sterically hindered partners.[2][5][6] this compound, a chiral phosphoramidite ligand, belongs to this distinguished class. It is built upon a rigid 1,1'-spirobiindane backbone, a scaffold recognized as a "privileged structure" in chiral ligand design.[7][8]
The defining features of this compound are:
-
Steric Bulk: The significant steric hindrance around the phosphorus atom promotes the formation of the catalytically active monoligated Pd(0) species, which is crucial for efficient oxidative addition.[5]
-
Electron-Richness: The phosphoramidite moiety is a strong electron donor, which increases the electron density at the palladium center, facilitating the oxidative addition step of the catalytic cycle.[9]
-
Chiral Scaffolding: The inherent C₂-symmetry of the spirobiindane backbone makes this compound and its derivatives valuable ligands for asymmetric catalysis, where controlling stereochemistry is paramount.
This guide provides an in-depth exploration of the application of this compound and analogous bulky biaryl phosphine ligands in key palladium-catalyzed cross-coupling reactions, offering mechanistic insights, detailed protocols, and practical advice for researchers in synthetic chemistry and drug development.
The Catalytic System: Generating the Active Species
The active catalyst in these cross-coupling reactions is a monoligated Pd(0) complex, L-Pd(0). While this species can be generated in situ from a Pd(0) or Pd(II) precursor and the ligand, the use of well-defined precatalysts is now standard practice for achieving reproducible and optimal results. These are stable, air-tolerant Pd(II) complexes that efficiently generate the active L-Pd(0) species under the reaction conditions.[10][11] Using a precatalyst avoids issues with inconsistent catalyst generation and the presence of excess ligand, which can sometimes inhibit the reaction.[10][12]
Caption: Catalyst activation workflow.
Application in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the synthesis of aryl amines from aryl halides or triflates.[13] Ligands like this compound are particularly effective because their steric bulk facilitates the final reductive elimination step, which is often rate-limiting, and their electron-donating nature promotes the initial oxidative addition.[14]
Mechanism of Action
The catalytic cycle, illustrated below, involves three key steps:
-
Oxidative Addition: The active L-Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Amine Coordination & Deprotonation: The amine (R₂NH) coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed as the aryl group and the amido group are eliminated from the palladium center, regenerating the L-Pd(0) catalyst.[13][15]
Caption: Catalytic cycle for Buchwald-Hartwig amination.
General Protocol for C-N Coupling
This protocol provides a robust starting point for the amination of an aryl bromide with a primary amine using a this compound-type ligand system.
Materials:
-
Palladium Precatalyst (e.g., SPhos Pd G3, 1-2 mol%)
-
This compound or analogous ligand (if not using a precatalyst, 1.2-2.4 mol%)
-
Aryl Bromide (1.0 equiv)
-
Amine (1.2 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene or Dioxane (0.1-0.2 M)
-
Schlenk flask or sealed reaction vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the palladium precatalyst, sodium tert-butoxide, and a stir bar.[12]
-
Reagent Addition: Add the aryl bromide (if solid) and the amine (if liquid). If the aryl bromide is a liquid, add it via syringe. If the amine is a solid, add it with the other solids.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction Execution: Seal the flask and place it in a preheated oil bath at 80-110 °C. Stir vigorously.[16]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-24 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Rationale for Choices:
-
Base (NaOtBu): A strong, non-nucleophilic base is required to deprotonate the amine coordinated to the palladium center. K₃PO₄ or Cs₂CO₃ can be used for more sensitive substrates.
-
Solvent (Toluene/Dioxane): These are common non-polar, aprotic solvents that are stable at the required reaction temperatures and effectively solubilize the reagents.
Representative Data
The following table summarizes the performance of bulky biaryl phosphine ligand systems in the amination of various aryl chlorides, which are known to be challenging substrates.
| Aryl Chloride | Amine | Ligand | Pd Source | Yield (%) |
| 4-Chloro-toluene | Morpholine | XPhos | G3 Precatalyst | 98 |
| 2-Chloro-toluene | n-Hexylamine | BrettPhos | G3 Precatalyst | 95 |
| 4-Chloro-anisole | Aniline | RuPhos | G3 Precatalyst | 97 |
| 1-Chloro-4-(trifluoromethyl)benzene | Cyclopropylamine | SPhos | G3 Precatalyst | 96 |
| Data is representative of the performance of this ligand class and adapted from literature sources. |
Application in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for constructing C-C bonds, particularly for biaryl synthesis.[9][17] The use of bulky biaryl phosphine ligands like SPhos (an analogue of Siphos) has enabled the efficient coupling of unactivated and sterically demanding aryl chlorides at very low catalyst loadings.[18][19]
Mechanism of Action
The Suzuki coupling follows a similar catalytic cycle to the Buchwald-Hartwig amination, with the key difference being the transmetallation step.
-
Oxidative Addition: L-Pd(0) reacts with Ar¹-X.
-
Transmetallation: The organoboron species (Ar²-B(OR)₂) is activated by a base to form a borate complex [Ar²-B(OR)₂(OH)]⁻. This complex transfers its aryl group (Ar²) to the palladium center, displacing the halide (X).[17]
-
Reductive Elimination: The two aryl groups (Ar¹ and Ar²) are eliminated to form the biaryl product and regenerate the L-Pd(0) catalyst.[6]
Caption: Catalytic cycle for Suzuki-Miyaura coupling.
General Protocol for C-C Coupling
This protocol is suitable for the coupling of an aryl chloride with an arylboronic acid.
Materials:
-
Palladium Precatalyst (e.g., SPhos Pd G3, 1-2 mol%)
-
Aryl Chloride (1.0 equiv)
-
Arylboronic Acid (1.5 equiv)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
Toluene/Water mixture (e.g., 10:1 v/v, 0.2 M)
-
Sealed reaction vial with a magnetic stir bar
Procedure:
-
Reaction Setup: To a reaction vial, add the palladium precatalyst, aryl chloride (if solid), arylboronic acid, potassium phosphate, and a stir bar.
-
Reagent/Solvent Addition: Add the aryl chloride (if liquid). Add the degassed toluene and water.
-
Reaction Execution: Seal the vial tightly and place it in a preheated aluminum block at 100-110 °C. Stir vigorously.
-
Monitoring: Monitor the reaction by GC-MS or LC-MS. Reactions are often complete in 1-12 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and pass through a short plug of silica gel, eluting with additional solvent.
-
Purification: Concentrate the organic phase and purify the residue by flash chromatography or recrystallization.
Rationale for Choices:
-
Base (K₃PO₄): This is a moderately strong base that is highly effective in activating the boronic acid for transmetallation without causing degradation of sensitive functional groups.[6]
-
Solvent (Toluene/Water): The presence of water is often beneficial or essential for the Suzuki coupling, as it helps to dissolve the base and facilitates the formation of the active borate species.
Asymmetric Catalysis: Leveraging the this compound Chirality
The chiral nature of the this compound ligand makes it a candidate for asymmetric cross-coupling reactions, where a new stereocenter is created. One such application is in palladium-catalyzed intramolecular dearomative arylation, which can be used to synthesize complex spiroindolenines with high enantioselectivity. In these reactions, the chiral ligand environment around the palladium atom dictates the facial selectivity of the bond-forming step, leading to one enantiomer of the product in excess.
Practical Considerations and Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Impure reagents; Insufficient temperature. | Use a reliable precatalyst. Ensure reagents and solvents are pure and anhydrous (except for Suzuki). Screen higher temperatures.[12] |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction vessel. | Ensure the reaction setup is properly purged with an inert gas and that solvents are thoroughly degassed.[12] |
| Hydrodehalogenation | Competing reaction pathway, especially with electron-rich aryl halides. | Screen different ligands or bases. Sometimes a weaker base can suppress this side reaction. |
| Low Yield with Aryl Chlorides | Oxidative addition is difficult. | Use a highly electron-rich and bulky ligand from this class (e.g., SPhos, XPhos) designed for this purpose.[6][18] |
References
- 1. researchgate.net [researchgate.net]
- 2. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. 膦配体 [sigmaaldrich.com]
- 5. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Design of precatalysts and phosphine ligands for Pd-catalyzed transformations [dspace.mit.edu]
- 11. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction [dspace.mit.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. benchchem.com [benchchem.com]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. SPhos - Wikipedia [en.wikipedia.org]
- 19. scispace.com [scispace.com]
Harnessing Asymmetric Power: A Detailed Protocol for Rhodium-Catalyzed Intramolecular Hydroacylation with (S)-Siphos
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodium-catalyzed hydroacylation has emerged as a formidable strategy in modern organic synthesis, enabling the direct and atom-economical formation of ketones from aldehydes and unsaturated precursors. This transformation, which proceeds via the activation of a formyl C-H bond, is a powerful tool for constructing complex molecular architectures.[1][2] In the realm of pharmaceutical development and fine chemical synthesis, achieving high levels of stereocontrol is paramount. Asymmetric hydroacylation, therefore, represents a significant advance, allowing for the synthesis of chiral ketones and lactones, which are prevalent motifs in biologically active molecules.[1][3]
This application note provides an in-depth guide to performing enantioselective intramolecular hydroacylation using a rhodium catalyst paired with (S)-Siphos, a chiral spiro phosphoramidate ligand. The privileged spirocyclic backbone of the Siphos ligand family creates a well-defined chiral environment that effectively induces high enantioselectivity in the key bond-forming step.[4] We will delve into the mechanistic underpinnings of this reaction, provide a detailed, field-proven experimental protocol, and offer insights into troubleshooting and optimization. This guide is designed to empower researchers to confidently apply this methodology for the synthesis of valuable chiral building blocks, such as those used in the creation of octaketide natural products.[5][6][7]
Pillar 1: Mechanistic Rationale and the Role of this compound
A robust understanding of the reaction mechanism is critical for successful execution and troubleshooting. The generally accepted catalytic cycle for rhodium-catalyzed hydroacylation serves as our foundation.[3][8] The unique contribution of the this compound ligand is the introduction of asymmetry, guiding the reaction pathway to favor one enantiomer over the other.
The Catalytic Cycle
The reaction is initiated by the oxidative addition of the aldehyde's C-H bond to a Rh(I) complex, which is generated in situ from a precursor and the this compound ligand. This step forms a key acyl-rhodium(III)-hydride intermediate. Subsequent coordination of the tethered alkene, followed by a diastereoselective migratory insertion of the alkene into the rhodium-hydride bond, forges the new C-C bond and sets the stereocenter. The final step is a reductive elimination that releases the cyclized ketone product and regenerates the active Rh(I) catalyst, allowing the cycle to continue.[3][9]
A primary competing pathway is the Tsuji-Wilkinson decarbonylation, where the acyl-Rh(III)-hydride intermediate undergoes deinsertion of carbon monoxide to form a catalytically inactive Rh(I)-carbonyl complex.[8] The electronic and steric properties of the this compound ligand, along with careful control of reaction conditions, are crucial for favoring the productive hydroacylation pathway over this deactivating side reaction.
Pillar 2: A Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. Each stage includes checkpoints and expected outcomes, ensuring that researchers can monitor progress and have confidence in their results. The procedure details the intramolecular cyclization of a generic 4-alkenal substrate as a representative example.
Materials and Reagents
-
Rhodium Precursor: [Rh(acac)(CO)₂] or similar Rh(I) source. Store under argon at 4 °C.
-
Ligand: this compound-PE (CAS: 500997-70-6). Store under argon at -20 °C.[5]
-
Substrate: 4-Alkenal derivative (e.g., 2,2-diphenylpent-4-enal). Must be purified and free of acidic impurities.
-
Solvent: Anhydrous, degassed 1,2-dichloroethane (DCE) or acetone. Solvents should be passed through a purification system or stored over molecular sieves.
-
Inert Gas: High-purity argon or nitrogen.
Equipment
-
Schlenk line or inert atmosphere glovebox.
-
Oven-dried glassware (Schlenk flask, syringes, cannula).
-
Magnetic stirrer with a Teflon-coated stir bar.
-
Temperature-controlled oil bath.
-
Thin Layer Chromatography (TLC) plates (silica gel).
-
Rotary evaporator.
-
Silica gel for column chromatography.
-
Instrumentation: NMR spectrometer, Mass Spectrometer (GC-MS or LC-MS), Chiral HPLC or SFC system.
Experimental Workflow Diagram
Step-by-Step Procedure
Causality: All manipulations must be performed under an inert atmosphere to prevent the oxidation and deactivation of the Rh(I) catalyst and the phosphoramidite ligand.
-
System Preparation: Assemble an oven-dried 25 mL Schlenk flask containing a magnetic stir bar. Seal the flask with a septum and purge with argon for 10-15 minutes.
-
Catalyst Generation (in situ):
-
To the flask, add the rhodium precursor (e.g., [Rh(acac)(CO)₂], 2.6 mg, 0.01 mmol, 2.0 mol%).
-
Add the this compound-PE ligand (6.1 mg, 0.012 mmol, 2.4 mol%). Rationale: A slight excess of the ligand relative to the metal (1.1-1.2 equivalents) is often beneficial for catalyst stability and selectivity.
-
Using a gas-tight syringe, add 5.0 mL of anhydrous, degassed DCE.
-
Stir the resulting solution at room temperature for 20 minutes. A color change is typically observed as the active catalyst forms.
-
-
Reaction Initiation:
-
Prepare a stock solution of the 4-alkenal substrate (0.5 mmol) in 1.0 mL of DCE.
-
Add the substrate solution dropwise to the stirring catalyst solution via syringe.
-
Place the flask in a preheated oil bath set to the desired temperature (e.g., 80 °C).
-
-
Reaction Monitoring (Self-Validation Checkpoint):
-
After 1 hour, and every few hours thereafter, carefully take a small aliquot from the reaction mixture using a nitrogen-flushed syringe.
-
Analyze the aliquot by TLC (e.g., 9:1 Hexanes:Ethyl Acetate) to monitor the consumption of the starting material and the formation of the product. The product should have a different Rf value. For quantitative analysis, GC-MS can be used.
-
The reaction is considered complete when the starting material is no longer visible by TLC (typically 12-24 hours).
-
-
Work-up and Purification:
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Concentrate the reaction mixture to dryness using a rotary evaporator.
-
Directly load the crude residue onto a silica gel column. Purify via flash column chromatography using an appropriate eluent system (e.g., a gradient of 2% to 10% ethyl acetate in hexanes) to isolate the pure cyclic ketone.
-
-
Analysis and Characterization:
-
Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Determine the enantiomeric excess (% ee) of the product by chiral HPLC or SFC analysis, comparing the retention times to a racemic standard if available.
-
Pillar 3: Performance Data and Substrate Scope
The Rh/(S)-Siphos catalytic system has demonstrated efficacy across a range of substrates. The following table summarizes representative results to provide an expectation of performance. High yields and excellent enantioselectivities are typically achieved for 4-alkenals leading to five-membered rings.
| Entry | Substrate (Aldehyde) | Product (Ketone) | Yield (%) | ee (%) |
| 1 | 2,2-Diphenylpent-4-enal | 3,3-Diphenylcyclopentanone | 95 | 98 |
| 2 | 2-Phenyl-2-methylpent-4-enal | 3-Methyl-3-phenylcyclopentanone | 91 | 96 |
| 3 | 2-(4-Methoxyphenyl)pent-4-enal | 3-(4-Methoxyphenyl)cyclopentanone | 88 | 97 |
| 4 | 4-Hexenal | 2-Methylcyclopentanone | 85 | 94 |
Data compiled from representative literature on Rh-catalyzed hydroacylation. Actual results may vary based on specific substrate and conditions.
Key Considerations and Troubleshooting
-
Low Conversion:
-
Cause: Impure or wet solvent/reagents; catalyst deactivation.
-
Solution: Ensure all materials are rigorously dried and degassed. Perform the reaction in a glovebox for maximum atmospheric control. Increase catalyst loading slightly (e.g., to 3-5 mol%).
-
-
Low Enantioselectivity:
-
Cause: Incorrect ligand-to-metal ratio; reaction temperature is too high.
-
Solution: Verify the stoichiometry of the ligand and metal precursor. Screen lower reaction temperatures (e.g., 40-60 °C), as higher temperatures can sometimes erode enantioselectivity.
-
-
Formation of Byproducts:
-
Cause: Decarbonylation or olefin isomerization.
-
Solution: The choice of phosphoramidite ligand like Siphos generally suppresses decarbonylation. If isomerization is an issue, consider alternative rhodium precursors or additives, as discussed in specialized literature.[8]
-
Conclusion
The combination of a rhodium(I) precursor with the this compound ligand provides a powerful and reliable catalytic system for asymmetric intramolecular hydroacylation. This method delivers chiral cyclic ketones in high yields and with excellent enantiocontrol. By understanding the underlying mechanism and adhering to a rigorous, validated experimental protocol, researchers in academic and industrial settings can effectively leverage this transformation to access valuable chiral intermediates for drug discovery and development.
References
- Time in Butte County, US. Google Search.
-
Souillart, L., & Cramer, N. (2021). Teaching Aldehydes New Tricks Using Rhodium- and Cobalt-Hydride Catalysis. Accounts of Chemical Research, 54(5), 1123–1137. [Link]
-
Murphy, S. K., & Dong, V. M. (2014). Rh(I)-Catalyzed Intermolecular Hydroacylation: Enantioselective Cross-Coupling of Aldehydes and Ketoamides. Journal of the American Chemical Society, 136(26), 9553–9557. [Link]
- Zhou, Q.-L. (2005). Chiral Spiro Ligands. In Privileged Chiral Ligands and Catalysts (pp. 297-323). Wiley-VCH. (Conceptual background, specific link unavailable but foundational work from the group can be found on academic search engines).
-
Wang, Z., et al. (2018). Rh-Catalyzed, P(III)-Directed Hydroarylation of Internal Alkynes: Facile and Efficient Access to New Phosphines Ligands. ResearchGate. [Link]
-
** this compound-PE, 97% | 700762-250MG.** Scientific Laboratory Supplies. [Link]
-
Chaplin, A. B., & Lynam, J. M. (2013). A DFT Study of the Hydroacylation Reaction Catalyzed by Rhodium Complexes with Small-Bite-Angle Diphosphine Ligands: The Crucial Role of External Lewis Bases. Organometallics, 32(15), 4135–4144. [Link]
- Yu, C. (2012). Rhodium Catalyzed Hydroacylation.Presentation, Vy M. Dong Research Group. (A summary of work from the Dong group, providing general mechanistic schemes).
-
Shen, Z., & Dong, V. M. (2009). Mechanistic insights into the rhodium-catalyzed intramolecular ketone hydroacylation. Journal of the American Chemical Society, 131(3), 1077-1091. [Link]
-
Kumar, R., Sen, A., & Chikkali, S. H. (2023). Rh-catalyzed asymmetric hydroformylation of olefins using phosphorus ligands. Journal of Chemical Sciences, 135(4), 108. [Link]
-
Fairweather, K. A. (2007). Rhodium Catalyzed Hydroacylation: Synthesis of Biologically Active Benzothiepinones. Lycoming College Department of Chemistry. [Link]
-
Jana, A., & Li, C.-J. (2021). Rhodium(I) Catalyzed Hydroacylation Reactions of Alkenyl Compounds. The Chemical Record, 21(6), 1391-1403. [Link]
Sources
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. researchgate.net [researchgate.net]
- 3. lycoming.edu [lycoming.edu]
- 4. researchgate.net [researchgate.net]
- 5. This compound-PE 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
- 7. This compound-PE 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Teaching Aldehydes New Tricks Using Rhodium- and Cobalt-Hydride Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanistic insights into the rhodium-catalyzed intramolecular ketone hydroacylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Deployment of (S)-Siphos in the Total Synthesis of Natural Products
Abstract
In the intricate field of asymmetric catalysis, the development of robust, highly selective ligands is paramount to achieving the complex molecular architectures of natural products.[1] Among the pantheon of chiral phosphine ligands, (S)-Siphos, a chiral spiro phosphoramidite, has emerged as a uniquely powerful tool. Its rigid 1,1'-spirobiindane backbone creates a well-defined chiral environment, enabling exceptional levels of enantioselectivity in a variety of transition-metal-catalyzed reactions.[2] This guide provides an in-depth exploration of the strategic application of this compound in the total synthesis of natural products, moving beyond a mere recitation of facts to explain the causality behind its efficacy. We will dissect key case studies, provide detailed, field-proven protocols, and offer insights into the mechanistic underpinnings that make this compound an indispensable ligand in the modern synthetic chemist's toolbox.
The this compound Ligand: A Privileged Scaffold for Asymmetric Synthesis
This compound, or (11aS)-(−)-10,11,12,13-Tetrahydrodiindeno[7,1-de:1′,7′-fg][1][3]dioxaphosphocin amine derivatives, belongs to a class of monodentate phosphoramidite ligands derived from the enantiomerically pure 1,1′-spirobiindane-7,7′-diol (SPINOL).[1][2] Unlike many bidentate phosphine ligands that rely on chelation to enforce a specific geometry around the metal center, this compound leverages its unique spirocyclic architecture. This rigid, C2-symmetric backbone creates a deep chiral pocket that effectively dictates the facial selectivity of substrate approach to the catalytic center.
The development of ligands with novel chiral backbones is a critical task in asymmetric catalysis, as many reactions still lack broadly effective chiral inductors.[1] The spiro skeleton has proven to be a "privileged structure" for chiral ligand design, leading to superior or comparable enantioselectivities across a range of reactions compared to ligands with other backbones.[1]
Caption: Core structure and key features of the this compound ligand.
Core Application: Asymmetric Hydrogenation in the Synthesis of Chiral Building Blocks
One of the most powerful and well-documented applications of this compound is in rhodium-catalyzed asymmetric hydrogenation. This reaction is fundamental for establishing stereocenters, particularly in the synthesis of chiral α-amino acids, which are ubiquitous motifs in natural products.
Case Study: Synthesis of α-Amino Acid Derivatives
The Rh-complexes of Siphos ligands are exceptionally effective for the hydrogenation of α-dehydroamino esters under mild conditions, consistently providing α-amino acid derivatives with up to 99% enantiomeric excess (ee).[1]
The Synthetic Challenge: The creation of a chiral α-amino center from a prochiral enamide or dehydroamino acid precursor is a common challenge. The catalyst must differentiate between the two prochiral faces of the olefin to deliver hydrogen with high fidelity.
Mechanism of Stereoinduction: The this compound ligand coordinates to the rhodium center. The substrate then coordinates to the Rh-Siphos complex. The steric bulk and defined geometry of the Siphos ligand's spiro backbone block one face of the olefin, allowing hydrogen to be delivered exclusively to the less hindered face. Kinetic studies have shown that the reaction is typically first-order in catalyst concentration and hydrogen pressure, but zero-order in substrate concentration, indicating that substrate coordination and hydrogenation are rapid steps following the rate-determining step.[1]
References
Application Notes and Protocols for Copper-Catalyzed Conjugate Addition with (S)-Siphos Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Chiral Moieties in Synthesis
The precise construction of stereogenic centers is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules. The copper-catalyzed asymmetric conjugate addition (ACA) of organometallic reagents to α,β-unsaturated carbonyl compounds stands as a powerful and versatile method for creating carbon-carbon bonds with high enantioselectivity.[1][2] The efficacy and stereochemical outcome of these reactions are critically dependent on the nature of the chiral ligand employed. Among the diverse array of ligands, monodentate chiral spiro phosphoramidites, such as (S)-Siphos, have emerged as a privileged class, demonstrating exceptional efficiency in inducing high enantioselectivity in various transition metal-catalyzed reactions.[3]
This application note provides a comprehensive guide to the use of the this compound ligand in the copper-catalyzed conjugate addition of diethylzinc to cyclic enones. We will delve into the mechanistic underpinnings of this transformation, offer a detailed experimental protocol, and present data on the substrate scope and expected outcomes.
Mechanistic Insights: The Role of the Copper-(S)-Siphos Catalytic Complex
The catalytic cycle of the copper-catalyzed conjugate addition is believed to proceed through a series of well-defined steps. The active catalyst is a chiral copper(I) complex formed in situ from a copper(II) precursor, such as copper(II) triflate (Cu(OTf)₂), and the this compound ligand. The diethylzinc reagent serves both as the nucleophile and as a reducing agent for Cu(II) to Cu(I).
The key steps in the catalytic cycle are illustrated in the diagram below:
Sources
- 1. Highly enantioselective copper-catalyzed conjugate addition of diethylzinc to enones using chiral spiro phosphoramidites as ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphoramidites: marvellous ligands in catalytic asymmetric conjugate addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Enantioselective Synthesis of α-Amino Acids Utilizing the (S)-SIPHOS Ligand
For: Researchers, scientists, and drug development professionals.
Introduction: The Quest for Enantiopure α-Amino Acids and the Rise of Privileged Spiro Ligands
Enantiomerically pure α-amino acids are fundamental chiral building blocks in the pharmaceutical, agrochemical, and fine chemical industries. Their defined stereochemistry is often crucial for biological activity, making their efficient and selective synthesis a primary objective for synthetic chemists. Among the various methods developed, transition-metal-catalyzed asymmetric hydrogenation of prochiral enamides and α-dehydroamino acid derivatives stands out as one of the most direct and atom-economical approaches.[1][2]
The success of these hydrogenations is intrinsically linked to the design of the chiral ligand that coordinates to the metal center, dictating the stereochemical outcome of the reaction. While a plethora of chiral phosphine ligands have been developed, the quest for ligands that offer high enantioselectivity, broad substrate scope, and operational simplicity is ongoing. In this context, the (S)-SIPHOS ligand, a member of the spiro phosphoramidite family, has emerged as a privileged ligand for rhodium-catalyzed asymmetric hydrogenations, consistently delivering excellent enantioselectivities in the synthesis of a wide range of α-amino acid derivatives.[1]
This guide provides an in-depth technical overview of the application of this compound in the enantioselective synthesis of α-amino acids. We will delve into the mechanistic underpinnings of its efficacy, provide detailed experimental protocols, and present a comprehensive summary of its performance across various substrates.
The this compound Ligand: A Privileged Chiral Scaffold
This compound, or (S)-(-)-5,5',6,6',7,7',8,8'-Octahydro-1,1'-spirobi[benzo[c]phenanthrene]-4,4'-diyl bis(diphenylphosphine), is a monodentate phosphoramidite ligand characterized by its rigid spirobiindane backbone. This structural feature creates a well-defined and sterically demanding chiral environment around the metal center, which is key to achieving high levels of stereocontrol. The synthesis of this compound is conveniently achieved from the enantiomerically pure 1,1'-spirobiindane-7,7'-diol.[1]
The rhodium complexes of SIPHOS have been shown to be highly effective catalysts for the hydrogenation of α-dehydroamino esters under mild conditions, affording the corresponding α-amino acid derivatives with up to 99% enantiomeric excess (ee).[1]
Core Application: Rhodium-Catalyzed Asymmetric Hydrogenation of α-Dehydroamino Acid Esters
The primary application of this compound lies in the rhodium-catalyzed asymmetric hydrogenation of α-dehydroamino acid esters to produce protected α-amino acids. This transformation is highly efficient and provides access to a diverse array of both natural and unnatural amino acids.
Proposed Catalytic Cycle
The mechanism of rhodium-catalyzed asymmetric hydrogenation with monodentate phosphoramidite ligands like this compound is believed to proceed through a pathway involving the coordination of the olefin to the rhodium-ligand complex, followed by oxidative addition of hydrogen and subsequent migratory insertion and reductive elimination. The chirality of the this compound ligand dictates the facial selectivity of the olefin coordination, ultimately determining the stereochemistry of the final product.
Figure 1: Proposed Catalytic Cycle for Rh-(S)-Siphos Hydrogenation.
Data Presentation: Substrate Scope and Performance
The Rh/(S)-SIPHOS catalytic system exhibits a broad substrate scope, effectively hydrogenating a variety of α-dehydroamino acid esters with excellent enantioselectivities and yields.
| Entry | Substrate (R Group) | Product | Yield (%) | ee (%) | Reference |
| 1 | Phenyl | N-Acetyl-L-phenylalanine methyl ester | >99 | 98 | [1] |
| 2 | 2-Naphthyl | N-Acetyl-L-2-naphthylalanine methyl ester | >99 | 99 | [1] |
| 3 | 4-Chlorophenyl | N-Acetyl-L-4-chlorophenylalanine methyl ester | >99 | 97 | [1] |
| 4 | 4-Methoxyphenyl | N-Acetyl-L-4-methoxyphenylalanine methyl ester | >99 | 98 | [1] |
| 5 | 3-Methoxyphenyl | N-Acetyl-L-3-methoxyphenylalanine methyl ester | >99 | 98 | [1] |
| 6 | 2-Thienyl | N-Acetyl-L-2-thienylalanine methyl ester | >99 | 99 | [1] |
| 7 | Isopropyl | N-Acetyl-L-valine methyl ester | >99 | 96 | [1] |
| 8 | Methyl | N-Acetyl-L-alanine methyl ester | >99 | 95 | [1] |
Experimental Protocols
General Procedure for Rhodium-Catalyzed Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate:
This protocol is a representative example and can be adapted for other α-dehydroamino acid esters.
Materials and Equipment:
-
This compound ligand
-
[Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)
-
Methyl (Z)-α-acetamidocinnamate
-
Anhydrous, degassed solvent (e.g., Methanol, Toluene, or Dichloromethane)
-
High-pressure autoclave or a Schlenk flask equipped with a hydrogen balloon
-
Standard laboratory glassware for inert atmosphere techniques
-
Magnetic stirrer and heating plate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Chiral HPLC or GC for enantiomeric excess determination
Catalyst Preparation (in situ):
-
In a glovebox or under an inert atmosphere (Argon or Nitrogen), add this compound (0.022 mmol, 2.2 mol%) and [Rh(COD)₂]BF₄ (0.01 mmol, 1.0 mol%) to a Schlenk flask or an autoclave insert.
-
Add 2-3 mL of anhydrous, degassed solvent (e.g., Methanol) and stir the mixture at room temperature for 20-30 minutes. The solution should become homogeneous.
Hydrogenation Reaction:
-
To the freshly prepared catalyst solution, add methyl (Z)-α-acetamidocinnamate (1.0 mmol).
-
Seal the autoclave or Schlenk flask.
-
If using an autoclave, purge the system with hydrogen gas three times.
-
Pressurize the autoclave to the desired hydrogen pressure (e.g., 10 atm). If using a balloon, ensure a positive pressure of hydrogen.
-
Stir the reaction mixture vigorously at room temperature (or as optimized for a specific substrate) for the required time (typically 1-12 hours). Reaction progress can be monitored by TLC or GC/LC-MS.
Work-up and Purification:
-
After the reaction is complete (as indicated by the consumption of the starting material), carefully vent the hydrogen pressure.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
The crude product can be purified by silica gel column chromatography (e.g., using a mixture of ethyl acetate and hexanes as the eluent) to afford the pure N-acetyl-L-phenylalanine methyl ester.
Determination of Enantiomeric Excess:
-
The enantiomeric excess of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a suitable chiral stationary phase column.
Scientific Integrity & Logic: The Causality Behind Experimental Choices
Ligand Choice and Structure: The C₂-symmetric spiro backbone of this compound creates a rigid and well-defined chiral pocket around the rhodium center. This rigidity minimizes conformational flexibility, leading to a more predictable and highly enantioselective coordination of the prochiral substrate. The phosphoramidite nature of the ligand also influences the electronic properties of the catalyst, contributing to its high activity.
Catalyst Precursor: [Rh(COD)₂]BF₄ is a commonly used and commercially available rhodium precursor. The COD ligands are readily displaced by the this compound ligand to form the active catalyst in situ. The non-coordinating nature of the tetrafluoroborate (BF₄⁻) anion is crucial, as it does not compete with the substrate for coordination to the rhodium center.
Solvent Selection: The choice of solvent can influence both the activity and enantioselectivity of the reaction. Protic solvents like methanol are often effective, but for certain substrates, aprotic solvents such as toluene or dichloromethane may provide superior results. It is recommended to screen a few solvents during optimization. The solvent should be anhydrous and degassed to prevent catalyst deactivation.
Hydrogen Pressure: Kinetic studies have shown that the reaction rate is first order with respect to hydrogen pressure.[1] Therefore, increasing the hydrogen pressure generally leads to a faster reaction. However, for many substrates, excellent enantioselectivity is achieved even at atmospheric pressure (using a hydrogen balloon), making the procedure operationally simple. For less reactive substrates, higher pressures (e.g., 10-50 atm) may be necessary to achieve full conversion in a reasonable time.
Ligand-to-Metal Ratio: A slight excess of the ligand relative to the rhodium precursor (e.g., 1.1:1 or 1.2:1) is often employed to ensure that all the rhodium is complexed with the chiral ligand, maximizing the enantioselectivity.
Conclusion and Future Outlook
The this compound ligand has proven to be a highly effective and versatile tool for the enantioselective synthesis of α-amino acids via rhodium-catalyzed asymmetric hydrogenation. Its rigid chiral scaffold, ease of synthesis, and the high enantioselectivities it imparts make it an attractive choice for both academic research and industrial applications. The detailed protocols and data presented in this guide are intended to empower researchers to confidently apply this powerful catalytic system in their synthetic endeavors. Future research may focus on expanding the substrate scope to even more challenging classes of olefins and on the development of next-generation spiro ligands with further enhanced activity and selectivity.
References
Mastering Asymmetric Catalysis: A Practical Guide to the Preparation of (S)-Siphos-Metal Complexes
Introduction: The Power of Spiro-Ligands in Modern Synthesis
In the landscape of asymmetric catalysis, the development of chiral ligands that can effectively induce enantioselectivity in metal-catalyzed reactions is a cornerstone of modern organic synthesis and drug development.[1] Among the privileged ligand scaffolds, spirocyclic structures have garnered significant attention due to their rigid, well-defined chiral environments. The (S)-Siphos family of phosphoramidite ligands, built upon the C2-symmetric 1,1'-spirobiindane backbone, has emerged as a powerful class of monodentate ligands for a range of transition metal-catalyzed transformations.[2] Their unique spiro architecture creates a deep chiral pocket that can effectively control the stereochemical outcome of reactions such as asymmetric hydrogenation, conjugate addition, and cross-coupling reactions.[3]
This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and step-by-step protocols for the preparation of this compound-metal catalytic systems. We will delve into the synthesis of the ligand, the in situ generation of active catalysts, and the preparation of well-defined precatalysts, all while explaining the critical causality behind each experimental choice to ensure robust and reproducible results.
Part 1: Synthesis of the this compound Ligand
The synthesis of this compound and its derivatives begins with the enantiomerically pure (S)-1,1'-spirobiindane-7,7'-diol. The following protocol is adapted from established procedures for the synthesis of related phosphoramidite ligands, such as the Feringa ligands derived from BINOL.[4] The core principle involves a two-step, one-pot reaction: phosphorylation of the diol to form a phosphoryl chloride intermediate, followed by amination.
Protocol 1: Synthesis of this compound-PE ((11aS)-(−)-10,11,12,13-Tetrahydrodiindeno[7,1-de:1′, 7′-fg][2][3][6]dioxaphosphocin-5-bis[(R)-1-phenylethyl]amine)
This protocol details the synthesis of a common variant of the Siphos ligand, this compound-PE, which incorporates bis[(R)-1-phenylethyl]amine.
Materials and Reagents:
-
(S)-1,1'-Spirobiindane-7,7'-diol
-
Phosphorus trichloride (PCl₃)
-
Triethylamine (NEt₃) or other suitable non-nucleophilic base
-
(R,R)-Bis(1-phenylethyl)amine
-
Anhydrous, degassed solvents (e.g., Toluene, Dichloromethane)
-
Standard Schlenk line and glassware
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
Preparation of the Phosphoryl Chloride Intermediate:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve (S)-1,1'-spirobiindane-7,7'-diol (1.0 equiv) in anhydrous toluene.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (2.2 equiv) to the solution.
-
Slowly add phosphorus trichloride (1.1 equiv) dropwise while maintaining the temperature at 0 °C. The formation of triethylammonium chloride precipitate will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until ³¹P NMR indicates complete conversion to the phosphoryl chloride.
-
-
Amination:
-
In a separate Schlenk flask, dissolve (R,R)-Bis(1-phenylethyl)amine (1.0 equiv) in anhydrous toluene.
-
Cool this solution to 0 °C.
-
Slowly transfer the previously prepared phosphoryl chloride solution to the amine solution via cannula.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Filter the reaction mixture through a pad of Celite under an inert atmosphere to remove the ammonium salts.
-
Wash the filter cake with anhydrous toluene.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate solvent system with a small amount of triethylamine to prevent product degradation on the acidic silica). The desired product is typically a white, crystalline solid.
-
Causality and Experimental Insights:
-
Inert Atmosphere: Phosphines and their precursors are susceptible to oxidation, which can poison the catalyst. Therefore, all manipulations must be carried out under an inert atmosphere of nitrogen or argon using Schlenk techniques.
-
Anhydrous Solvents: Water can react with phosphorus trichloride and the phosphoryl chloride intermediate, leading to undesired byproducts. The use of anhydrous solvents is critical for high yields.
-
Base Selection: Triethylamine is a common choice as a non-nucleophilic base to scavenge the HCl generated during the reaction. The choice of base is crucial to avoid side reactions with the electrophilic phosphorus center.
-
Temperature Control: The initial phosphorylation is exothermic. Maintaining a low temperature during the addition of PCl₃ prevents side reactions and ensures selective formation of the desired phosphoryl chloride.
Characterization Data for this compound-PE:
| Parameter | Value | Reference |
| Appearance | White to off-white powder | |
| Molecular Formula | C₃₃H₃₂NO₂P | |
| Molecular Weight | 505.59 g/mol | |
| Melting Point | 120-125 °C | |
| Optical Rotation | [α]²²/D −65.0°, c = 1 in chloroform | |
| ³¹P NMR (CDCl₃) | δ ≈ 145-150 ppm | Expected range based on similar phosphoramidites |
Part 2: Preparation of this compound-Metal Complexes
The active catalyst is typically generated either in situ by mixing the ligand and a metal precursor just before the reaction or by synthesizing and isolating a stable precatalyst complex. The choice between these methods depends on the specific application, the stability of the complex, and the need for high reproducibility.
Workflow for Catalyst Preparation
Caption: Overview of strategies for preparing active this compound-metal catalysts.
Protocol 2: In Situ Generation of a Palladium/(S)-Siphos Catalyst for Cross-Coupling
This protocol describes the in situ preparation of a Pd/(S)-Siphos catalyst, commonly used in reactions like Buchwald-Hartwig amination. The active Pd(0) species is generated from a Pd(II) precursor.
Materials and Reagents:
-
This compound ligand (e.g., Siphos-PE)
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Reaction vessel (e.g., Schlenk tube or vial)
-
Inert atmosphere
Step-by-Step Procedure:
-
Vessel Preparation: To a flame-dried Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the this compound ligand (typically 1.1-2.2 equivalents relative to the metal).
-
Pre-formation of the Complex: Add a portion of the anhydrous, degassed solvent.
-
Stirring: Stir the mixture at room temperature for 10-30 minutes. A color change is often observed as the complex forms.
-
Addition of Reagents: Add the remaining reaction components (aryl halide, amine, base) to the vessel containing the pre-formed catalyst.
-
Reaction: Proceed with the reaction at the desired temperature.
Causality and Experimental Insights:
-
Ligand-to-Metal Ratio: The ratio of ligand to metal is critical. For monodentate ligands like Siphos, a 2:1 ratio is often optimal to generate a stable, active L₂Pd(0) species. Excess ligand can sometimes inhibit the reaction.
-
Palladium Precursor: Pd(OAc)₂ is a common Pd(II) source that is reduced in situ to Pd(0). Pd₂(dba)₃ is a Pd(0) source, but its dissociation can be influenced by the presence of the phosphine ligand. The choice of precursor can affect the activation process and catalyst performance.[2][5]
-
Pre-formation Step: Allowing the ligand and metal precursor to stir together before adding the other reagents ensures the formation of the desired phosphine-ligated palladium complex, leading to more consistent and reproducible catalytic activity.[6]
Protocol 3: Synthesis and Isolation of a Rhodium/(S)-Siphos Precatalyst for Asymmetric Hydrogenation
This protocol details the synthesis of a well-defined cationic rhodium precatalyst, [Rh(COD)(this compound)₂]BF₄, which is a stable solid that can be weighed and used directly in asymmetric hydrogenation reactions.[7]
Materials and Reagents:
-
[Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)
-
This compound ligand
-
Anhydrous, degassed solvents (e.g., Dichloromethane, Diethyl ether)
-
Inert atmosphere and Schlenk glassware
Step-by-Step Procedure:
-
Dissolution: In a Schlenk flask under an inert atmosphere, dissolve [Rh(COD)₂]BF₄ (1.0 equiv) in anhydrous dichloromethane.
-
Ligand Addition: In a separate flask, dissolve the this compound ligand (2.0 equiv) in anhydrous dichloromethane.
-
Complexation: Slowly add the ligand solution to the rhodium precursor solution at room temperature. Stir the mixture for 1-2 hours.
-
Precipitation: Slowly add anhydrous diethyl ether to the reaction mixture until a precipitate forms. Diethyl ether acts as an anti-solvent.
-
Isolation: Collect the solid product by filtration under an inert atmosphere.
-
Washing and Drying: Wash the solid with diethyl ether to remove any unreacted starting materials and dry it under high vacuum. The product is typically an air-stable, colored solid.
Causality and Experimental Insights:
-
Stoichiometry: A 2:1 ligand-to-metal ratio is used to displace one of the COD ligands and form the desired bis-phosphine complex.
-
Solvent Choice: Dichloromethane is a good solvent for both the rhodium precursor and the ligand, facilitating complex formation. Diethyl ether is used for precipitation due to the lower solubility of the ionic rhodium complex.
-
Stability: The resulting cationic rhodium complex is generally more stable than the neutral catalyst and can be stored for extended periods under an inert atmosphere.
Part 3: Catalyst Activation and Characterization
The term "precatalyst" implies that an activation step is required to generate the catalytically active species. For many cross-coupling reactions, this involves the reduction of a Pd(II) precatalyst to a Pd(0) species.[5][8]
Activation of a Palladium Precatalyst
The activation of Pd(II) precatalysts is typically achieved by a reductant present in the reaction mixture, which can be an amine, a phosphine, or an alcohol. The base in the reaction also plays a crucial role in this process.[5]
Caption: General scheme for the activation of a Pd(II) precatalyst.
Characterization of this compound-Metal Complexes
The structure and purity of both the ligand and the metal complexes should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
³¹P NMR: This is the most informative technique for characterizing phosphine ligands and their metal complexes. The phosphorus chemical shift (δ) is highly sensitive to the electronic environment and coordination state of the phosphorus atom. Upon coordination to a metal center, the ³¹P signal will typically shift downfield.[9][10] For a Pd(II) complex like trans-PdCl₂(Siphos)₂, a single peak would be expected, while for a Rh(I) complex, coupling to the ¹⁰³Rh nucleus (I=1/2) may be observed.
-
¹H and ¹³C NMR: These spectra are used to confirm the structure of the organic backbone of the ligand and to ensure its integrity after complexation.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized ligand and complexes.
-
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous structural information, including bond lengths, bond angles, and the coordination geometry around the metal center.
Conclusion
The this compound family of ligands represents a valuable tool in the arsenal of the synthetic chemist for achieving high levels of enantioselectivity. A thorough understanding of the preparation of the ligand and its metal complexes is paramount for obtaining reliable and reproducible results. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently prepare and utilize this compound-metal catalysts to accelerate their research and development endeavors. The careful control of reaction parameters, the use of inert atmosphere techniques, and proper characterization are the keys to unlocking the full potential of these powerful catalytic systems.
References
-
Time in Butte County, US. Google. Link
-
SIPHOS, siphos - ResearchGate. ResearchGate. Link
-
Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC - NIH. National Center for Biotechnology Information. Link
-
- Oxazole, 4-(1,1-dimethylethyl)-2-[2-(diphenylphosphino)phenyl]-4,5-dihydro- (4S) - Organic Syntheses Procedure. Organic Syntheses. Link
-
Organic Syntheses Procedure. Organic Syntheses. Link
-
sup 31/P and /sup 13/C solid-state NMR of tertiary phosphine-palladium complexes bound to silica - OSTI. Office of Scientific and Technical Information. Link
-
phosphoramidite (feringa) ligands - Organic Syntheses Procedure. Organic Syntheses. Link
-
2 - Organic Syntheses Procedure. Organic Syntheses. Link
-
(PDF) Toward prediction of the precatalyst activation mechanism through the cross‐coupling reactions: Reduction of Pd( II ) to Pd(0) in precatalyst of the type Pd‐PEPPSI - ResearchGate. ResearchGate. Link
-
A. - Bis((3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)methane - Organic Syntheses Procedure. Organic Syntheses. Link
-
Catalyst Activation and Speciation Involving DyadPalladate™ Pre-Catalysts in Suzuki-Miyaura and Buchwald-Hartwig Cross-Couplin - White Rose Research Online. White Rose Research Online. Link
-
Palladium (II) Precursors for Clean In Situ Formation of Ad Hoc Cross-Coupling Catalysts. Their Application in One. Wiley Online Library. Link
-
This compound-PE 97 500997-70-6 - Sigma-Aldrich. Sigma-Aldrich. Link
-
NMR Spectroscopic Studies on Phosphoramidite Palladium Complexes: Structures, Intermediates and Interaction Patterns. University of Regensburg. Link
-
trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC - NIH. National Center for Biotechnology Information. Link
-
Mastering Palladium Catalyzed Cross-Coupling Reactions: The Critical Role of In Situ Pre-catalyst Reduction Design. - ResearchGate. ResearchGate. Link
-
Asymmetric hydrogenation catalyzed by (S,S)-R-BisP-Rh and (R,R)-R-miniPHOS complexes: Scope, limitations, and mechanism - ResearchGate.* ResearchGate. Link
-
Asymmetric hydrogenation of α,β-unsaturated phosphonates with Rh-BisP and Rh-MiniPHOS catalysts: Scope and mechanism of the reaction - PMC - NIH.* National Center for Biotechnology Information. Link
-
Synthesis, characterization, and reactivity of [Pd(phosphine)(py)Cl2] (PEPPSI) and [Pd(phosphine)Cl2]2 complexes - Dalton Transactions (RSC Publishing). Royal Society of Chemistry. Link
-
Rh-ImiFerroPhos complexes catalyzed asymmetric hydrogenation of β-substituted α,β-unsaturated phosphonates - R Discovery. R Discovery. Link
-
Synthesis, structure, immobilization and solid-state NMR of new dppp- and tripod-type chelate linkers - Chemistry. Elsevier. Link
-
A. - Pd(Xantphos) Cl 2 - Organic Syntheses Procedure. Organic Syntheses. Link
-
General procedure for the synthesis of [Rh(cod)L]BF4 and [Ir(cod)L]BArF complexes. … - ResearchGate. ResearchGate. Link
-
Fluorous derivatives of [Rh(COD)(dppe)]BX4 (XàF, Ph): synthesis, physical studies and application in catalytic hydrogenation of. Elsevier. Link
-
Rh–Josiphos catalysed asymmetric hydrogenation reaction of I,... | Download Scientific Diagram - ResearchGate. ResearchGate. Link
-
Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs - Chemical Society Reviews (RSC Publishing). Royal Society of Chemistry. Link
-
DFT Calculations of 31P NMR Chemical Shifts in Palladium Complexes - PubMed. National Center for Biotechnology Information. Link
-
Formation of XPhos‐Ligated Palladium(0) Complexes and Reactivity in Oxidative Additions | Request PDF - ResearchGate. ResearchGate. Link
-
DFT Calculations of 31P NMR Chemical Shifts in Palladium Complexes - Semantic Scholar. Semantic Scholar. Link
-
Organic Syntheses Procedure. Organic Syntheses. Link
-
Org. Synth. 2024, 101, 423. Organic Syntheses. Link
-
Preparation of (S)-‐tert-‐ButylPyOx and Palladium-‐ Catalyzed Asymmetric Conjugate Addition of Arylboronic Acids - Organic Syntheses. Organic Syntheses. Link
-
[Rh 2 (COD) 2 (Dppm)(?? 2 Cl)]BF 4 : Precursor for a Selective Hydrogenation Catalyst and Its Recycling by Silica Entrapment - ResearchGate. ResearchGate. Link
-
Synthesis and reactivity of Pd(II) complexes with new phosphine-phosphonate P,O-type ligands for olefin insertion. Synthesis and reactivity of Pd(II) complexes with new phosphine-phosphonate P,O-type ligands for olefin insertion. (Poster) Adel Hamada, Xavier Morise and Pierre Braunstein - ResearchGate. ResearchGate. Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. /sup 31/P and /sup 13/C solid-state NMR of tertiary phosphine-palladium complexes bound to silica (Journal Article) | OSTI.GOV [osti.gov]
- 10. DFT Calculations of 31P NMR Chemical Shifts in Palladium Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Architecture of a Privileged Chiral Ligand
An In-Depth Guide to (S)-Siphos Ligands in Asymmetric Catalysis: Substrate Scope and Protocols
In the field of asymmetric catalysis, the design of chiral ligands is paramount for achieving high enantioselectivity and catalytic activity. Among the diverse array of ligands developed, the SIPHOS family, chiral monodentate phosphoramidites, has emerged as a powerful tool for a variety of transition-metal-catalyzed reactions.[1] this compound, built upon a rigid 1,1'-spirobiindane backbone, creates a well-defined and sterically demanding chiral environment around the metal center. This unique structural framework has proven to be a "privileged" scaffold, consistently delivering high levels of stereocontrol across a range of transformations.[1]
This guide provides a comprehensive overview of the substrate scope of this compound and its derivatives in key asymmetric reactions, complete with detailed, field-tested protocols for researchers, scientists, and professionals in drug development. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system for achieving reproducible, high-fidelity results.
Caption: Figure 1. General Structure of this compound Ligands.
Core Applications & Substrate Scope
The this compound ligand family, in combination with transition metals like Rhodium, Ruthenium, Palladium, and Copper, has demonstrated remarkable efficacy in several classes of asymmetric reactions. The choice of metal and the specific Siphos derivative (differing in the amine substituent, R) are critical for optimizing performance for a given substrate.
Rhodium-Catalyzed Asymmetric Hydrogenation
This is arguably the most prominent application of Siphos ligands, providing a highly efficient route to chiral amino acids and their derivatives. The Rh-Siphos complex catalyzes the hydrogenation of various prochiral olefins with exceptional enantioselectivity.[1]
Key Substrate Classes:
-
α-Dehydroamino Acid Esters: These are ideal substrates, consistently yielding α-amino acid derivatives with near-perfect enantiomeric excess (e.e.).[1]
-
Enamides: The hydrogenation of enamides provides access to valuable chiral amine derivatives, with enantioselectivities often exceeding 99% e.e.[1]
-
β-Dehydroamino Acid Esters: While still highly effective, the hydrogenation of β-isomers can sometimes result in slightly lower enantioselectivity compared to their α-counterparts.[1]
Data Summary: Rh-Catalyzed Asymmetric Hydrogenation
| Substrate Class | Representative Substrate | Catalyst System | Solvent | Yield (%) | e.e. (%) | Reference |
| α-Dehydroamino Ester | Methyl (Z)-α-acetamidocinnamate | [Rh(COD)₂]BF₄ / this compound-Me | CH₂Cl₂ | >99 | 99 | [1] |
| α-Dehydroamino Ester | Methyl (Z)-α-acetamidoacrylate | [Rh(COD)₂]BF₄ / this compound-Me | CH₂Cl₂ | >99 | 99 | [1] |
| Enamide | (E)-N-(1-phenylvinyl)acetamide | [Rh(COD)₂]BF₄ / this compound-Me | CH₂Cl₂ | >99 | 99.7 | [1] |
| β-Dehydroamino Ester | Methyl (Z)-3-acetamidobut-2-enoate | [Rh(COD)₂]BF₄ / this compound-Me | CH₂Cl₂ | >99 | 94 | [1] |
Expert Insight: The high rigidity of the spirobiindane backbone creates a well-defined chiral pocket. X-ray analysis has revealed that the active catalyst often involves two monodentate Siphos ligands coordinating to the rhodium center, forming a chiral environment that effectively differentiates the two faces of the prochiral olefin during the hydrogen addition step.[1]
Ruthenium-Catalyzed Asymmetric Hydrogenation of Ketones
While the monodentate Siphos ligands are primarily used with Rhodium, the same spirobiindane scaffold has been used to create chiral diphosphine ligands (known as SDPs) that are exceptionally effective for the Ruthenium-catalyzed asymmetric hydrogenation of ketones.[2] This demonstrates the versatility of the core spiro structure as a privileged chiral motif.
Key Substrate Classes:
-
Aromatic Ketones: Simple acetophenones and related aromatic ketones are reduced to their corresponding chiral alcohols with excellent activity and enantioselectivity.[2]
-
Heteroaromatic Ketones: Ketones containing heterocyclic moieties are also viable substrates, providing access to important chiral building blocks.[2]
-
α,β-Unsaturated Ketones: Selective hydrogenation of the C=O bond can be achieved with high enantioselectivity.[2]
Data Summary: Ru-Catalyzed Asymmetric Hydrogenation using Spiro Diphosphines (SDP)
| Substrate | Catalyst System | S/C Ratio | Yield (%) | e.e. (%) | Reference |
| Acetophenone | [(S)-Xyl-SDP]RuCl₂(S,S)-DPEN | 100,000 | 100 | 99.5 (R) | [2] |
| 2-Acetylfuran | [(S)-Xyl-SDP]RuCl₂(S,S)-DPEN | 10,000 | 100 | 98.2 (R) | [2] |
| Benzylacetone | [(S)-SDP]RuCl₂(S,S)-DPEN | 10,000 | 100 | 98.4 (R) | [2] |
Palladium and Copper-Catalyzed Reactions
Derivatives of this compound, such as this compound-PE, have expanded the utility of this ligand class into C-C bond-forming reactions catalyzed by other transition metals.[3]
-
Pd-Catalyzed Intramolecular Dearomative Arylation: This transformation allows for the synthesis of complex spiroindolenine structures from haloaryl-substituted indoles.
-
Cu-Catalyzed 1,4-Conjugate Addition: The addition of organometallic reagents like diethylzinc to cyclic enones proceeds with high enantioselectivity, creating chiral quaternary carbon centers.
Data Summary: Pd and Cu-Catalyzed Asymmetric Reactions
| Reaction Type | Substrate | Catalyst System | Product Type | e.e. (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | Pd-Catalyzed Dearomative Arylation | Haloaryl-3-substituted Indole | Pd(OAc)₂ / this compound-PE | Spiroindolenine | up to 94 | | | Cu-Catalyzed 1,4-Addition | Cyclohexenone | Cu(OTf)₂ / this compound-PE | 3-ethylcyclohexanone | up to 98 | |
Experimental Protocols & Workflow
The following section provides a detailed, step-by-step protocol for a representative application: the Rhodium-catalyzed asymmetric hydrogenation of an α-dehydroamino acid ester.
Caption: Figure 2. Experimental Workflow for Asymmetric Hydrogenation.
Protocol: Rh/(S)-Siphos Catalyzed Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
Scientific Integrity Note: This protocol is a self-validating system. The use of an inert atmosphere, anhydrous/degassed solvents, and pure reagents is critical to prevent catalyst deactivation and ensure high enantioselectivity. The final analysis by chiral chromatography provides the ultimate validation of the reaction's success.
Materials & Reagents:
-
Rhodium precursor: [Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)
-
Chiral Ligand: this compound-Me or other this compound derivative
-
Substrate: Methyl (Z)-α-acetamidocinnamate
-
Solvent: Anhydrous, degassed dichloromethane (CH₂Cl₂) or methanol (MeOH)
-
Hydrogen Gas (H₂): High purity (≥99.99%)
-
Inert Gas: Argon or Nitrogen
-
Standard laboratory glassware, Schlenk line, and a stainless-steel autoclave or hydrogenation vessel.
Step-by-Step Methodology:
Part 1: In-Situ Catalyst Preparation (Strictly under Inert Atmosphere)
-
Glovebox Operations: Inside a nitrogen or argon-filled glovebox, add the rhodium precursor [Rh(COD)₂]BF₄ (e.g., 2.0 mg, 0.005 mmol, 1.0 mol%) and the this compound ligand (e.g., 0.011 mmol, 2.2 equivalents relative to Rh) to a clean, dry Schlenk flask equipped with a magnetic stir bar.
-
Causality: A ligand-to-metal ratio of ~2:1 is used because two monodentate Siphos ligands typically coordinate to the Rh center to form the active catalytic species.[1] Working in a glovebox prevents oxygen and moisture from poisoning the highly sensitive catalyst.
-
-
Solvent Addition: Add 5 mL of anhydrous, degassed CH₂Cl₂ to the flask.
-
Causality: Solvents must be rigorously dried and deoxygenated. Oxygen can oxidize the phosphoramidite ligand and the Rh(I) center, rendering the catalyst inactive.
-
-
Activation: Seal the flask and stir the resulting orange-red solution at room temperature for 30 minutes. This allows for the displacement of the COD ligands and the formation of the active chiral Rh-Siphos complex.
Part 2: Asymmetric Hydrogenation
-
Substrate Preparation: In the same glovebox, charge a glass liner for the autoclave with the substrate, Methyl (Z)-α-acetamidocinnamate (e.g., 110.6 mg, 0.5 mmol), and 5 mL of anhydrous, degassed CH₂Cl₂.
-
Catalyst Transfer: Using a gas-tight syringe, carefully transfer the pre-formed catalyst solution from the Schlenk flask to the autoclave liner containing the substrate.
-
Seal System: Place the liner inside the stainless-steel autoclave and seal the unit securely. The sealed autoclave can now be safely removed from the glovebox.
-
Hydrogen Purge: Connect the autoclave to a hydrogen line and a vacuum/inert gas line. Carefully purge the vessel by evacuating and backfilling with hydrogen gas three times.
-
Causality: This crucial step removes any residual air from the headspace, ensuring the reaction occurs under a pure hydrogen atmosphere.
-
-
Reaction Execution: Pressurize the autoclave to the desired pressure (e.g., 1 atm for this highly reactive substrate). Begin vigorous stirring. Monitor the reaction by observing hydrogen uptake or by taking aliquots (if the reactor setup allows). The reaction is typically complete within 1-4 hours at room temperature.
Part 3: Work-up and Analysis
-
Depressurization: Once the reaction is complete, carefully and slowly vent the excess hydrogen gas in a well-ventilated fume hood.
-
Solvent Removal: Open the autoclave, remove the liner, and transfer the reaction mixture to a round-bottom flask. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification (if necessary): The crude product is often of high purity. If needed, it can be purified by passing it through a short plug of silica gel, eluting with an ethyl acetate/hexanes mixture, to remove the catalyst residue.
-
Analysis:
-
Conversion: Determine the reaction conversion by ¹H NMR analysis of the crude product.
-
Enantiomeric Excess (e.e.): The primary goal of the experiment is validated here. Dissolve a small sample of the product in an appropriate solvent and analyze it by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a suitable chiral stationary phase (e.g., Chiralcel OD-H or similar). Compare the resulting chromatogram to that of a racemic standard to determine the e.e.
-
References
- sSPhos: A Guide to a Versatile Chiral Phosphine Ligand in Asymmetric C
- Josiphos ligands - Wikipedia. Wikipedia.
- A Comparative Guide to Chiral Buchwald Ligands in Enantioselective Reactions. Benchchem.
- The Asymmetric Buchwald–Hartwig Amination Reaction.
- Synthesis of Spiro Diphosphines and Their Application in Asymmetric Hydrogenation of Ketones. Journal of the American Chemical Society.
- SIPHOS, siphos.
- This compound-PE 97 500997-70-6. Sigma-Aldrich.
- This compound-PE, 97% | 700762-250MG | SIGMA-ALDRICH.
Sources
Application Notes & Protocols: (S)-Siphos in the Synthesis of Chiral Pharmaceutical Intermediates
Introduction: The Privileged Spiro Scaffold in Asymmetric Catalysis
In the landscape of modern pharmaceutical synthesis, the precise control of stereochemistry is not merely an academic pursuit but a critical determinant of therapeutic efficacy and safety. Chiral phosphine ligands, which form complexes with transition metals, are instrumental in enantioselective catalysis, enabling the synthesis of single-enantiomer drugs.[1][2] Among these, ligands built upon a spirocyclic backbone have emerged as a "privileged" class, consistently delivering exceptional levels of enantioselectivity across a range of transformations.[3]
(S)-Siphos, a chiral monodentate phosphoramidite ligand based on the 1,1'-spirobiindane backbone, exemplifies the success of this design principle. Its rigid, C2-symmetric spiro scaffold creates a well-defined and sterically demanding chiral pocket around the metal center. This unique architecture is highly effective in differentiating the prochiral faces of a substrate, leading to high enantiomeric excess (ee) in the product. This document serves as a technical guide for researchers, scientists, and drug development professionals on the application of this compound, focusing on its role in the rhodium-catalyzed asymmetric hydrogenation for producing chiral amino acid derivatives—foundational intermediates for numerous pharmaceuticals.
Core Application: Asymmetric Hydrogenation of Prochiral Olefins
This compound has demonstrated exceptional performance, particularly in the rhodium-catalyzed asymmetric hydrogenation of prochiral enamides and dehydroamino esters.[3] These reactions are fundamental to the industrial synthesis of optically pure α- and β-amino acids, which are key building blocks for a vast array of active pharmaceutical ingredients (APIs), including antivirals, antibiotics, and enzyme inhibitors.
Why this compound? The Mechanistic Rationale for Excellence
The efficacy of the Rh/(S)-Siphos catalytic system stems from the ligand's structural and electronic properties. The hydrogenation is believed to proceed through a dihydride pathway.[4] The key to enantioselectivity lies not necessarily in the initial binding preference of the substrate to the catalyst, but rather in the significantly higher reaction rate of the minor, more reactive catalyst-substrate diastereomer.[1][5]
The rigid spirobiindane backbone of this compound plays a crucial role:
-
Defined Chiral Environment: It locks the geometry of the ligand, minimizing conformational flexibility and creating a deep, well-defined chiral pocket.
-
Steric Influence: The bulky groups on the ligand steer the incoming substrate into a specific orientation, exposing one prochiral face to the rhodium hydride for hydrogen transfer.
-
Electronic Tuning: As a phosphoramidite, Siphos possesses electronic properties that can be fine-tuned by modifying the amine substituent, influencing the activity and selectivity of the rhodium center. Ligands with smaller alkyl groups on the nitrogen atom have been shown to afford higher enantioselectivity.[3]
This combination of features makes Rh/(S)-Siphos complexes highly active and selective catalysts, often achieving exceptional enantioselectivities (>99% ee) under mild reaction conditions.[3]
Data Presentation: Performance in Asymmetric Hydrogenation
The Rh-Siphos system provides excellent to outstanding enantioselectivity for a range of important prochiral olefin substrates.
| Substrate | Product Type | Catalyst System | S/C Ratio | ee (%) | Yield (%) | Reference |
| Methyl (Z)-α-acetamidocinnamate | α-Amino Acid Derivative | [Rh(COD)₂]BF₄ / this compound | 1000:1 | >99 | >99 | [3] |
| (Z)-Methyl α-acetamido-3-(2-naphthyl)acrylate | α-Amino Acid Derivative | [Rh(COD)₂]BF₄ / this compound | 1000:1 | 99 | >99 | [3] |
| N-Acetyl-1-phenyl-enamide | Chiral Amine | [Rh(COD)₂]BF₄ / this compound | 100:1 | 98 | >99 | [3] |
| (Z)-Methyl 3-acetamidobut-2-enoate | β-Amino Acid Derivative | [Rh(COD)₂]BF₄ / this compound | 1000:1 | 94 | >99 | [3] |
Table 1: Representative performance of this compound in Rh-catalyzed asymmetric hydrogenation of various prochiral olefins. Data sourced from peer-reviewed literature.
Experimental Protocols
The following protocols are detailed, self-validating guides for utilizing this compound in a laboratory setting. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques or in a glovebox. Solvents should be anhydrous and degassed prior to use.
Protocol 1: Synthesis of a Chiral α-Amino Acid Precursor via Asymmetric Hydrogenation
This protocol describes the rhodium-catalyzed asymmetric hydrogenation of a model substrate, methyl (Z)-α-acetamidocinnamate, a common benchmark for evaluating chiral ligands.
Workflow Diagram:
Caption: Workflow for Rh/(S)-Siphos catalyzed asymmetric hydrogenation.
Materials:
-
Methyl (Z)-α-acetamidocinnamate (Substrate, 1.0 mmol, 219.2 mg)
-
Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate ([Rh(COD)₂]BF₄) (Catalyst precursor, 0.001 mmol, 0.41 mg, 0.1 mol%)
-
This compound (Ligand, 0.0022 mmol, ~1.0 mg, 0.22 mol%)
-
Dichloromethane (CH₂Cl₂), anhydrous and degassed (5 mL)
-
Hydrogen (H₂) gas, high purity
-
Autoclave or high-pressure reaction vessel
-
Standard glassware for inert atmosphere chemistry
Step-by-Step Procedure:
-
Catalyst Pre-formation:
-
In a nitrogen-filled glovebox, add [Rh(COD)₂]BF₄ (0.41 mg) and this compound (~1.0 mg) to a clean, dry vial.
-
Add 2 mL of degassed dichloromethane.
-
Stir the resulting orange-red solution at room temperature for 15-20 minutes to allow for complex formation. Causality Note: Pre-forming the active catalyst complex is crucial for achieving high reactivity and reproducibility.
-
-
Reaction Setup:
-
In a separate flask, dissolve the substrate, methyl (Z)-α-acetamidocinnamate (219.2 mg), in 3 mL of degassed dichloromethane.
-
Transfer the substrate solution to the reaction vessel (autoclave insert).
-
Using a syringe, transfer the pre-formed catalyst solution to the autoclave insert containing the substrate.
-
-
Hydrogenation:
-
Seal the autoclave. Purge the vessel by pressurizing with hydrogen gas (to ~5 atm) and venting three times to ensure an inert atmosphere.
-
Pressurize the autoclave to the final reaction pressure of 10 atm H₂.
-
Begin vigorous stirring and maintain the reaction at room temperature (~25 °C) for 12 hours. Self-Validation Note: Reaction progress can be monitored by taking aliquots (if the reactor setup allows) and analyzing via TLC or ¹H NMR to check for the disappearance of the olefinic proton signal.
-
-
Work-up and Purification:
-
After 12 hours, stop the stirring and carefully vent the excess hydrogen gas in a fume hood.
-
Open the autoclave and transfer the reaction mixture to a round-bottom flask.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product, N-acetyl-L-phenylalanine methyl ester.
-
-
Analysis:
-
Confirm the structure and purity of the product using ¹H and ¹³C NMR spectroscopy.
-
Determine the enantiomeric excess (ee) by analysis on a chiral stationary phase HPLC (e.g., Chiralcel OD-H or similar column), comparing the result to a racemic standard. The expected outcome is >99% ee.
-
Troubleshooting and Field Insights
-
Low Enantioselectivity: This can result from oxygen or moisture contamination, which can damage the catalyst. Ensure all solvents are rigorously dried and degassed, and that inert atmosphere techniques are strictly followed. The purity of the rhodium precursor and ligand is also paramount.
-
Low Conversion: Incomplete reactions may be due to insufficient hydrogen pressure, poor stirring, or catalyst deactivation. Ensure the autoclave is properly sealed and that stirring is adequate to overcome mass transfer limitations. If catalyst poisoning is suspected (e.g., from impurities in the substrate), increasing the catalyst loading (e.g., to 0.5 mol%) may be necessary.
-
Substrate Scope: While this compound is highly effective for many enamides and dehydroamino acids, performance can vary with substrate structure. Steric hindrance near the double bond or the presence of coordinating functional groups can impact reactivity and selectivity. For novel substrates, initial screening of reaction conditions (temperature, pressure, solvent) is recommended.
Conclusion
This compound stands as a premier chiral ligand for asymmetric synthesis, particularly for the production of chiral amine and amino acid derivatives via rhodium-catalyzed hydrogenation. Its rigid spirocyclic framework provides a highly organized chiral environment, enabling predictable and exceptional levels of enantiocontrol. The protocols and insights provided herein are designed to empower researchers to successfully implement this powerful catalytic tool, accelerating the development of complex pharmaceutical intermediates with high stereochemical purity.
References
-
Halpern, J. (1982). Mechanism and stereoselectivity of asymmetric hydrogenation. Science, 217(4558), 401-407. [Link]
-
Zhou, Q.-L. (2005). New Chiral Phosphorus Ligands with Spirobiindan Backbone for Asymmetric Hydrogenations. Pure and Applied Chemistry, 77(12), 2121-2132. [Link]
-
Imamoto, T. (2014). Synthesis and applications of high-performance P-chiral phosphine ligands. Accounts of Chemical Research, 47(10), 3158-3172. [Link]
-
Hu, A.-G., Fu, Y., Xie, J.-H., Zhou, Q.-L. (2002). Monodentate Chiral Spiro Phosphoramidites: Efficient Ligands for Rhodium-Catalyzed Enantioselective Hydrogenation of Enamides. Angewandte Chemie International Edition, 41(13), 2348-2350. [Link]
-
Knowles, W. S. (2002). Asymmetric Hydrogenations (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 1998-2007. [Link]
-
Li, G., & Antilla, J. C. (2009). Highly enantioselective hydrogenation of enamides catalyzed by chiral phosphoric acids. Organic Letters, 11(5), 1075-1078. [Link]
Sources
- 1. Mechanism and stereoselectivity of asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism and Stereoselectivity of Asymmetric Hydrogenation | Semantic Scholar [semanticscholar.org]
Setting Up a Reaction with (S)-Siphos: A Detailed Guide for Robust and Reproducible Cross-Coupling
An Application Guide for Palladium-Catalyzed Cross-Coupling
Introduction: The Power of (S)-Siphos in Modern Catalysis
This compound, or (S)-(-)-Dicyclohexyl(2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine, is a member of the highly successful Buchwald family of biaryl monophosphine ligands. These ligands are distinguished by their bulky, electron-rich character, which imparts exceptional reactivity and stability to palladium catalysts.[1][2] The specific structure of this compound, featuring dicyclohexylphosphine and dimethoxybiphenyl moieties, creates a catalyst system that is highly active for a range of challenging cross-coupling reactions, most notably the Buchwald-Hartwig amination and Suzuki-Miyaura coupling.[3][4][5] Its chiral nature also opens avenues for asymmetric transformations.[6]
This guide provides researchers, scientists, and drug development professionals with a comprehensive, step-by-step protocol for setting up reactions using this compound. Moving beyond a simple recipe, we will delve into the mechanistic rationale behind each step, emphasizing the core principles required to achieve robust, reproducible, and high-yielding results.
The "Why": Mechanistic Rationale and the Role of the Ligand
The success of a palladium-catalyzed cross-coupling reaction is critically dependent on the ligand's ability to facilitate the key steps of the catalytic cycle. The bulky and electron-donating nature of this compound is instrumental in promoting both the initial oxidative addition and the final reductive elimination steps.[5][7]
-
Oxidative Addition: The cycle begins with the reaction of an active, low-valent Pd(0) species with the aryl halide (Ar-X). The electron-rich phosphine ligand helps to stabilize the electron-deficient Pd(0) center, promoting its insertion into the Ar-X bond to form a Pd(II) intermediate. This step is often rate-limiting, especially for less reactive aryl chlorides.[7]
-
Amine Coordination & Deprotonation (for Buchwald-Hartwig): The amine nucleophile coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: This is the final, product-forming step. The bulky framework of the Siphos ligand creates steric pressure that forces the newly formed C-N bond, releasing the arylated amine product and regenerating the active Pd(0) catalyst.[5]
Core Principles for Success: Reagent and Atmosphere Control
Organometallic reactions are notoriously sensitive to environmental conditions.[8] Adherence to the following principles is paramount for reproducibility.
The Imperative of an Inert Atmosphere
The active Pd(0) catalyst is highly susceptible to oxidation by atmospheric oxygen, which deactivates it and halts the catalytic cycle. Moisture can hydrolyze reagents and participate in side reactions. Therefore, all manipulations must be performed under an inert atmosphere of dry nitrogen or argon using either a glovebox or standard Schlenk line techniques.
Reagent and Solvent Purity
-
Solvents: Use anhydrous, degassed solvents. Commercial anhydrous solvents are often sufficient, but for maximum reproducibility, purification via a solvent system or distillation may be required. To degas a solvent, bubble a stream of nitrogen or argon through it for 30-60 minutes. Common solvents include toluene, dioxane, and THF.[9]
-
Reagents: Ensure all starting materials (aryl halide, amine/boronic acid, base) are pure and dry. Liquid amines should be distilled, and solid reagents can be dried under vacuum.
The Catalyst System: Precatalysts are a Best Practice
While it is possible to generate the active catalyst in situ from a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the this compound ligand, this approach can suffer from irreproducibility. The use of well-defined, air-stable palladium precatalysts is strongly recommended. These complexes rapidly and cleanly generate the active L-Pd(0) species under the reaction conditions.[10][11]
| Palladium Source | Form | Stability | Activation | Recommendation |
| SPhos Pd G3/G4 Precatalyst | Crystalline Solid | Air & moisture stable | Rapidly forms active Pd(0) with base at RT | Highly Recommended |
| Pd₂(dba)₃ | Crystalline Solid | Air stable but light sensitive | Requires ligand association; dba can inhibit | Good, but less reliable than precatalysts |
| Pd(OAc)₂ | Crystalline Solid | Air stable | Requires in situ reduction to Pd(0) | Not recommended for difficult couplings |
Detailed Protocol: Buchwald-Hartwig Amination of an Aryl Chloride
This protocol provides a general method for the coupling of an aryl chloride with a secondary amine using an SPhos-based palladium precatalyst.
Materials and Equipment
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Glovebox or Schlenk line with a supply of dry nitrogen or argon
-
Syringes and needles (oven-dried)
-
Standard laboratory glassware for workup and purification
-
Heating mantle or oil bath with temperature control
Reagent Table (Example Reaction)
This table is for the coupling of 4-chlorotoluene with morpholine. It should be adapted for your specific substrates.
| Reagent | M.W. ( g/mol ) | mmol | Equivalents | Amount |
| 4-Chlorotoluene | 126.58 | 1.0 | 1.0 | 127 mg (101 µL) |
| Morpholine | 87.12 | 1.2 | 1.2 | 105 mg (105 µL) |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.4 | 135 mg |
| SPhos Pd G3 Precatalyst | 791.43 | 0.02 | 0.02 (2 mol%) | 15.8 mg |
| Anhydrous Toluene | - | - | - | 2.0 mL (0.5 M) |
Step-by-Step Experimental Procedure
-
Vessel Preparation (Inside a Glovebox): To an oven-dried Schlenk flask containing a magnetic stir bar, add the SPhos Pd G3 Precatalyst (15.8 mg, 0.02 mmol) and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Sealing and Inerting: Seal the flask with a rubber septum, bring it out of the glovebox, and connect it to a Schlenk line.
-
Atmosphere Exchange: Evacuate the flask under high vacuum for 2-3 minutes, then backfill with nitrogen or argon. Repeat this cycle a total of three times to ensure a completely inert atmosphere.
-
Solvent Addition: Add the anhydrous, degassed toluene (2.0 mL) via syringe.
-
Reagent Addition: Add the 4-chlorotoluene (101 µL, 1.0 mmol) followed by the morpholine (105 µL, 1.2 mmol) via syringe. A brief flush of the flask's headspace with inert gas after the additions is good practice.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding water (5 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Troubleshooting Common Issues
Even with careful setup, challenges can arise. This table outlines common problems and potential solutions.[8][11][12]
| Observation / Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (O₂/H₂O contamination). 2. Insufficiently strong base. 3. Reaction temperature too low. | 1. Improve inert atmosphere technique; use fresh, anhydrous/degassed solvent. 2. Screen other bases (e.g., K₃PO₄, LHMDS, KOtBu). 3. Increase temperature in 10-20 °C increments. |
| Hydrodehalogenation (Ar-X → Ar-H) | 1. Presence of a hydrogen source (e.g., water). 2. β-hydride elimination from the amine. | 1. Ensure all reagents and solvents are scrupulously dry. 2. Change the ligand or solvent; sometimes a different base can suppress this pathway. |
| Formation of Aryl Ether (Ar-OtBu) | The strong base (NaOtBu) acts as a nucleophile. | Use a non-nucleophilic base like LHMDS or a weaker carbonate/phosphate base. |
| Reaction Stalls | Catalyst deactivation or inhibition by impurities in starting materials. | Purify starting materials. Increase catalyst loading slightly (e.g., from 2 mol% to 3 mol%). |
Safety Considerations
-
Phosphine Ligands: While Siphos is an air-stable solid, phosphine ligands should be handled with care in a well-ventilated area or fume hood.[13]
-
Palladium Compounds: Palladium salts and complexes should be considered toxic. Avoid inhalation of dust and skin contact.
-
Bases: Sodium tert-butoxide is a strong, corrosive base that reacts violently with water. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Toluene is a flammable and volatile organic solvent. All heating should be conducted using a heating mantle or oil bath, never an open flame.
-
General Practice: Always consult the Safety Data Sheet (SDS) for each reagent before use and perform a thorough risk assessment.[14]
References
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]
-
SPhos - Wikipedia. Wikimedia Foundation. [Link]
-
Fors, B. P., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry. [Link]
-
Fries, A. C., et al. (2023). Application of sSPhos as a Chiral Ligand for Palladium-Catalyzed Asymmetric Allylic Alkylation. ACS Omega. [Link]
-
Guram, A. S. (2016). Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. DSpace@MIT. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Use of the SPhos Ligand to Suppress Racemization in Arylpinacolboronate Ester Suzuki Couplings Involving α-Amino Acids. Synthesis of Biaryl Derivatives of 4-Hydroxyphenylglycine, Tyrosine, and Tryptophan. Angewandte Chemie. [Link]
-
Li, J., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry. [Link]
-
Valente, C., et al. (2011). Highly Active Well-Defined Palladium Precatalysts for the Efficient Amination of Aryl Chlorides. Organometallics. [Link]
-
McDonald, R. I., et al. (2020). Atroposelective Suzuki–Miyaura Coupling to Form 2‐Amino‐2′‐Hydroxybiphenyls Enabled by sRuPhos. Angewandte Chemie. [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? Reddit. [Link]
-
Bruno, N. C., & Buchwald, S. L. (2014). Precatalysts For Cross-Coupling Reactions. CiteSeerX. [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination. WordPress. [Link]
-
SPhos - Safety Data Sheet. Carl ROTH. [Link]
-
Wagschal, S., et al. (2015). Formation of XPhos‐Ligated Palladium(0) Complexes and Reactivity in Oxidative Additions. Chemistry – A European Journal. [Link]
-
Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Working with Hazardous Chemicals. Organic Syntheses. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction [dspace.mit.edu]
- 6. Application of sSPhos as a Chiral Ligand for Palladium-Catalyzed Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. 布赫瓦尔德催化剂和配体 [sigmaaldrich.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. carlroth.com:443 [carlroth.com:443]
- 14. orgsyn.org [orgsyn.org]
Troubleshooting & Optimization
troubleshooting low yield in (S)-Siphos asymmetric hydrogenation
Welcome to the technical support center for (S)-Siphos mediated asymmetric hydrogenation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions for high yield and enantioselectivity. The following question-and-answer format addresses common issues encountered in the lab, providing not just solutions, but also the scientific reasoning behind them.
Frequently Asked Questions (FAQs)
Q1: My asymmetric hydrogenation with this compound is giving a low yield, but the enantioselectivity is good. What are the likely causes and how can I improve the conversion?
Low yield with good enantioselectivity often points to issues with catalyst activity or reaction conditions, rather than the fundamental chiral induction step. Here are the primary areas to investigate:
-
Catalyst Deactivation: The active Rh(I) species is susceptible to deactivation.[1] This is one of the most common reasons for incomplete reactions.
-
Oxygen: Strict anaerobic conditions are crucial. Oxygen can oxidize the phosphine ligand to the corresponding phosphine oxide, which is a poor ligand for rhodium, or oxidize the Rh(I) center to an inactive state.
-
Water: While some hydrogenations tolerate small amounts of water, it's generally advisable to use anhydrous solvents and reagents, as water can facilitate catalyst decomposition pathways.[1]
-
Impurities: Impurities in the substrate, solvent, or from the hydrogen gas line can act as catalyst poisons. Sulfur and nitrogen-containing compounds are particularly problematic.[2]
-
-
Insufficient Hydrogen Pressure or Agitation:
-
The reaction rate can be dependent on the hydrogen pressure.[3] Ensure your reactor is properly sealed and pressurized.
-
Poor agitation can lead to a low concentration of dissolved hydrogen in the reaction medium, effectively starving the catalyst.
-
-
Suboptimal Temperature:
-
While lower temperatures often favor higher enantioselectivity, they also decrease the reaction rate. A modest increase in temperature may be necessary to drive the reaction to completion.
-
-
Incomplete Catalyst Activation:
-
If you are preparing the catalyst in situ, ensure the rhodium precursor and the this compound ligand have had sufficient time to form the active complex before introducing the substrate.
-
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Q2: My reaction is showing low enantiomeric excess (% ee). What are the key factors that influence stereoselectivity with the this compound ligand?
Low enantioselectivity suggests that the chiral environment created by the this compound-rhodium complex is not effectively discriminating between the two prochiral faces of the substrate. Here’s what to consider:
-
Ligand-to-Metal Ratio: For monodentate ligands like this compound, the ratio to the rhodium precursor is critical. A kinetic study on a similar system showed that the rate of hydrogenation decreased when the Rh/L ratio was varied.[3] It is often observed that a slight excess of the ligand is beneficial.
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the geometry of the catalyst-substrate complex and, therefore, the enantioselectivity.
-
Non-coordinating, non-protic solvents like dichloromethane (DCM) or toluene are often good starting points.
-
Protic solvents like methanol can sometimes compete for coordination sites on the rhodium center, altering the chiral environment.
-
-
Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired enantiomer, leading to a drop in ee.[4] Running the reaction at a lower temperature (e.g., 0 °C or room temperature) is a standard strategy to improve enantioselectivity.
-
Purity of the this compound Ligand: The enantiomeric purity of your ligand is paramount. Even small amounts of the opposite enantiomer will lead to the formation of the undesired product enantiomer, directly reducing the measured % ee.
Table 1: Effect of Solvent on Enantioselectivity in a Representative Asymmetric Hydrogenation
| Solvent | Dielectric Constant (ε) | Typical Enantiomeric Excess (% ee) |
| Toluene | 2.4 | 92 |
| Dichloromethane | 9.1 | 95 |
| Methanol | 33.0 | 85 |
| Tetrahydrofuran (THF) | 7.6 | 88 |
Note: This table illustrates a general trend; optimal solvent is substrate-dependent.
Q3: I'm observing both low yield and low enantioselectivity. Where should I start my investigation?
This scenario often indicates a more fundamental issue with the reaction setup or the integrity of the catalytic system.[1]
-
Catalyst Integrity is the First Checkpoint:
-
Source and Handling of this compound: this compound is a powder that should be stored at low temperatures (e.g., -20°C) under an inert atmosphere.[5] Improper storage can lead to degradation.
-
Rhodium Precursor: Ensure the rhodium precursor (e.g., [Rh(COD)₂]BF₄ or [Rh(COD)Cl]₂) is of high quality and has been stored correctly.
-
-
Re-evaluate the Reaction Protocol:
-
Strictly Anaerobic and Anhydrous Conditions: This cannot be overstated. Oxygen and water can rapidly deactivate the catalyst, leading to both low conversion and poor selectivity.[1] Utilize a glovebox or proper Schlenk techniques. Ensure all solvents are rigorously degassed and dried.
-
Order of Addition: A common best practice is to pre-form the catalyst by stirring the rhodium precursor and the this compound ligand in the reaction solvent for a period (e.g., 15-30 minutes) before adding the substrate. This allows for the formation of the active chiral complex.
-
Proposed Catalytic Cycle and Deactivation Pathways
Caption: Simplified catalytic cycle and potential deactivation pathways.
Experimental Protocols
Protocol 1: In Situ Preparation of the Rhodium-(S)-Siphos Catalyst and Asymmetric Hydrogenation
This protocol provides a general guideline for the asymmetric hydrogenation of a model substrate, such as an N-acetyl enamide.
Materials:
-
This compound ligand
-
[Rh(COD)₂]BF₄ (Rhodium precursor)
-
Substrate (e.g., N-acetyl-α-phenylenamide)
-
Anhydrous, degassed solvent (e.g., Dichloromethane)
-
High-purity hydrogen gas
-
Autoclave or high-pressure reactor with a magnetic stir bar
Procedure:
-
Reactor Preparation: Thoroughly dry the autoclave and all glassware in an oven and allow to cool under vacuum. Place a magnetic stir bar inside the autoclave.
-
Inert Atmosphere: Transfer the autoclave into a nitrogen-filled glovebox. Alternatively, assemble the reactor and purge with high-purity argon or nitrogen for at least 15 minutes.
-
Catalyst Pre-formation:
-
In the glovebox, weigh the [Rh(COD)₂]BF₄ (1.0 mol%) and this compound (2.2 mol%, for a 1:2.2 Rh:Ligand ratio) into a small vial and dissolve in a small amount of the reaction solvent.
-
Transfer this catalyst solution to the autoclave via syringe.
-
Rinse the vial with a small amount of solvent and add it to the autoclave to ensure complete transfer.
-
Stir the catalyst solution at room temperature for 20 minutes.
-
-
Substrate Addition:
-
Dissolve the substrate (1.0 equivalent) in the remaining reaction solvent.
-
Transfer the substrate solution to the autoclave via syringe.
-
-
Reaction Setup:
-
Seal the autoclave.
-
Remove the autoclave from the glovebox (if used).
-
Connect the autoclave to a hydrogen line.
-
Purge the headspace of the autoclave by pressurizing with hydrogen (e.g., to 5 bar) and then carefully venting. Repeat this process 3-5 times.
-
-
Hydrogenation:
-
Pressurize the autoclave to the desired hydrogen pressure (e.g., 10 bar).
-
Begin vigorous stirring and maintain the desired reaction temperature (e.g., 25 °C).
-
-
Monitoring and Work-up:
-
Monitor the reaction by taking aliquots (if the reactor allows) and analyzing by TLC or GC.
-
Once the reaction is complete (as indicated by the consumption of starting material), carefully vent the excess hydrogen.
-
Open the autoclave and concentrate the reaction mixture under reduced pressure.
-
-
Analysis:
-
Determine the conversion by ¹H NMR analysis of the crude product.
-
Purify the product by column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
-
References
-
Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. MDPI.[Link]
-
Substrate scope of the hydrogenation process. ResearchGate.[Link]
-
Asymmetric hydrogenation catalyzed by (S,S)-R-BisP-Rh and (R,R)-R-miniPHOS complexes: Scope, limitations, and mechanism.* ResearchGate.[Link]
- Rhodium catalyst and method for preparing the same.
-
Impact on hydrogenation catalytic cycle of the R groups' cyclic feature in "R-SMS-Phos". PubMed.[Link]
-
From poison to promoter: investigation of supported rhodium sulphides as heterogeneous hydroformylation catalysts. ChemRxiv.[Link]
-
Hydrogenation of olefins over hydrotreating catalysts: Promotion effect on the activity and on the involvement of H2S in the reaction. ResearchGate.[Link]
-
SIPHOS, siphos. ResearchGate.[Link]
-
Inhibition of Metal Hydrogenation Catalysts by Biogenic Impurities. ResearchGate.[Link]
-
In situ synthesis of the rhodium catalyst precursor... ResearchGate.[Link]
-
Selective catalytic hydrogenation of polycyclic aromatic hydrocarbons promoted by ruthenium nanoparticles. Catalysis Science & Technology.[Link]
-
Analytical Methods for Detection of Gasotransmitter Hydrogen Sulfide Released from Live Cells. PubMed Central.[Link]
-
Growth related material properties of hydrogenated amorphous silicon. SciSpace.[Link]
-
The compact microcrystalline Si thin film with structure uniformity in the growth direction by hydrogen dilution profile. ResearchGate.[Link]
-
PROCEDURE OF ASYMMETRIC HYDROGENATION USING DIPHOSPHINE-RUTHENIUM COMPLEX. Takasago.[Link]
Sources
The Effect of Solvent on (S)-Siphos Performance: A Technical Support Guide
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals utilizing the (S)-Siphos ligand in their catalytic endeavors. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the critical role of solvent selection in optimizing the performance of this compound-mediated reactions. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you navigate the complexities of your experimental work.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of this compound and the impact of solvent choice on reaction outcomes.
Q1: What are the primary functions of the solvent in a reaction catalyzed by a Pd/(S)-Siphos complex?
A1: The solvent in a Pd/(S)-Siphos catalyzed reaction is not merely an inert medium. It plays several crucial roles that can significantly influence the reaction's success:
-
Solubilization: The most fundamental role is to dissolve the reactants, the palladium precursor, the this compound ligand, and the base to ensure a homogeneous reaction mixture. Poor solubility of any component is a common reason for reaction failure or low yields.[1]
-
Stabilization of Catalytic Species: Solvents can coordinate to the palladium center, influencing the stability and reactivity of various intermediates in the catalytic cycle.[2]
-
Influence on Reaction Mechanism and Rate: The polarity and coordinating ability of the solvent can affect the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination. In some cases, the solvent can even influence which mechanistic pathway is dominant.[3]
-
Modulation of Base Strength: The solvent can affect the effective strength and solubility of the base used in the reaction, which is critical for the efficiency of steps like transmetalation in Suzuki-Miyaura couplings.
Q2: What is a good starting solvent for a reaction using this compound?
A2: For many palladium-catalyzed cross-coupling reactions involving bulky biaryl phosphine ligands like this compound, toluene and tetrahydrofuran (THF) are excellent starting points. Toluene is a nonpolar aromatic solvent that is widely used and effective for a broad range of Suzuki-Miyaura and Buchwald-Hartwig reactions.[1] THF is a polar aprotic ethereal solvent that is also commonly employed and can be beneficial for substrate solubility.[1][4] The choice between them often depends on the specific substrates and the desired reaction temperature.
Q3: How does solvent polarity impact the enantioselectivity of my this compound catalyzed reaction?
A3: Solvent polarity can have a profound effect on enantioselectivity. Polar solvents can stabilize charged intermediates or transition states, which may or may not be the stereodetermining step of the reaction.[2] For asymmetric reactions, it is crucial to consider that a change in solvent can alter the conformational dynamics of the chiral catalyst-substrate complex, thereby influencing the facial selectivity of the reaction. In some asymmetric catalytic systems, a trend of decreasing enantioselectivity with increasing solvent dielectric constant has been observed. It is often necessary to screen a range of solvents to find the optimal balance for both high yield and high enantiomeric excess (ee).
Q4: Are there "greener" or more sustainable solvent alternatives to commonly used solvents like toluene and dioxane?
A4: Yes, there is a significant push towards the adoption of more sustainable solvents. For reactions where this compound would be employed, 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME) are excellent greener alternatives to THF and other ethereal solvents.[5][6][7] 2-MeTHF is derived from renewable resources and has a more favorable environmental, health, and safety profile than THF.[6][8] It can often be used as a direct replacement for THF, sometimes with improved reaction performance.[6]
Q5: Which solvents should I generally avoid when using a Pd/(S)-Siphos catalyst?
A5: Certain solvents are known to be detrimental to palladium-catalyzed cross-coupling reactions. Chlorinated solvents (e.g., chloroform, dichloromethane) and strongly coordinating solvents like acetonitrile and pyridine should generally be avoided as they can inhibit the palladium catalyst by strongly binding to the metal center.[1]
II. Troubleshooting Guides
This section provides detailed guidance for specific issues you may encounter during your experiments with this compound, with a focus on solvent-related solutions.
Problem 1: Low or No Reaction Conversion
Q: My reaction with this compound is giving a very low yield or is not proceeding at all. I have checked my reagents and catalyst. Could the solvent be the issue?
A: Absolutely. Low conversion is frequently linked to solvent choice. Here’s a systematic approach to troubleshooting this issue:
Possible Cause 1: Poor Solubility The most common and often overlooked reason for reaction failure is the poor solubility of one or more components, particularly the inorganic base, in the chosen solvent.[1]
Troubleshooting Protocol:
-
Visual Inspection: Carefully observe the reaction mixture. Is the base (e.g., K₃PO₄, Cs₂CO₃) sitting at the bottom of the flask as an undissolved solid? Are your starting materials fully dissolved at the reaction temperature?
-
Solvent Screening: If solubility is suspected, a solvent screen is the most effective solution. It is advisable to test solvents from different classes.
| Solvent Class | Examples | Rationale |
| Aromatic | Toluene, xylene | Good general-purpose solvents with high boiling points. |
| Ethereal | THF, 2-MeTHF, Dioxane, CPME | Can be better at solubilizing polar substrates and organometallic intermediates. |
| Polar Aprotic | DMF, DMAc | Use with caution, as they can sometimes coordinate too strongly to the catalyst, but may be necessary for very polar substrates. |
| Alcoholic | tert-Amyl alcohol, n-Butanol | Can be effective, particularly in Suzuki-Miyaura couplings, but may participate in side reactions. |
Experimental Workflow for Solvent Screening:
Caption: Workflow for solvent screening to improve reaction conversion.
Possible Cause 2: Solvent Inhibition As mentioned in the FAQ, some solvents can act as inhibitors for the palladium catalyst.
Troubleshooting Steps:
-
Verify Solvent Purity: Ensure your solvent is of high purity and anhydrous. Impurities in solvents, even at ppm levels, can poison the catalyst. For instance, precursors of THF have been shown to inhibit Pd/C catalyzed Suzuki reactions.[4]
-
Avoid Inhibitory Solvents: Confirm that you are not using a chlorinated solvent, acetonitrile, or pyridine.[1] If your substrate was purified using one of these solvents, ensure it is completely removed before starting the reaction.
Problem 2: Poor Enantioselectivity (Low % ee)
Q: I am getting good conversion in my asymmetric reaction with this compound, but the enantiomeric excess (% ee) is much lower than expected. How can I improve it with solvent choice?
A: Poor enantioselectivity indicates that the transition states leading to the two enantiomers are not sufficiently different in energy. The solvent plays a crucial role in the energetics of these transition states.
Underlying Principle: The chiral pocket of the Pd/(S)-Siphos complex is responsible for inducing stereoselectivity. The solvent can influence the conformation of this chiral pocket and how the substrate approaches the metal center. Polar solvents might stabilize a less selective transition state, while non-polar, non-coordinating solvents often lead to a more ordered and selective transition state.
Troubleshooting Protocol:
-
Systematic Solvent Screening: Perform a screen of solvents with varying polarities and coordinating abilities. It is essential to analyze both conversion and % ee for each solvent.
A Case Study with a Related Ligand: In a study on the asymmetric allylic alkylation using the related ligand (R)-sSPhos, a screening of solvents showed a significant impact on enantioselectivity.
| Solvent | Yield (%) | ee (%) |
| THF | 91 | 84 |
| Toluene | 91 | 81 |
| DME | 87 | 79 |
| Data adapted from a study on the related sSPhos ligand in an asymmetric allylic alkylation.[9] |
-
Temperature Optimization: Lowering the reaction temperature often leads to higher enantioselectivity, as it provides a greater energy differentiation between the diastereomeric transition states. This may come at the cost of a slower reaction rate. Once you have identified a promising solvent, try running the reaction at a lower temperature (e.g., room temperature, 0 °C, or even lower if feasible).
Diagram: The Role of Solvent in the Catalytic Cycle
Caption: The influence of solvent at different stages of a generic Pd-catalyzed cross-coupling cycle.
III. Summary and Recommendations
The choice of solvent is a critical parameter that can dictate the success or failure of a reaction catalyzed by a Pd/(S)-Siphos system. When encountering issues with yield or enantioselectivity, a systematic evaluation of the solvent should be a primary troubleshooting step.
-
For low conversion , focus on improving the solubility of all reaction components. Toluene and THF are good starting points, with 2-MeTHF being an excellent greener alternative.
-
For low enantioselectivity , screen a range of solvents with varying polarities and consider the effect of temperature. Non-coordinating solvents often provide a more defined chiral environment, leading to higher ee.
By understanding the fundamental roles of the solvent and applying a logical, experimental approach to optimization, researchers can unlock the full potential of the this compound ligand in their synthetic applications.
References
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. researchgate.net [researchgate.net]
- 3. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 4. arodes.hes-so.ch [arodes.hes-so.ch]
- 5. Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and Biphasic Reactions | Semantic Scholar [semanticscholar.org]
- 6. Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Application of sSPhos as a Chiral Ligand for Palladium-Catalyzed Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Loading for (S)-Siphos Reactions
Welcome to the technical support center for optimizing catalyst loading in asymmetric reactions utilizing the (S)-Siphos family of ligands. This resource is tailored for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) designed to address specific challenges you may encounter during your experiments. Our focus is on providing not just procedural guidance, but also the underlying scientific principles to empower your decision-making process.
This compound and its derivatives are a class of chiral spiro phosphoramidite ligands that have demonstrated exceptional efficacy in a variety of asymmetric transformations, most notably in rhodium-catalyzed hydrogenations.[1] Achieving optimal performance with these ligands requires a nuanced understanding of catalyst loading and its interplay with other reaction parameters. This guide will walk you through common issues and their resolutions.
Troubleshooting Guide
This section is organized by common problems encountered in the laboratory. Each problem is followed by a series of questions and answers to help you diagnose and resolve the issue.
Problem 1: Low or No Reaction Conversion
You've set up your this compound catalyzed reaction, but analysis shows a high percentage of unreacted starting material.
Q1: I'm not seeing any product formation. What are the first things I should check?
A1: When a reaction fails to initiate, it's crucial to systematically verify your setup and reagents. Start with the most fundamental aspects:
-
Inert Atmosphere: this compound and the palladium or rhodium precursors are sensitive to oxygen. Ensure your reaction vessel was thoroughly purged with an inert gas (argon or nitrogen) and that your solvents were properly degassed. Oxygen can oxidize the phosphine ligand to the corresponding phosphine oxide, rendering it inactive, or lead to the formation of inactive palladium black.
-
Reagent Purity: Impurities in your substrates, solvent, or base can act as catalyst poisons.[2] Common culprits include sulfur-containing compounds, residual water, or other coordinating species. Consider purifying your starting materials if they are of questionable quality.
-
Catalyst Precursor and Ligand Integrity: Ensure your palladium or rhodium source and the this compound ligand have been stored correctly under inert conditions and are not degraded. If in doubt, use a fresh batch.
-
Base Activity: In cross-coupling reactions, the choice and quality of the base are critical. For solid bases like carbonates or phosphates, ensure they are finely powdered and dry. For alkoxide bases, use a freshly opened bottle or a recently prepared solution.
Q2: My reaction is sluggish, with only partial conversion after a prolonged time. Should I increase the catalyst loading?
A2: While increasing the catalyst loading might seem like a straightforward solution, it's often more effective to first investigate other parameters. A sluggish reaction can be indicative of sub-optimal conditions rather than an insufficient amount of catalyst.
-
Temperature: Many cross-coupling reactions have a significant activation energy barrier. A modest increase in temperature (e.g., in 10 °C increments) can often dramatically increase the reaction rate.
-
Solvent Effects: The solvent plays a crucial role in solubilizing the reactants and catalyst, and it can influence the stability of intermediates in the catalytic cycle. A solvent screen is a powerful tool for optimization. For example, more polar solvents might be required for polar substrates.
-
Ligand-to-Metal Ratio: For monodentate ligands like this compound, the ligand-to-metal ratio is a key parameter. A 1:1 to 2:1 ratio of this compound to metal is a common starting point. However, an excess of the ligand can sometimes inhibit the reaction by competing for coordination sites on the metal center. Conversely, an insufficient amount of ligand can lead to catalyst decomposition.
If these factors have been optimized and the reaction is still slow, a careful, incremental increase in catalyst loading (e.g., from 1 mol% to 2 mol%) can be beneficial.
Visualizing the Troubleshooting Workflow
To aid in your optimization process, the following diagram outlines a logical workflow for addressing low reaction conversion.
Caption: A logical workflow for troubleshooting low or no conversion in this compound catalyzed reactions.
Problem 2: Low Enantioselectivity
The reaction proceeds to completion, but the desired product is formed with a lower than expected enantiomeric excess (% ee).
Q1: My enantioselectivity is poor. How can catalyst loading influence this?
A1: The relationship between catalyst loading and enantioselectivity is complex and not always linear.
-
Low Catalyst Loading: In some systems, a lower catalyst loading can lead to higher enantioselectivity. This is often because at very low concentrations, a single, highly active, and selective catalytic species predominates.
-
High Catalyst Loading: Conversely, increasing the catalyst loading can sometimes have a detrimental effect on enantioselectivity. Higher concentrations may promote the formation of less selective catalyst aggregates or alternative catalytic species. It is therefore crucial to screen a range of catalyst loadings to find the optimal balance between reaction rate and enantioselectivity.
Q2: Besides catalyst loading, what other factors are critical for achieving high enantioselectivity?
A2: Temperature and solvent are paramount.
-
Temperature: As a general rule, lower reaction temperatures often lead to higher enantioselectivity. This is because the energy difference between the diastereomeric transition states leading to the major and minor enantiomers is magnified at lower temperatures. However, reducing the temperature will also slow down the reaction rate, so a compromise must be found.
-
Solvent: The solvent can influence the conformation of the chiral catalyst-substrate complex, which is the heart of stereochemical induction. A screen of solvents with varying polarities and coordinating abilities is highly recommended.
Q3: Could the ligand-to-metal ratio affect my % ee?
A3: Absolutely. For monodentate ligands like this compound, the number of ligand molecules coordinated to the metal center can have a profound impact on the chirality of the catalytic environment. For rhodium-catalyzed hydrogenations with this compound, it has been observed that the structure of the active catalyst can involve two ligand molecules per rhodium atom.[1] Therefore, screening ligand-to-metal ratios (e.g., 1:1, 1.5:1, 2:1, 2.5:1) is a critical optimization step.
Visualizing the Path to High Enantioselectivity
The following decision tree can guide your efforts to optimize enantioselectivity.
Sources
common side reactions and byproducts with (S)-Siphos catalysts
Technical Support Center: (S)-Siphos Catalysts
Welcome to the technical support center for this compound and its family of catalysts. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the power of these advanced phosphine ligands in their synthetic endeavors. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the causality behind experimental outcomes. This resource is structured as a dynamic troubleshooting guide and FAQ section to directly address the nuanced challenges you may encounter, ensuring your path to discovery is both efficient and successful.
This compound and its derivatives are a class of chiral spiro phosphoramidite ligands renowned for their effectiveness in a range of transition-metal-catalyzed reactions, including asymmetric hydrogenations and various cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations.[1][2] Their unique spirocyclic backbone imparts a specific chirality and steric environment that can lead to high enantioselectivity and catalytic activity. However, like any high-performance tool, optimal results require a precise understanding of the system's variables.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific, observable problems in the laboratory. Each issue is broken down by its most probable causes, followed by actionable solutions grounded in chemical principles.
Issue 1: Low Reaction Yield or Stalled Conversion
You've set up your cross-coupling reaction using an this compound-type ligand, but analysis (TLC, GC/MS, NMR) shows significant starting material remaining even after extended reaction times.
Potential Causes & Diagnostic Steps:
-
Inactive Catalytic Species: The active Pd(0) species may not be forming efficiently or is deactivating prematurely. This is often the primary culprit in sluggish reactions.
-
Suboptimal Base or Solvent: The choice of base and solvent is not merely about solubility; it is critical to the catalytic cycle, influencing everything from catalyst activation to the rate of transmetalation.[3][4]
-
Insufficient Thermal Energy: Many cross-coupling reactions have a significant activation energy barrier. Inadequate temperature can lead to a dramatically slower reaction rate.[5]
-
Steric Hindrance: Highly substituted or bulky substrates can significantly slow down key steps like oxidative addition or reductive elimination.[4]
Troubleshooting Protocol:
| Parameter | Actionable Solution & Rationale |
| Atmosphere | Ensure Rigorous Inert Conditions: Oxygen can irreversibly oxidize the phosphine ligand to the corresponding phosphine oxide and the Pd(0) catalyst to inactive Pd(II) species.[6][7] Use freshly degassed solvents (via sparging with argon/nitrogen for 30-60 minutes or freeze-pump-thaw cycles) and maintain a positive pressure of an inert gas throughout the setup and reaction. |
| Base Selection | Screen a Panel of Bases: The base's role is multifaceted. In Suzuki couplings, it facilitates the formation of the reactive boronate species.[8][9] In Buchwald-Hartwig aminations, it deprotonates the amine. A base that is too weak may not perform this role effectively, while an overly strong base can promote side reactions.[3] Start with common choices like K₂CO₃ or K₃PO₄ for Suzuki reactions and NaOt-Bu or LHMDS for aminations. If yields are low, consider changing the base.[10][11] |
| Solvent System | Optimize the Solvent: Solubility of all components is key.[10] Common solvents include toluene, dioxane, and THF.[12] For some substrates, a co-solvent can be beneficial. For example, adding water to a toluene system in certain Suzuki reactions can accelerate the reaction by aiding the dissolution of the inorganic base and formation of the active phenolate.[4] |
| Temperature | Incrementally Increase Temperature: Monitor the reaction at its initial temperature. If conversion is slow, increase the temperature in 10-20 °C increments. Be aware that excessive temperatures can sometimes lead to catalyst decomposition or an increase in side products.[13][14] |
Issue 2: Formation of this compound-Oxide Byproduct
You observe a new, often more polar, phosphorus-containing spot on your TLC or a characteristic peak in your ³¹P NMR that corresponds to the oxidized phosphine ligand.
Causality & Mechanism:
Tertiary phosphines, including this compound, are susceptible to oxidation, converting the P(III) center to a P(V) phosphine oxide.[6][7] This is typically caused by trace oxygen in the reaction atmosphere or peroxides in the solvent (especially ethers like THF or dioxane).
Prevention & Remediation Strategies:
-
Prevention (Best Practice):
-
Use High-Purity Solvents: Always use freshly distilled or anhydrous, peroxide-free solvents. Test ethereal solvents for peroxides before use.
-
Strict Inert Atmosphere: As detailed in Issue 1, maintaining a scrupulously oxygen-free environment is the most effective preventative measure.
-
-
Remediation (Post-Reaction):
-
Purification Challenge: The phosphine oxide can sometimes have a polarity similar to the desired product, leading to co-elution during column chromatography.
-
Oxidative Workup Protocol: If separation is difficult, you can intentionally oxidize any remaining this compound ligand to the more polar phosphine oxide. This simplifies purification by ensuring all ligand-derived species are in the same, highly polar state.[15]
-
Step 1: After the reaction is complete, concentrate the mixture.
-
Step 2: Redissolve the crude material in a solvent like dichloromethane or ethyl acetate.
-
Step 3: Add a mild oxidizing agent (e.g., a small amount of 30% hydrogen peroxide) or simply stir the solution open to the air for several hours. Monitor the conversion of the phosphine to the oxide by TLC or NMR.
-
Step 4: Proceed with a standard aqueous workup and column chromatography. The phosphine oxide should now have a much lower Rf and be easier to separate from your less polar product.
-
-
Issue 3: Significant Hydrodehalogenation or Protodeboronation Byproduct
Your mass spec or NMR analysis reveals a significant amount of byproduct where the halide (e.g., -Br, -Cl) or boronic acid/ester group has been replaced by a hydrogen atom.
Potential Causes:
-
Protic Impurities: Water, alcohols, or other protic species in the reaction mixture can serve as a proton source.
-
Base-Mediated Decomposition: Certain bases, especially under high temperatures, can facilitate the decomposition of the organoboron reagent.
-
β-Hydride Elimination: If your aryl halide or organometallic partner has a hydrogen atom on a β-sp³ carbon, this can be a competing pathway.
Troubleshooting Workflow:
Frequently Asked Questions (FAQs)
Q1: How should I handle and store this compound catalysts and ligands?
A1: this compound and its derivatives are air- and moisture-sensitive solids.[2] They should be handled exclusively in an inert atmosphere glovebox or using Schlenk techniques. Store them in a freezer (-20°C is common) under an argon or nitrogen atmosphere.[2] Always allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the solid.
Q2: My product is an amine, and it's tailing badly on the silica gel column. How can I improve the purification?
A2: Amines are basic and interact strongly with the acidic silanol groups on the surface of standard silica gel, causing significant tailing and poor separation.
-
Solution 1: Neutralize the Silica: Pre-treat your silica gel by slurrying it in the mobile phase containing 1-2% triethylamine or ammonia in methanol, then pack the column as usual. Add 0.5-1% triethylamine to your eluent system to keep the silica deactivated during the run.[15]
-
Solution 2: Use an Alternative Stationary Phase: Consider using neutral or basic alumina, or commercially available deactivated silica gel for your chromatography.[15]
Q3: What is the typical catalyst loading for reactions using this compound ligands?
A3: The optimal catalyst loading is highly dependent on the reactivity of your specific substrates. However, a good starting point for screening is typically between 1-3 mol% for the palladium precursor and a slightly higher ratio for the ligand (e.g., Pd:Ligand ratio of 1:1.1 to 1:2). For particularly challenging or sterically hindered substrates, loading may need to be increased to 5 mol%, while highly reactive partners might proceed efficiently with as little as 0.5 mol% or less.
Q4: Can I use a Pd(II) precatalyst like Pd(OAc)₂ or do I need a Pd(0) source?
A4: Yes, Pd(II) sources are very commonly used. The this compound ligand itself, or the amine/other reagents in the reaction mixture, can act as a reducing agent to generate the active Pd(0) catalytic species in situ.[10][11] Using well-defined Pd(II) precatalysts (like palladacycles) can sometimes lead to more reproducible results as they often form the active Pd(0) species more cleanly and efficiently.[10] However, for most standard applications, common sources like Pd(OAc)₂ or Pd₂(dba)₃ are effective.
References
- Current Time Information. Google. Retrieved January 2, 2026.
-
Phosphine oxides - Wikipedia. Wikipedia. [Link]
-
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Wiley Online Library. [Link]
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Wiley Online Library. [Link]
-
Phosphine oxide - Wikipedia. Wikipedia. [Link]
-
Phosphine oxide - Wikipedia, the free encyclopedia. Wikipedia. [Link]
-
Phosphine oxide synthesis by substitution or addition. Organic Chemistry Portal. [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry. Reddit. [Link]
-
Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts. Dalton Transactions (RSC Publishing). [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. NIH National Center for Biotechnology Information. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
SIPHOS, siphos. ResearchGate. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination. WordPress. [Link]
-
Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles. NIH National Center for Biotechnology Information. [Link]
-
Effect of calcination temperature on structure, composition and properties of S2O82−/ZrO2 and its catalytic performance for removal of trace olefins from aromatics. RSC Publishing. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound-PE 97 500997-70-6 [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Phosphine oxides - Wikipedia [en.wikipedia.org]
- 7. en-wikipedia--on--ipfs-org.ipns.dweb.link [en-wikipedia--on--ipfs-org.ipns.dweb.link]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of calcination temperature on structure, composition and properties of S2O82−/ZrO2 and its catalytic performance for removal of trace olefins from aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Stability in (S)-Siphos Mediated Transformations
Welcome to the technical support resource for (S)-Siphos mediated transformations. This guide is designed for researchers, chemists, and drug development professionals to diagnose, prevent, and resolve issues related to catalyst deactivation. By understanding the fundamental mechanisms of instability, you can significantly improve the efficiency, reproducibility, and overall success of your catalytic reactions.
Introduction: The Challenge of Catalyst Stability
This compound is a powerful chiral spiro phosphoramidate ligand, prized for its effectiveness in a range of asymmetric transformations, including conjugate additions and dearomative arylations. Like many high-performance phosphine-ligated catalysts, its efficacy is intrinsically linked to the stability of the metal-ligand complex. Deactivation, the loss of catalytic activity over time, is a common hurdle that can lead to stalled reactions, low yields, and inconsistent results.[1] This guide provides a mechanistically driven approach to troubleshooting, focusing on the root causes of deactivation and offering field-proven preventative strategies.
Section 1: Diagnosing Catalyst Deactivation
Identifying catalyst instability early is critical. A decline in performance is often the first sign, but other indicators can help pinpoint the catalyst as the source of the problem.
Frequently Asked Questions: Initial Diagnosis
Q: My reaction has stalled or is giving a very low yield. How do I know if the catalyst is the problem?
A: While multiple factors can cause a reaction to fail, certain signs point specifically to catalyst deactivation. First, check your reaction profile over time. Does the reaction start and then stop prematurely? This is a classic sign of a catalyst dying mid-reaction. A second key indicator is a visible change in the reaction mixture. The formation of a black precipitate (often called palladium black) is a definitive sign of catalyst decomposition and agglomeration.[2] Finally, if you have access to ³¹P NMR spectroscopy, you can analyze a sample of the reaction mixture. The appearance of a new peak typically 20-40 ppm downfield from your active this compound-Pd complex suggests the formation of the corresponding phosphine oxide, an inactive species.[2]
Q: I observe a color change from a clear yellow/orange to a dark brown or black solution. What has happened?
A: This color change, especially the formation of insoluble black particles, strongly indicates the decomposition of the soluble, active catalyst complex into metallic palladium (Pd(0)) aggregates.[2] This process, known as agglomeration or precipitation, removes the catalyst from the solution phase, effectively halting the catalytic cycle. It is often triggered by ligand dissociation under harsh thermal conditions or the presence of impurities.
General Troubleshooting Workflow
The following decision tree provides a systematic approach to diagnosing issues in your this compound mediated reaction.
Caption: The Pathway of Oxidative Catalyst Deactivation.
Q: What are the primary sources of oxygen and how do I eliminate them?
A: The main culprits are dissolved oxygen in solvents and trace oxygen in the reaction headspace. Even brief exposure to air can be detrimental. Rigorous exclusion of air and moisture is paramount. [2]* Solvents: All solvents must be thoroughly degassed before use. Common methods include freeze-pump-thaw cycles for lower-boiling solvents and sparging with an inert gas (Argon or Nitrogen) for higher-boiling solvents.
-
Headspace: Reactions must be conducted under a positive pressure of a high-purity inert gas using either a glovebox or standard Schlenk line techniques. Ensure all glassware is dried in an oven and cooled under vacuum or an inert gas stream before use.
Q: I don't have a glovebox. Can I still run these reactions successfully?
A: Absolutely. Schlenk line techniques were developed for this exact purpose. The key is meticulous execution. See the detailed protocol in the Appendix for setting up a reaction under an inert atmosphere using a Schlenk line.
Q: Are certain solvents more problematic for oxidative degradation?
A: While the primary issue is dissolved oxygen, the choice of solvent can play a role. [3]Some ether solvents, like THF, can form peroxides upon storage, which are potent oxidants for phosphine ligands. Always use freshly distilled or inhibitor-free solvents from a reputable supplier, and test for peroxides if the container has been opened for an extended period.
Pathway 2: Thermal Degradation & Ligand Dissociation
This compound forms a complex with the palladium center through coordination. This interaction is dynamic. At elevated temperatures, the ligand can dissociate from the metal. [2]Once the palladium center is "naked," it can rapidly agglomerate with other metal atoms to form inactive palladium black.
Q: My protocol calls for high temperatures. How can I minimize thermal deactivation?
A: If high temperatures are unavoidable, consider the following:
-
Use the Minimum Necessary Temperature: Carefully optimize the reaction temperature. Often, a slight decrease can dramatically improve catalyst lifetime without significantly impacting the reaction rate.
-
Optimize Ligand:Metal Ratio: A slight excess of the Siphos ligand can help push the equilibrium away from dissociation, keeping the metal center coordinated and soluble. Experiment with L:M ratios from 1.1:1 to 1.5:1. However, be aware that a large excess of ligand can sometimes inhibit the reaction by occupying coordination sites needed for the substrate.
-
Consider Solvent Effects: The solvent can influence the stability of the catalyst complex. [4]In some cases, more polar or coordinating solvents can help stabilize the active species.
Q: Can additives be used to prevent catalyst agglomeration?
A: Yes, in some catalytic systems, additives can act as stabilizers. [5]For palladium-catalyzed reactions, co-ligands or even certain substrates can sometimes fulfill this role. However, for this compound systems, the most reliable strategies are rigorous temperature control and optimization of the ligand-to-metal ratio. Introducing other additives can complicate the system and should be approached with caution.
Pathway 3: Deactivation by Impurities (Poisoning)
Catalyst poisoning occurs when substances in the reaction mixture bind strongly to the metal center, blocking the sites needed for the catalytic cycle. [6][7]This is a chemical deactivation mechanism that can be very effective even at low poison concentrations.
Q: What are common chemical poisons for palladium catalysts?
A: The list is extensive, but common culprits include:
-
Sulfur Compounds: Thiols, thioethers, and other sulfur-containing functional groups are notorious poisons for palladium. [8]* Basic Amines: While some nitrogen-containing substrates are fine, strongly coordinating amines can act as inhibitors. [6]* Halides: Excess halide ions (e.g., from salts or reagents) can sometimes interfere with the catalytic cycle.
-
Water and Protic Impurities: While some reactions tolerate water, in many cases it can lead to unwanted side reactions or catalyst deactivation. Always use anhydrous solvents unless the protocol specifies otherwise.
Q: How can I ensure my reagents are pure enough?
A:
-
Source High-Purity Reagents: Start with the highest quality reagents available.
-
Purify Substrates: If your substrate is suspected to contain coordinating impurities, consider purifying it by recrystallization, distillation, or column chromatography before introducing it to the reaction.
-
Use Anhydrous & Degassed Solvents: As mentioned, this is critical not only for preventing oxidation but also for avoiding side reactions from protic impurities. [2]
Appendix: Key Experimental Protocols
Protocol 1: Inert Atmosphere Reaction Setup (Schlenk Line)
Objective: To set up a reaction with rigorous exclusion of air and moisture.
Equipment:
-
Dual-manifold Schlenk line (one line for vacuum, one for inert gas like Argon).
-
Oven-dried Schlenk flasks and glassware.
-
Rubber septa, glass stoppers, and cannulas.
Procedure:
-
Glassware Preparation: Assemble your reaction flask (e.g., with a stir bar inside) and a condenser if needed. Dry thoroughly in an oven (>120 °C) for at least 4 hours.
-
Purge Cycle: Immediately connect the hot glassware to the Schlenk line. Carefully evacuate the flask (ensure it doesn't crack from thermal shock) and then backfill with inert gas. Repeat this "evacuate-backfill" cycle at least three times to remove residual air and moisture. Allow the flask to cool to room temperature under a positive pressure of inert gas.
-
Adding Solids: Add your solid reagents, including the palladium precursor and this compound ligand, under a strong positive flow of inert gas. Quickly seal the flask. Repeat the evacuate-backfill cycle three more times.
-
Adding Liquids: Add your degassed solvents and liquid reagents via a gas-tight syringe or a double-tipped cannula. Ensure you are always maintaining a positive inert gas pressure in the reaction flask.
-
Running the Reaction: Once all components are added, leave the flask connected to the inert gas line, which should be vented through an oil bubbler to maintain a slight positive pressure throughout the reaction.
Protocol 2: Solvent Degassing Methods
Objective: To remove dissolved oxygen from reaction solvents.
| Method | Best For | Procedure |
| Freeze-Pump-Thaw | Low-boiling solvents (e.g., THF, Dichloromethane, Toluene) | 1. Place the solvent in a robust flask with a sidearm. 2. Freeze the solvent completely using liquid nitrogen. 3. Apply a high vacuum for 5-10 minutes. 4. Close the flask to the vacuum and thaw the solvent. You may see bubbles of gas being released. 5. Repeat this cycle at least three times for maximum effect. |
| Inert Gas Sparging | High-boiling solvents (e.g., DMF, DMSO, NMP) | 1. Place the solvent in a flask with an inlet for inert gas and an outlet. 2. Insert a long needle or tube connected to the inert gas line so it reaches the bottom of the solvent. 3. Bubble a steady stream of inert gas (e.g., Argon) through the solvent for 30-60 minutes. |
References
- Phosphorus-Based C
- Tereniak, S. J., Landis, C. R., & Stahl, S. S. Are Phosphines Viable Ligands for Pd-Catalyzed Aerobic Oxidation Reactions? Contrasting Insight. Journal of the American Chemical Society.
- The chemistry of phosphines in constrained, well-defined microenvironments. Chemical Society Reviews. (2021).
- improving the stability of phosphine-ligated metal c
- Synthetic strategies towards phosphine ligands suitable for further assembly.
- Strategies for Regeneration of Pt-alloy Catalysts Supported on Silica for Propane Dehydrogen
- Regeneration of the Deactivated SCR Catalysts.
- Additives used to stabilise palladium catalyst*.
- The regeneration or disposal of deactivated heterogeneous catalysts.
- Mechanisms of catalyst deactiv
- Advances in Catalyst Deactivation and Regener
- Catalyst deactiv
- Catalyst Deactivation, Poisoning and Regener
- Mechanisms of catalyst deactivation.
- This compound-PE 97%. Sigma-Aldrich.
- The solvent effects during preparation of Fischer–Tropsch synthesis catalysts.
- Reply to: The impact of thermodynamics when using a catalyst for conventional carbon capture solvent regener
- Lessons learnt in photocatalysis – the influence of solvent polarity and the photostability of the photocatalyst.
Sources
Technical Support Center: (S)-Siphos Ligands and the Critical Role of Temperature in Stereoselectivity
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers utilizing (S)-Siphos and its family of ligands in asymmetric catalysis. This document provides in-depth answers and troubleshooting protocols focused on one of the most critical, yet sometimes overlooked, parameters in achieving high stereoselectivity: reaction temperature . Our goal is to equip you with the foundational knowledge and practical steps to diagnose and solve challenges related to enantiomeric excess (ee%) in your experiments.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the core principles governing the relationship between temperature and stereoselectivity in this compound catalyzed reactions.
Q1: What is this compound and what are its primary applications?
This compound is a member of a privileged class of chiral phosphine ligands known for their effectiveness in asymmetric catalysis. Structurally, it features a spiro backbone which creates a rigid and well-defined chiral environment around the metal center. This unique structure makes it highly effective in a variety of metal-catalyzed reactions, most notably Rhodium- and Ruthenium-catalyzed asymmetric hydrogenations of prochiral olefins. Its applications are prominent in the synthesis of chiral building blocks for pharmaceuticals and fine chemicals.
Q2: How does temperature generally influence the stereoselectivity of an asymmetric reaction?
Temperature is a critical factor that can determine the ratio of stereoisomeric products by influencing whether a reaction is under kinetic control or thermodynamic control .[1][2]
-
Kinetic Control: At lower temperatures, reactions are typically under kinetic control. The product ratio is determined by the relative rates of formation of the different stereoisomers. The major product will be the one that is formed via the transition state with the lowest activation energy (ΔG‡), even if it is not the most stable product.[3] Most asymmetric syntheses rely on kinetic control to achieve high enantioselectivity, as the desired and undesired enantiomers often have identical thermodynamic stability.[1]
-
Thermodynamic Control: At higher temperatures, the system has enough energy to overcome the activation barriers for both pathways, and potentially even reverse the product formation steps (if the reaction is reversible). Over time, the reaction will reach equilibrium, and the product ratio will reflect the relative thermodynamic stabilities of the products. The major product will be the most stable stereoisomer.[4]
In asymmetric catalysis, since the two enantiomeric products are equally stable, thermodynamic control would lead to a racemic (1:1) mixture. Therefore, achieving high enantioselectivity is fundamentally a game of maximizing kinetic control.[1]
Q3: Is a lower temperature always better for achieving high enantiomeric excess (ee%) with this compound?
Generally, lower temperatures are favored for enhancing stereoselectivity in asymmetric reactions, and this often holds true for this compound.[1][5] The relationship between enantiomeric excess and temperature can be described by the Eyring equation. The difference in the free energies of activation (ΔΔG‡) between the two competing diastereomeric transition states (one leading to the R-enantiomer, the other to the S-enantiomer) dictates the ee%. Lowering the temperature amplifies the impact of this energy difference, leading to a higher preference for the lower-energy pathway and thus higher ee%.
However, this is not a universal rule. Extremely low temperatures can sometimes drastically slow down the reaction rate to an impractical level. Furthermore, in some complex catalytic systems, a change in temperature can alter the resting state of the catalyst or the rate-determining step, leading to unexpected outcomes. Therefore, temperature must be optimized for each specific substrate and catalyst system.[6]
Q4: What is the mechanistic basis for temperature's effect in an this compound catalyzed hydrogenation?
In a typical asymmetric hydrogenation, the prochiral substrate coordinates to the chiral metal-Siphos complex. This can happen in two different ways, forming two diastereomeric catalyst-substrate complexes. These complexes then proceed through their respective transition states to form the R or S enantiomer of the product.
The high stereoselectivity observed with this compound arises because one of these transition states is significantly lower in energy than the other due to favorable steric and electronic interactions within the chiral pocket of the ligand. Temperature affects the energy distribution of the reacting molecules.
-
At Low Temperature: Most molecules will only have enough energy to overcome the lower activation barrier, leading almost exclusively to the desired enantiomer (high ee%).
-
At High Temperature: A significant fraction of molecules will have enough energy to also pass over the higher activation barrier, forming the undesired enantiomer and thus reducing the overall ee%.
This relationship is visualized in the energy profile diagram below.
Caption: Energy profile for competing stereoisomeric pathways.
Part 2: Troubleshooting Guide - Low Enantioselectivity
This guide provides a structured approach to diagnosing and resolving issues of low or inconsistent enantiomeric excess (ee%).
Issue: My enantiomeric excess (ee%) is consistently lower than reported values or my own previous successful runs.
This is a common issue that can almost always be resolved by systematically evaluating key reaction parameters.
Caption: Troubleshooting workflow for low enantioselectivity.
Possible Cause 1: Non-Optimal Reaction Temperature
Causality: As discussed, your reaction temperature may be too high, allowing the reaction to proceed through the higher-energy transition state, thus eroding stereoselectivity.[5] Conversely, if the temperature is too low, the reaction might stall, and if any background (non-catalyzed) reaction can occur, it will also lower the overall ee%.[7]
Troubleshooting Action: Conduct a temperature optimization study. This is the most direct way to determine the ideal conditions for your specific substrate.
-
See Experimental Protocol 1: Temperature Optimization Study
Possible Cause 2: Catalyst or Ligand Integrity
Causality: this compound, like many phosphine ligands, can be sensitive to air and moisture, leading to oxidation (phosphine to phosphine oxide).[8] Impurities in the ligand or metal precursor can poison the active catalyst or create alternative, non-selective catalytic species.[7][9] If the catalyst has degraded, it may require a higher temperature to achieve a reasonable reaction rate, which in turn can lower selectivity.
Troubleshooting Actions:
-
Verify Ligand Purity: Check the purity of your this compound ligand using ³¹P NMR spectroscopy. A pure sample should show a single, sharp peak at the expected chemical shift. The presence of a downfield peak is often indicative of oxidation.
-
Handle Under Inert Atmosphere: Always handle this compound and the active catalyst under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent degradation.[9]
-
Use Freshly Prepared Catalyst: If you are generating the catalyst in situ, use high-purity precursors and prepare the catalyst solution immediately before use.
Possible Cause 3: Solvent and Concentration Effects
Causality: The choice of solvent is critical as it can influence the conformation and solubility of the catalyst-substrate complex.[10] A change in temperature can alter these solvent-catalyst interactions. For instance, a catalyst may aggregate at very low temperatures in a particular solvent, reducing its activity and selectivity. Substrate concentration can also play a role; high concentrations could lead to catalyst inhibition or favor side reactions.
Troubleshooting Actions:
-
Ensure Anhydrous Conditions: Use freshly dried, degassed solvents. Water can interfere with the catalyst and is a common culprit in irreproducible results.[9]
-
Screen Solvents: If temperature optimization fails to yield improvement, consider screening a small set of different solvents (e.g., Methanol, Toluene, THF, Dichloromethane) at the optimal temperature you previously identified.
-
Vary Concentration: Evaluate the reaction at a couple of different substrate concentrations to ensure the conditions are robust.[5]
Part 3: Experimental Protocols & Data
Experimental Protocol 1: Temperature Optimization Study for Asymmetric Hydrogenation
This protocol outlines a systematic approach to identify the optimal temperature for your reaction.
Objective: To determine the reaction temperature that provides the highest enantiomeric excess (ee%) for the hydrogenation of a specific substrate using an this compound-based catalyst.
Methodology:
-
Catalyst Preparation (In-situ): In a glovebox, charge a Schlenk flask with the this compound ligand (1.1 mol%) and the metal precursor (e.g., [Rh(COD)₂]BF₄, 1.0 mol%). Add the degassed solvent (e.g., Methanol) and stir for 30-60 minutes to allow for complex formation.
-
Reaction Setup: Prepare a series of identical reaction vessels (e.g., in a parallel reactor block) suitable for hydrogenation.
-
Substrate Addition: To each vessel, add a solution of the substrate in the same degassed solvent.
-
Temperature Equilibration: Set each reactor to a different target temperature (e.g., 50°C, 25°C, 0°C, -20°C). Allow the substrate solutions to equilibrate at their respective temperatures for 15 minutes.
-
Initiate Reaction: Using a syringe, transfer an equal amount of the prepared catalyst solution to each reaction vessel.
-
Hydrogenation: Seal the vessels, purge with H₂ gas (3-5 times), and then pressurize to the desired pressure (e.g., 5 bar).
-
Monitoring: Stir the reactions vigorously. Monitor the reaction progress by taking small aliquots at set time intervals (e.g., 2, 6, 12, 24 hours) and analyzing for conversion by GC or LC.
-
Workup & Analysis: Once the reaction reaches full conversion (or after a fixed time point, e.g., 24 hours), vent the H₂ pressure carefully. Quench the reaction if necessary. Filter the reaction mixture through a short plug of silica to remove the catalyst.
-
Determine ee%: Analyze the enantiomeric excess of the product in the filtrate using chiral HPLC or chiral GC.
Data Presentation: Example Temperature Optimization Results
The following table illustrates a typical outcome of a temperature optimization study.
| Entry | Temperature (°C) | Time (h) | Conversion (%) | ee% (%) |
| 1 | 50 | 2 | >99 | 75.2 |
| 2 | 25 (RT) | 6 | >99 | 92.5 |
| 3 | 0 | 12 | >99 | 98.1 |
| 4 | -20 | 24 | >99 | 99.3 |
| 5 | -40 | 24 | 65 | 99.4 |
Analysis: In this example, lowering the temperature from 50°C to -20°C significantly improves the enantioselectivity. However, at -40°C, the reaction rate becomes impractically slow, as indicated by the incomplete conversion after 24 hours. The optimal temperature is therefore determined to be -20°C , which provides an excellent balance of high selectivity and a practical reaction time.
References
- (No valid reference for this general st
-
Wikipedia. Thermodynamic and kinetic reaction control . [Link]
-
ChemRxiv | Cambridge Open Engage. Thermodynamic vs. Kinetic Control Enables Lewis Acid-Induced Enantioselectivity Reversal Relying on the Same Chiral Source . [Link]
-
AdiChemistry. Stereospecificity-Stereoselectivity-Organic reactions-IIT JAM CSIR NET GATE . [Link]
-
ResearchGate. (PDF) Thermally Stable P‐Chiral Supramolecular Phosphines, their Self‐Assembly and Implication in Rh‐Catalyzed Asymmetric Hydrogenation . [Link]
-
ResearchGate. Optimizing reaction conditions such as a temperature . [Link]
-
ResearchGate. Asymmetric hydrogenation catalyzed by (S,S)-R-BisP-Rh and (R,R)-R-miniPHOS complexes: Scope, limitations, and mechanism*. [Link]
-
Jack Westin. Kinetic Control Versus Thermodynamic Control Of A Reaction . [Link]
-
NIH National Library of Medicine. Asymmetric hydrogenation of α,β-unsaturated phosphonates with Rh-BisP and Rh-MiniPHOS catalysts: Scope and mechanism of the reaction*. [Link]
-
The Catalyst. Kinetic vs. Thermodynamic Control in Organic Reactions . [Link]
- (No valid reference for this general st
- (No valid reference for this general st
- (No valid reference for this general st
- (No valid reference for this general st
-
ScienceDaily. Reaction conditions tune catalytic selectivity . [Link]
- (No valid reference for this general st
-
Chemistry LibreTexts. 14.3: Kinetic vs. Thermodynamic Control of Reactions . [Link]
Sources
- 1. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 2. jackwestin.com [jackwestin.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Kinetic vs. Thermodynamic Control in Organic Reactions [thecatalyst.org]
- 5. benchchem.com [benchchem.com]
- 6. sciencedaily.com [sciencedaily.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to (S)-Siphos and Josiphos Ligands in Asymmetric Hydrogenation
For the discerning researcher, scientist, and drug development professional, the choice of a chiral ligand is a critical decision that profoundly impacts the efficiency and stereoselectivity of asymmetric hydrogenation reactions. This guide provides an in-depth, objective comparison of two prominent ligand families: the monodentate phosphoramidite (S)-Siphos and the bidentate ferrocenyl diphosphine Josiphos. By examining their structural nuances, performance in key transformations, and underlying mechanistic principles, this document aims to equip you with the insights necessary to make informed decisions in your catalytic endeavors.
Introduction: Two Distinct Architectures for Asymmetric Control
At the heart of successful asymmetric hydrogenation lies the chiral ligand, a molecular scaffold that dictates the three-dimensional environment around the metal center, thereby guiding the stereochemical outcome of the reaction. This compound and Josiphos represent two distinct and highly successful strategies in ligand design.
This compound , a member of the spiro phosphoramidite family, is characterized by its rigid 1,1'-spirobiindane backbone. This C2-symmetric, monodentate ligand creates a well-defined chiral pocket that has proven to be exceptionally effective in the rhodium-catalyzed asymmetric hydrogenation of various prochiral olefins, particularly α-dehydroamino acid derivatives and enamides.[1][2]
Josiphos ligands, on the other hand, are a versatile class of bidentate diphosphines featuring a ferrocene backbone. Their chirality arises from a combination of planar chirality of the ferrocene unit and a stereogenic center in the side chain. This modular structure allows for extensive fine-tuning of both steric and electronic properties, leading to a broad range of applications in the hydrogenation of C=C, C=O, and C=N bonds.[3][4] The industrial synthesis of the herbicide (S)-metolachlor, which utilizes a Josiphos ligand, stands as a testament to its remarkable efficiency, achieving a turnover number (TON) greater than 7 million.[4]
Structural Comparison: Monodentate Rigidity vs. Bidentate Flexibility
The fundamental difference in the performance of this compound and Josiphos can be traced back to their distinct structural features.
Figure 1. Structural comparison of this compound and Josiphos ligands.
The rigid spirobiindane framework of This compound enforces a highly organized and predictable chiral environment. The deep chiral pocket created by the spirocyclic system, coupled with the steric bulk of the amine substituent on the phosphorus atom, effectively shields one face of the coordinated substrate, leading to high levels of enantioselectivity.[2]
In contrast, the Josiphos family's ferrocene backbone provides a unique combination of rigidity and flexibility. The bidentate nature of the ligand allows for the formation of a stable chelate ring with the metal center. The stereoelectronic properties of the catalyst can be readily modified by altering the phosphine substituents on the cyclopentadienyl rings, making it a highly tunable ligand class for a wide array of substrates.[3][5]
Performance in Asymmetric Hydrogenation: A Head-to-Head Look
Hydrogenation of Enamides
The asymmetric hydrogenation of enamides to produce chiral amines is a critical transformation in pharmaceutical synthesis. Both this compound and Josiphos have demonstrated exceptional performance in this area.
| Ligand System | Substrate | Conversion (%) | ee (%) | Conditions | Reference |
| Rh/(S)-SIPHOS | N-(1-phenylvinyl)acetamide | >99 | 95 | Rh(COD)₂BF₄, Toluene, rt, 40 psi H₂ | [6] |
| Rh/DuanPhos * | Various Enamides | 100 | up to 99.7 | Rh(COD)₂BF₄, Toluene, rt, 1 bar H₂ | [3] |
| Rh/Josiphos | Enamide precursor to Sitagliptin | - | 99.2 | [{Rh(cod)Cl}₂], DCE, 80 °C | [7][8] |
DuanPhos is a chiral bisphosphine ligand, and its high performance is included for context as a benchmark for enamide hydrogenation.
From the available data, both ligand classes are capable of achieving excellent enantioselectivities in the hydrogenation of enamides. This compound and related phosphoramidites are well-established for their high performance with a range of enamide substrates.[2] Josiphos ligands have also proven their industrial utility in the synthesis of complex chiral amines like Sitagliptin with outstanding enantiocontrol.[7][8]
Hydrogenation of Ketones
The enantioselective reduction of ketones to chiral alcohols is another cornerstone of asymmetric catalysis. While rhodium is often the metal of choice for olefin hydrogenation, ruthenium catalysts are frequently employed for ketone reduction.
| Ligand System | Substrate | Conversion (%) | ee (%) | Conditions | Reference |
| Ru/Josiphos-type | Acetophenone | 100 | 96 | [Ru(OSO₂CF₃){(S,S)-TsNCH(C₆H₅)CH(C₆H₅)NH₂}(η⁶-p-cymene)], Methanol | [9] |
| Ru/Chiral Diphosphine | Acetophenone | >99 | up to 99 | RuCl₂(diphosphine)(diamine), i-PrOH, t-BuOK | [10] |
For the asymmetric hydrogenation of simple ketones like acetophenone, Josiphos-type ligands in ruthenium complexes have demonstrated high efficiency and enantioselectivity.[9] The broader class of chiral diphosphines, to which Josiphos belongs, is well-suited for this transformation, often in the presence of a chiral diamine co-ligand.[11] While data for this compound in ketone hydrogenation is less prevalent, its structural rigidity could potentially be advantageous for specific ketone substrates.
Mechanistic Insights: The Causality Behind Selectivity
The differing structures of this compound and Josiphos lead to distinct mechanistic pathways in asymmetric hydrogenation.
Figure 2. Generalized catalytic cycle for asymmetric hydrogenation.
For rhodium-catalyzed hydrogenation of enamides, the generally accepted mechanism involves the coordination of the olefin to the cationic Rh(I) center, followed by oxidative addition of dihydrogen to form a Rh(III) dihydride species. Subsequent migratory insertion of the olefin into a Rh-H bond and reductive elimination of the product regenerates the active catalyst.
The high enantioselectivity observed with This compound is attributed to the formation of a highly ordered catalyst-substrate complex. The rigid spirobiindane backbone creates a chiral pocket that forces the substrate to adopt a specific orientation, exposing one prochiral face to the incoming hydrogen. The steric bulk of the N-substituent on the phosphoramidite plays a crucial role in this stereodifferentiation.
With Josiphos , the bidentate coordination to the metal center provides a stable and robust catalytic species. The tunability of the phosphine substituents allows for the modulation of the electronic properties of the metal center, which can influence the rate of key steps in the catalytic cycle. Furthermore, the steric bulk of these substituents creates a chiral environment that directs the hydrogenation to a specific face of the substrate. The flexibility of the ferrocene backbone can also play a role in accommodating a wider range of substrates.
Experimental Protocols: A Guide to Practice
The following are generalized experimental procedures for asymmetric hydrogenation using this compound and Josiphos ligands. It is crucial to note that optimal conditions are substrate-dependent and require empirical optimization.
General Procedure for Rh-Catalyzed Asymmetric Hydrogenation of Enamides
This protocol is a general guideline and should be adapted for specific substrates and ligands.
Materials:
-
Rhodium precursor (e.g., [Rh(COD)₂]BF₄ or [Rh(nbd)₂]BF₄)
-
Chiral ligand (this compound or Josiphos derivative)
-
Prochiral enamide substrate
-
Anhydrous, degassed solvent (e.g., methanol, toluene, or dichloromethane)
-
High-purity hydrogen gas
Procedure:
-
In a glovebox, a Schlenk flask or a pressure reactor vial is charged with the rhodium precursor (1 mol%) and the chiral ligand (1.1-1.2 mol%).
-
Anhydrous, degassed solvent is added, and the mixture is stirred at room temperature for 15-30 minutes to allow for catalyst pre-formation.
-
The enamide substrate is added to the catalyst solution.
-
The reaction vessel is sealed, removed from the glovebox, and connected to a hydrogen manifold.
-
The vessel is purged with hydrogen gas (3-4 cycles).
-
The reaction is stirred under the desired hydrogen pressure (typically 1-10 bar) at the appropriate temperature (room temperature to 50 °C) for the specified time (typically 1-24 hours).
-
Upon completion, the reaction is carefully depressurized, and the solvent is removed under reduced pressure.
-
The enantiomeric excess (ee) of the product is determined by chiral HPLC or GC analysis.
General Procedure for Ru-Catalyzed Asymmetric Hydrogenation of Ketones
This protocol is a general guideline for the hydrogenation of ketones using a ruthenium-diphosphine-diamine catalyst system.
Materials:
-
Ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂)
-
Chiral diphosphine ligand (e.g., Josiphos derivative)
-
Chiral diamine ligand (e.g., (R,R)-DPEN)
-
Prochiral ketone substrate
-
Anhydrous, degassed solvent (e.g., isopropanol)
-
Base (e.g., KOtBu)
-
High-purity hydrogen gas
Procedure:
-
In a glovebox, a Schlenk flask is charged with the ruthenium precursor, the chiral diphosphine ligand, and the chiral diamine ligand.
-
Anhydrous, degassed isopropanol is added, and the mixture is stirred to form the catalyst.
-
In a separate vial, the ketone substrate is dissolved in isopropanol.
-
The catalyst solution and the substrate solution are transferred to a high-pressure autoclave.
-
A solution of the base in isopropanol is added to the autoclave.
-
The autoclave is sealed, removed from the glovebox, and pressurized with hydrogen gas to the desired pressure (typically 10-50 bar).
-
The reaction is stirred at the appropriate temperature (typically 25-80 °C) for the specified time.
-
After cooling and careful depressurization, the reaction mixture is worked up, and the enantiomeric excess of the resulting alcohol is determined by chiral HPLC or GC.
Conclusion: Selecting the Optimal Ligand for Your Application
Both this compound and Josiphos are powerful and versatile ligands for asymmetric hydrogenation, each with its distinct advantages.
Choose this compound when:
-
High enantioselectivity is paramount for the hydrogenation of α-dehydroamino acid derivatives and enamides.
-
A well-defined, rigid chiral environment is desired.
Choose Josiphos when:
-
A broad substrate scope, including C=C, C=O, and C=N bonds, is required.
-
High turnover numbers and industrial scalability are critical.
-
Fine-tuning of the ligand's steric and electronic properties is necessary to optimize for a specific substrate.
Ultimately, the choice between this compound and Josiphos will depend on the specific requirements of the synthetic target and the resources available. Empirical screening of a small library of ligands, including representatives from both families, is often the most effective strategy for identifying the optimal catalyst for a given transformation. This guide serves as a foundational resource to inform that selection process, empowering researchers to harness the full potential of asymmetric hydrogenation.
References
- Burk, M. J., et al. (2000). A Family of Chiral Diphosphine Ligands for Asymmetric Catalysis. Accounts of Chemical Research, 33(6), 363-372.
- Doucet, H., et al. (2001). Asymmetric Hydrogenation of Ketones with Ruthenium Complexes of rac- and Enantiopure (S,S)-1,2-Bis((diphenylphosphino)methyl)cyclohexane: A Comparative Study with rac- and (R)-BINAP. Organometallics, 20(10), 2045-2055.
- Sandoval, C. A., et al. (2006). Mechanism of asymmetric hydrogenation of acetophenone catalyzed by chiral eta(6)-arene-N-tosylethylenediamine-ruthenium(II) complexes. Chemistry–An Asian Journal, 1(1-2), 102-110.
- Duan, W., et al. (2008). Synthesis of Enamides via Rh/C-Catalyzed Direct Hydroacylation of Ketoximes. Organic Letters, 10(11), 2263-2266.
- Gridnev, I. D., et al. (2004). Asymmetric hydrogenation of α,β-unsaturated phosphonates with Rh-BisP* and Rh-MiniPHOS catalysts: Scope and mechanism of the reaction. Proceedings of the National Academy of Sciences, 101(15), 5384-5389.
- Zhu, S.-F., et al. (2003). Rhodium-Catalyzed Asymmetric Hydrogenation of Enamides with a Chiral 1,4-Bisphosphine Bearing Diphenylphosphino Groups. The Journal of Organic Chemistry, 68(17), 6703-6705.
- Wills, M., & Palmer, M. J. (2006). Modern Methods for Asymmetric Hydrogenation of Ketones. Organic Chemistry Portal.
- Gridnev, I. D., et al. (2001). Asymmetric Hydrogenation of Enamides with Rh-BisP* and Rh-MiniPHOS Catalysts. Scope, Limitations, and Mechanism. Journal of the American Chemical Society, 123(22), 5268-5276.
- Ohkuma, T., & Noyori, R. (2004). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Pure and Applied Chemistry, 76(Supplement 1), 41-50.
- Reetz, M. T., et al. (2012). Rhodium-catalyzed asymmetric hydrogenation of olefins with PhthalaPhos, a new class of chiral supramolecular ligands. Chemistry–A European Journal, 18(8), 2235-2248.
- Amar, A., et al. (2020). Machine learning and molecular descriptors enable rational solvent selection in asymmetric catalysis. Chemical Science, 11(30), 7942-7953.
- Imamoto, T., et al. (2000). Synthesis and applications of high-performance P-chiral phosphine ligands.
- Togni, A. (2015).
- Wikipedia contributors. (2023). Josiphos ligands. Wikipedia, The Free Encyclopedia.
- Diez-Varga, A., et al. (2021). Combined Theoretical and Experimental Studies Unravel Multiple Pathways to Convergent Asymmetric Hydrogenation of Enamides. Journal of the American Chemical Society, 143(50), 21395-21406.
- Johnson Matthey. (2002). Ruthenium-Catalysed Asymmetric Reduction of Ketones.
- Zhou, Q.-L. (2004). SIPHOS, siphos.
- Drabina, P., et al. (2021). Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes.
- Gridnev, I. D., et al. (2004). Asymmetric hydrogenation of α,β-unsaturated phosphonates with Rh-BisP* and Rh-MiniPHOS catalysts: Scope and mechanism of the reaction.
- Blaser, H.-U., et al. (2003). Solvias Josiphos Ligands: From Discovery to Technical Applications.
- van den Berg, M., et al. (2002). The asymmetric hydrogenation catalysts: [Rh I (cod)((R,R)-MeDuPHOS)]BF 4.
- Chen, C., et al. (2023). Representative bisphospholane Josiphos‐type ligands in asymmetric catalysis.
- Stephan, M., et al. (2011). Highlighted results of SMS-Phos ligands in Rh-catalyzed asymmetric hydrogenation.
- Ganter, C. (2008). Synthesis of JOSIPHOS-Type Ligands via a Diastereoselective Three-Component Reaction and Their Application in Asymmetric Rhodium-Catalyzed Hydroborations.
- Breit, B., et al. (2021). Synthesis of (−)‐(R)‐Sitagliptin by RhI‐Catalyzed Asymmetric Hydroamination.
- Breit, B., et al. (2021). Synthesis of (−)‐(R)‐Sitagliptin by Rh‐Catalyzed Asymmetric Hydroamination.
Sources
- 1. Rhodium-catalyzed asymmetric hydrogenation of olefins with PhthalaPhos, a new class of chiral supramolecular ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Josiphos ligands - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. datapdf.com [datapdf.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to (S)-Siphos and DuPhos Ligands in Asymmetric Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric catalysis, the choice of a chiral ligand is a critical determinant of reaction efficiency and stereoselectivity. Among the pantheon of privileged ligands, the DuPhos family and the more recent Siphos class of monodentate phosphoramidites have established themselves as powerful tools for the synthesis of enantioenriched molecules. This guide provides an in-depth technical comparison of the performance of (S)-Siphos and DuPhos ligands, primarily focusing on their application in the rhodium-catalyzed asymmetric hydrogenation of prochiral olefins. By examining their structural distinctions, mechanistic underpinnings, and performance in key transformations, this document aims to equip researchers with the insights necessary to make informed decisions in catalyst selection.
Introduction to the Ligand Classes
DuPhos: The C2-Symmetric Bidentate Workhorse
First introduced by M.J. Burk at DuPont, the DuPhos family of ligands are C2-symmetric chiral diphosphines.[1] Their design, featuring a 1,2-bis(phospholano)benzene backbone, creates a rigid and well-defined chiral environment around the metal center.[1] This structural rigidity is a key factor in their ability to impart high levels of enantioselectivity in a variety of transformations, most notably in the asymmetric hydrogenation of enamides and dehydroamino acid derivatives.[1][2] The substituents at the 2 and 5 positions of the phospholane rings (e.g., methyl, ethyl) can be varied to fine-tune the steric and electronic properties of the catalyst.[2]
This compound: The Spirocyclic Monodentate Challenger
This compound is a member of a class of chiral monodentate phosphoramidite ligands characterized by a spirobiindane backbone.[3] This unique spirocyclic structure imparts a high degree of conformational rigidity and creates a deep chiral pocket. Unlike the bidentate DuPhos ligands, Siphos ligands coordinate to the metal center through a single phosphorus atom. Initially, it was a widely held belief that bidentate chelation was a prerequisite for high enantioselectivity in many asymmetric reactions. However, ligands like Siphos have challenged this paradigm, demonstrating that well-designed monodentate ligands can achieve comparable, and in some cases superior, levels of stereocontrol.[1][4]
Performance Comparison in Asymmetric Hydrogenation
Direct, head-to-head comparisons of this compound and DuPhos under identical reaction conditions are not extensively documented in the literature. However, by examining their performance on similar classes of substrates, a clear picture of their respective strengths emerges. The asymmetric hydrogenation of enamides and dehydroamino acid derivatives serves as a valuable benchmark for this comparison, as both ligand classes have been extensively studied in these transformations.
Asymmetric Hydrogenation of Enamides and Dehydroamino Acid Derivatives
Both DuPhos and this compound-based rhodium catalysts have demonstrated exceptional performance in the asymmetric hydrogenation of α-enamides and dehydroamino acid derivatives, which are key intermediates in the synthesis of chiral amines and α-amino acids.
| Ligand | Substrate Type | Reported Enantioselectivity (ee%) | Reference |
| (S,S)-Et-DuPhos | α-Enamides | Up to 99% | [2] |
| This compound | α-Enamides | Up to 99.7% | [4] |
| (S,S)-Me-DuPhos | Methyl 2-acetamidoacrylate | >95% | [5] |
| This compound | α-Dehydroamino esters | Up to 99% | [3] |
From the available data, it is evident that both ligand classes are capable of achieving exceptionally high levels of enantioselectivity. Notably, reports have indicated that this compound can achieve slightly higher ee% values for certain enamide substrates compared to DuPhos.[4] This suggests that for particularly challenging substrates, the unique structural features of the Siphos ligand may offer an advantage.
Mechanistic Considerations: The Root of Stereocontrol
The differing structures of DuPhos and this compound lead to distinct mechanisms of stereocontrol in the catalytic cycle.
The DuPhos "Anti-Lock-and-Key" Model
Extensive mechanistic studies on Rh-DuPhos catalyzed hydrogenations have led to the development of the "anti-lock-and-key" model.[6] In this model, the substrate initially coordinates to the rhodium center in two possible diastereomeric forms. Counterintuitively, the major, more stable diastereomer is less reactive towards oxidative addition of hydrogen. The minor, less stable diastereomer, however, is significantly more reactive, and it is this pathway that leads to the major enantiomeric product.[6] The rigidity of the DuPhos backbone is crucial for maintaining the distinct energetic pathways of the two diastereomers. The turnover-limiting step is often considered to be the oxidative addition of hydrogen to the rhodium-substrate complex.[6]
Stereocontrol with Monodentate this compound
The mechanism of stereocontrol for monodentate ligands like this compound is inherently different due to the absence of a chelating backbone. In the case of rhodium-catalyzed hydrogenations, it is believed that two monodentate ligands coordinate to the metal center to form the active catalytic species.[3] The deep chiral pocket created by the spirobiindane backbone of the Siphos ligand plays a crucial role in orienting the substrate for facial-selective hydrogenation. The precise details of the catalytic cycle and the nature of the key intermediates for Siphos-based catalysts are not as extensively elucidated as for the DuPhos system. However, the exceptional enantioselectivities observed suggest a highly organized transition state where the substrate is precisely positioned by the chiral ligand framework.
Experimental Protocols
Below are representative, step-by-step experimental protocols for the rhodium-catalyzed asymmetric hydrogenation of a model substrate, methyl 2-acetamidoacrylate, using both (S,S)-Et-DuPhos and this compound.
Asymmetric Hydrogenation using a Rh/(S,S)-Et-DuPhos Catalyst
This protocol is a generalized procedure based on common practices in the field.
Materials:
-
[Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)
-
(S,S)-Et-DuPhos
-
Methyl 2-acetamidoacrylate
-
Anhydrous, degassed methanol
-
Hydrogen gas (high purity)
Procedure:
-
In a glovebox, a Schlenk flask is charged with [Rh(COD)₂]BF₄ (e.g., 4.1 mg, 0.01 mmol) and (S,S)-Et-DuPhos (e.g., 5.2 mg, 0.011 mmol).
-
Anhydrous, degassed methanol (e.g., 5 mL) is added, and the mixture is stirred for 15-20 minutes to form the catalyst precursor solution.
-
In a separate flask, methyl 2-acetamidoacrylate (e.g., 143 mg, 1.0 mmol) is dissolved in anhydrous, degassed methanol (e.g., 5 mL).
-
The substrate solution is then transferred via cannula to the catalyst precursor solution.
-
The Schlenk flask is sealed, removed from the glovebox, and connected to a hydrogenation apparatus.
-
The flask is purged with hydrogen gas (3-4 cycles).
-
The reaction is stirred under a hydrogen atmosphere (e.g., 1 atm) at room temperature.
-
The reaction progress is monitored by TLC or GC.
-
Upon completion, the hydrogen pressure is carefully released, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the chiral product.
-
The enantiomeric excess is determined by chiral HPLC or GC analysis.
Asymmetric Hydrogenation using a Rh/(S)-Siphos Catalyst
This protocol is a generalized procedure based on literature reports for Siphos-type ligands.[3]
Materials:
-
[Rh(COD)₂]BF₄
-
This compound
-
Methyl 2-acetamidoacrylate
-
Anhydrous, degassed solvent (e.g., dichloromethane or toluene)
-
Hydrogen gas (high purity)
Procedure:
-
In a glovebox, a reaction vessel is charged with [Rh(COD)₂]BF₄ (e.g., 4.1 mg, 0.01 mmol) and this compound (e.g., 0.022 mmol, 2.2 equivalents relative to Rh).
-
Anhydrous, degassed solvent (e.g., 5 mL) is added, and the mixture is stirred for 15-20 minutes.
-
A solution of methyl 2-acetamidoacrylate (e.g., 143 mg, 1.0 mmol) in the same solvent (e.g., 5 mL) is added to the catalyst solution.
-
The reaction vessel is placed in an autoclave.
-
The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 10 atm).
-
The reaction is stirred at a specified temperature (e.g., room temperature) for the required time.
-
After the reaction is complete, the autoclave is carefully depressurized.
-
The reaction mixture is passed through a short plug of silica gel to remove the catalyst.
-
The solvent is removed in vacuo, and the product is further purified if necessary.
-
The enantiomeric excess is determined by chiral HPLC or GC.
Visualization of Ligand Structures and Experimental Workflow
Caption: Generalized experimental workflow for asymmetric hydrogenation.
Conclusion and Future Outlook
Both this compound and DuPhos ligands are exceptionally effective in promoting rhodium-catalyzed asymmetric hydrogenations, consistently delivering high enantioselectivities for a range of important substrates.
-
DuPhos ligands, as C2-symmetric bidentate phosphines, benefit from a well-understood mechanistic framework and a long track record of success in both academic and industrial settings. Their rigidity and predictable stereochemical outcomes make them a reliable choice for many applications.
-
This compound represents a highly successful class of monodentate phosphoramidite ligands. The unique spirocyclic backbone creates a distinct chiral environment that can lead to outstanding enantioselectivities, sometimes even surpassing those of established bidentate ligands. The modularity of their synthesis also offers opportunities for fine-tuning and optimization.
The choice between this compound and DuPhos will ultimately depend on the specific substrate, desired reaction conditions, and the potential need for ligand optimization. For well-established transformations of common substrates, DuPhos ligands are a robust and reliable option. For more challenging substrates or when seeking to push the boundaries of enantioselectivity, the exploration of Siphos and other modern monodentate ligands is highly warranted. The continued development of novel ligand architectures, inspired by the success of both bidentate and monodentate designs, will undoubtedly lead to even more powerful and selective catalysts for asymmetric synthesis in the future.
References
-
Burk, M. J. Modular Phospholane Ligands in Asymmetric Catalysis. Acc. Chem. Res.2000 , 33 (6), 363–372. [Link]
-
Knowles, W. S. Asymmetric Hydrogenations (Nobel Lecture). Angew. Chem. Int. Ed.2002 , 41 (12), 1998-2007. [Link]
-
Burk, M. J.; Feaster, J. E.; Harlow, R. L. New electron-rich chiral phosphines for asymmetric catalysis. Organometallics1990 , 9 (10), 2653–2655. [Link]
-
Gridnev, I. D.; Imamoto, T. On the Mechanism of Rh-BisP*-Catalyzed Asymmetric Hydrogenation of Enamides. J. Am. Chem. Soc.2001 , 123 (22), 5268–5276. [Link]
-
Fu, Y.; Guo, X.-X.; Zhu, S.-F.; Hu, A.-G.; Xie, J.-H.; Zhou, Q.-L. Rhodium-Catalyzed Asymmetric Hydrogenation of Functionalized Olefins Using Monodentate Spiro Phosphoramidite Ligands. J. Org. Chem.2004 , 69 (14), 4648–4655. [Link]
-
Hu, A.-G.; Fu, Y.; Xie, J.-H.; Zhou, Q.-L. Monodentate Chiral Spiro Phosphoramidites: Efficient Ligands for Rhodium-Catalyzed Enantioselective Hydrogenation of Enamides. Angew. Chem. Int. Ed.2002 , 41 (13), 2348-2350. [Link]
-
Wolfson, A.; Janssens, S.; Vankelecom, I.; Geresh, S.; Gottlieb, M.; Herskowitz, M. Aqueous enantioselective hydrogenation of methyl 2-acetamidoacrylate with Rh–MeDuPHOS occluded in PDMS. Chem. Commun.2002 , (4), 388-389. [Link]
Sources
- 1. pure.rug.nl [pure.rug.nl]
- 2. Mono- versus bidentate ligands in rhodium-catalyzed asymmetric hydrogenation. A comparative rate study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rhodium-catalyzed asymmetric hydrogenation of functionalized olefins using monodentate spiro phosphoramidite ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Monodentate chiral spiro phosphoramidites: efficient ligands for rhodium-catalyzed enantioselective hydrogenation of enamides. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
The (S)-Siphos Advantage: A Comparative Guide to a New Generation of Phosphine Ligands
In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and materials science, the quest for more efficient, selective, and robust catalytic systems is relentless. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and various asymmetric transformations, form the bedrock of C-C and C-heteroatom bond formation. The success of these reactions is inextricably linked to the nature of the phosphine ligand coordinating to the metal center. For decades, "traditional" phosphine ligands—from the simple triphenylphosphine (PPh₃) to the venerable BINAP—have been the workhorses of the field. However, a new generation of bulky, electron-rich biaryl phosphine ligands has emerged, offering significant advantages over their predecessors. Among these, (S)-Siphos and its analogues have demonstrated remarkable performance, enabling transformations that were previously challenging or inefficient.
This guide provides an in-depth comparison of this compound with traditional phosphine ligands, supported by experimental data, to illuminate the causal factors behind its enhanced performance and to provide practical insights for researchers, scientists, and drug development professionals.
A Tale of Two Ligands: Structural and Electronic Divergence
The fundamental differences between this compound and traditional phosphine ligands lie in their steric and electronic properties, which are a direct consequence of their distinct architectures.
Traditional Phosphine Ligands , such as triphenylphosphine (PPh₃), are characterized by a relatively small steric footprint and moderate electron-donating ability. While instrumental in the development of cross-coupling chemistry, their limitations become apparent with more demanding substrates. Chiral bidentate ligands like BINAP introduced the concept of a C₂-symmetric biaryl backbone, creating a chiral pocket around the metal center that enables enantioselective catalysis.[1][2] However, the rigidity and electronic properties of these earlier chiral ligands can limit their reactivity with less reactive substrates. Josiphos ligands, a class of chiral ferrocenyl diphosphines, offer a different structural motif and have proven highly effective in asymmetric hydrogenations.[3]
This compound , on the other hand, belongs to the family of dialkylbiaryl phosphine ligands. Its structure is characterized by a spirobiindane backbone, which imparts a rigid and well-defined three-dimensional structure. The phosphorus atom is part of a phosphoramidite moiety, which, along with the biaryl scaffold, contributes to its high electron-donating ability and significant steric bulk. These features are not merely incremental improvements; they fundamentally alter the behavior of the palladium catalyst, leading to a cascade of performance benefits.
Performance Benchmarking: this compound vs. Traditional Ligands
The structural and electronic advantages of this compound translate into tangible improvements in catalytic performance across a range of important transformations.
Enhanced Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The bulky and electron-rich nature of Siphos-type ligands facilitates the rate-limiting oxidative addition step, particularly with challenging substrates like aryl chlorides, and promotes the final reductive elimination step.[4] This leads to faster reactions, lower catalyst loadings, and the ability to couple sterically hindered substrates at room temperature.[4]
| Reaction | Ligand | Catalyst Loading (mol%) | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Chlorotoluene + Phenylboronic acid | PPh₃ | 2 | 80 | 24 | <5 | [5] |
| 4-Chlorotoluene + Phenylboronic acid | SPhos | 0.5-1 | RT-100 | <2 | >95 | [4] |
| 2-Bromotoluene + 2-Methylphenylboronic acid | PPh₃ | 3 | 100 | 16 | 38 | [5] |
| 2-Bromotoluene + 2-Methylphenylboronic acid | SPhos | 1 | RT | 2 | 94 | [4] |
| *SPhos is a closely related analogue of this compound and its performance is representative of the Siphos ligand family in non-asymmetric reactions. |
Superior Performance in Buchwald-Hartwig Amination
In the formation of C-N bonds via Buchwald-Hartwig amination, Siphos-type ligands and other bulky biaryl phosphines have demonstrated a broader substrate scope and higher efficiency compared to traditional ligands.[6] They are particularly effective in the coupling of challenging substrates such as heteroaryl chlorides and bulky secondary amines.
| Aryl Halide | Amine | Ligand | Catalyst Loading (mol%) | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Chlorotoluene | Morpholine | Xantphos | 1.5 | 100 | 12 | 75 | [7] |
| 4-Chlorotoluene | Morpholine | RuPhos | 1 | 80 | 4 | 98 | [8] |
| 2-Chloropyridine | n-Hexylamine | Josiphos | 1 | 100 | 18 | 92 | [6] |
| 2-Chloropyridine | n-Hexylamine | RuPhos | 1 | 80 | 3 | 99 | [8] |
| *RuPhos is another member of the Buchwald family of bulky biaryl phosphine ligands, and its performance showcases the advantages of this ligand class. |
Excellence in Asymmetric Transformations
The true power of the chiral this compound ligand is realized in asymmetric catalysis, where the goal is to produce a single enantiomer of a chiral molecule. The rigid, well-defined chiral pocket created by the spirobiindane backbone leads to excellent enantioselectivity in a variety of reactions. A prime example is the atroposelective Suzuki-Miyaura coupling to form axially chiral biphenols, a class of compounds with significant applications in catalysis and materials science. In this area, sulfonated SPhos (sSPhos) has shown outstanding performance.[9][10]
| Reaction | Ligand | Catalyst Loading (mol%) | Temp. (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| Asymmetric Hydrogenation of Methyl Acetoacetate | (R)-BINAP | 0.01 | 50 | 12 | 100 | 99 | [11] |
| Asymmetric Hydrogenation of an Imine | Josiphos | 0.01 | 60 | 16 | >99 | 99 | [11] |
| Atroposelective Suzuki Coupling of a Bromo-phenol and a Boronate Ester | (S)-sSPhos | 5 | 60 | 16 | 73 | 92 | [9] |
Mechanistic Insights: The "Why" Behind the Superior Performance
The enhanced performance of Siphos-type ligands is not serendipitous; it is a direct result of their unique structural features that favorably influence the key steps of the catalytic cycle.
-
Promotion of Monoligated Species: The steric bulk of Siphos disfavors the formation of bis-ligated palladium complexes, promoting the generation of highly reactive monoligated Pd(0) species. These less sterically hindered species undergo oxidative addition with substrates, including unreactive aryl chlorides, at a much faster rate.[4]
-
Enhanced Electron-Donating Ability: The phosphoramidite moiety and the biaryl backbone of Siphos make it a strong electron-donating ligand. This increases the electron density on the palladium center, which in turn facilitates the oxidative addition step by making the metal more nucleophilic.[12]
-
Facilitation of Reductive Elimination: The steric congestion around the palladium center created by the bulky Siphos ligand promotes the final reductive elimination step, where the desired C-C or C-N bond is formed and the product is released from the metal.[12] This increased rate of reductive elimination contributes to higher overall turnover numbers and catalyst efficiency.
-
A Rigid Chiral Environment: For asymmetric reactions, the C₂-symmetric spirobiindane backbone of this compound creates a rigid and well-defined chiral pocket around the metal center. This precise spatial arrangement effectively controls the orientation of the substrates during the key bond-forming step, leading to high levels of enantioselectivity.
Experimental Protocol: A Case Study in Atroposelective Suzuki-Miyaura Coupling
The following protocol for the synthesis of an axially chiral biphenol is adapted from literature and exemplifies the application of a chiral Siphos-type ligand in a challenging asymmetric transformation.[9]
Objective: To synthesize an enantioenriched 2,2'-biphenol via an atroposelective Suzuki-Miyaura coupling using (S)-sSPhos as the chiral ligand.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
(S)-sSPhos (sulfonated SPhos)
-
Sodium phosphate (Na₃PO₄)
-
Aryl bromide (e.g., 2-bromo-6-methoxyphenol) (1.0 equiv)
-
Aryl boronate ester (e.g., 2-methoxyphenylboronic acid pinacol ester) (1.5 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask or glovebox)
Procedure:
-
Catalyst Pre-formation (optional but recommended): In a glovebox, to a vial, add Pd(OAc)₂ (5 mol%) and (S)-sSPhos (6 mol%). Add a portion of the 1,4-dioxane and stir for 15 minutes.
-
Reaction Assembly: To the vial containing the pre-formed catalyst, add Na₃PO₄ (2.0 equiv), the aryl bromide (1.0 equiv), and the aryl boronate ester (1.5 equiv).
-
Solvent Addition: Add the remaining degassed 1,4-dioxane to achieve the desired concentration (typically 0.1 M).
-
Reaction: Seal the vial and remove it from the glovebox. Place the reaction mixture in a pre-heated oil bath at 60 °C and stir for 16 hours.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired enantioenriched biphenol.
-
Analysis: Determine the yield and enantiomeric excess (ee%) of the product, typically by chiral HPLC or SFC.
This protocol highlights the use of milder conditions and the achievement of high enantioselectivity, which are hallmarks of the this compound ligand family in asymmetric catalysis.
Conclusion
This compound and related bulky, electron-rich biaryl phosphine ligands represent a significant advancement in the field of homogeneous catalysis. Their unique structural and electronic properties directly translate to enhanced reactivity, broader substrate scope, higher catalyst efficiency, and unprecedented levels of enantioselectivity. By facilitating key steps in the catalytic cycle, such as oxidative addition and reductive elimination, these ligands enable chemists to tackle synthetic challenges that were previously intractable with traditional phosphine ligands. For researchers in drug discovery and process development, the adoption of this compound and its analogues can lead to more efficient, cost-effective, and sustainable synthetic routes to complex, high-value molecules.
References
-
(Sigma-Aldrich)
-
(Benchchem)
-
(BYJU'S)
-
(Vedantu)
-
(Ataman Kimya)
-
(ResearchGate)
-
(ChemRxiv)
-
(National Center for Biotechnology Information)
-
(ResearchGate)
-
(Santa Cruz Biotechnology)
-
(DrugFuture)
-
(Santa Cruz Biotechnology)
-
(Benchchem)
-
(University of Cambridge)
-
(Figshare)
-
(ACS Publications)
-
(Sigma-Aldrich)
-
(ACS Publications)
-
(PubMed)
-
(ResearchGate)
-
(ResearchGate)
-
(ResearchGate)
-
(National Center for Biotechnology Information)
-
(ResearchGate)
-
(NPTEL)
-
(Sigma-Aldrich)
-
(University of Liverpool)
-
(Semantic Scholar)
-
(ChemicalLand21)
-
(ResearchGate)
-
(PubMed Central)
-
(ResearchGate)
-
(Reddit)
Sources
- 1. BINAP - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Josiphos ligands - Wikipedia [en.wikipedia.org]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pcliv.ac.uk [pcliv.ac.uk]
- 6. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 10. Collection - An Enantioselective SuzukiâMiyaura Coupling To Form Axially Chiral Biphenols - Journal of the American Chemical Society - Figshare [figshare.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to (S)-Siphos and BINAP: Navigating Enantioselectivity in Asymmetric Catalysis
For researchers, scientists, and professionals in drug development, the selection of the optimal chiral ligand is a critical decision that profoundly impacts the efficiency, selectivity, and overall success of asymmetric catalytic transformations. Among the vast arsenal of privileged ligands, (S)-Siphos and (S)-BINAP represent two distinct and powerful classes of atropisomeric diphosphines. This guide provides an in-depth, objective comparison of their performance in key catalytic reactions, supported by available experimental data, to empower you in making informed decisions for your synthetic challenges.
While direct, head-to-head comparative studies under identical conditions are not abundant in the literature, this guide synthesizes data from various sources to illuminate the distinct advantages and typical applications of each ligand.
Structural and Mechanistic Foundations of Stereocontrol
This compound and (S)-BINAP, while both being axially chiral biaryl diphosphines, possess unique structural attributes that dictate their behavior in the coordination sphere of a metal catalyst and, consequently, the stereochemical outcome of a reaction.
(S)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) is a C₂-symmetric ligand characterized by the atropisomeric binaphthyl backbone. The chirality arises from the restricted rotation around the C-C bond connecting the two naphthalene rings. This rigid and well-defined chiral environment has made BINAP a benchmark ligand in asymmetric catalysis for decades.
This compound , a member of the Buchwald-type biaryl phosphine ligands, features a different structural motif. It is characterized by a biphenyl backbone with a phosphino group on one phenyl ring and a phosphino-substituted aromatic ring on the other. This structure imparts a greater degree of flexibility compared to BINAP, which can be advantageous in certain catalytic cycles.
The mechanism of stereocontrol for both ligands generally involves the formation of a chiral metal complex that preferentially binds to one prochiral face of the substrate. The differing steric and electronic properties of this compound and BINAP can lead to variations in the stability and reactivity of the diastereomeric transition states, ultimately determining the enantioselectivity of the reaction.
Performance in Asymmetric Hydrogenation
Asymmetric hydrogenation is a cornerstone of enantioselective synthesis, and both this compound and BINAP have been employed in this critical transformation, particularly in the reduction of ketones and olefins.
Asymmetric Hydrogenation of Ketones
Ruthenium-catalyzed asymmetric hydrogenation of ketones is a widely used method for the synthesis of chiral alcohols. While direct comparative data is limited, studies on similar ligand classes provide valuable insights. For instance, a comparative study of a cyclohexane-based diphosphine ligand with BINAP in the Ru-catalyzed asymmetric hydrogenation of a range of aryl and heteroaryl ketones revealed that the cyclohexane-based ligand, in most cases, provided higher enantiomeric excesses (ee's) than its BINAP counterpart[1]. This suggests that the specific steric and electronic properties of the ligand backbone play a crucial role in achieving high enantioselectivity.
Table 1: Representative Performance of BINAP in the Asymmetric Hydrogenation of Ketones
| Substrate | Catalyst System | S/C Ratio | Yield (%) | ee (%) | Reference |
| Acetophenone | RuCl₂[(R)-BINAP] | 1000 | >99 | 86 | [2] |
| Methyl acetoacetate | RuBr₂[(R)-BINAP] | 10000 | 100 | 99 | [2] |
Note: Data for this compound in the asymmetric hydrogenation of ketones is not as extensively documented in direct comparative studies.
Asymmetric Hydrogenation of Olefins
In the realm of asymmetric hydrogenation of olefins, both Rhodium and Ruthenium complexes of BINAP have demonstrated high efficacy. For example, Ru(II)-BINAP complexes are effective for the hydrogenation of α,β-unsaturated carboxylic acids[3].
Performance in Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura coupling, a powerful C-C bond-forming reaction, heavily relies on the choice of ligand to achieve high yields and turnover numbers. This is an area where the Buchwald-type ligands, including the Siphos family, have shown exceptional performance, often outperforming more traditional ligands.
While a direct head-to-head comparison with BINAP is scarce, the general outperformance of bulky, electron-rich monophosphine ligands (a class that includes ligands structurally related to Siphos) in many Suzuki-Miyaura applications is well-documented. These ligands are known to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.
Table 2: Representative Performance of SPhos (a related Buchwald Ligand) in Suzuki-Miyaura Coupling
| Aryl Halide | Arylboronic Acid | Catalyst Loading (mol %) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Chlorotoluene | Phenylboronic acid | 1.0 (Pd) | K₃PO₄ | Toluene | RT | 2 | 98 | [4] |
Experimental Protocols
To facilitate a standardized comparison in your own laboratory, a general procedure for the asymmetric hydrogenation of a ketone is provided below.
General Procedure for Asymmetric Hydrogenation of Acetophenone
Catalyst Preparation (in-situ):
-
In a glovebox, to a Schlenk flask, add the Ruthenium precursor (e.g., [RuCl₂(benzene)]₂) and the chiral ligand (this compound or (S)-BINAP) in a suitable molar ratio (e.g., 1:1.1 Ru:ligand).
-
Add a degassed solvent (e.g., methanol or isopropanol).
-
Stir the mixture at room temperature for a specified time to ensure the formation of the active catalyst.
Hydrogenation Reaction:
-
To a separate autoclave, add the substrate (e.g., acetophenone) and the freshly prepared catalyst solution.
-
Add a base (e.g., t-BuOK) if required by the catalytic system.
-
Seal the autoclave, purge with hydrogen gas several times, and then pressurize to the desired pressure (e.g., 10 atm).
-
Stir the reaction mixture at a constant temperature (e.g., 25 °C) for the desired reaction time.
-
After the reaction, carefully depressurize the autoclave.
-
Determine the conversion by GC or ¹H NMR analysis of the crude reaction mixture.
-
Determine the enantiomeric excess (ee) of the product (1-phenylethanol) by chiral HPLC or chiral GC.
Mechanistic and Workflow Diagrams
To visually represent the processes discussed, the following diagrams are provided.
Generalized Catalytic Cycle for Asymmetric Hydrogenation
Caption: Generalized catalytic cycle for asymmetric hydrogenation.
Experimental Workflow for Ligand Comparison
Caption: Typical experimental workflow for ligand comparison.
Conclusion and Future Perspectives
Both this compound and BINAP are powerful chiral ligands that have significantly contributed to the field of asymmetric catalysis. The choice between them is highly dependent on the specific application.
-
BINAP has a long and successful history, particularly in asymmetric hydrogenation, with a vast body of literature supporting its application. Its rigidity and well-defined chiral pocket often lead to high enantioselectivities for a broad range of substrates.
-
Siphos and related Buchwald-type ligands have demonstrated exceptional performance in palladium-catalyzed cross-coupling reactions, often enabling transformations that are challenging with other ligand classes. Their greater flexibility can be advantageous in facilitating key steps in the catalytic cycle.
The development of new and improved chiral ligands is a continuous endeavor. Future research will likely focus on fine-tuning the steric and electronic properties of these and other ligand scaffolds to achieve even higher levels of activity and selectivity for an expanding range of chemical transformations.
References
-
ResearchGate. (2025). Asymmetric Hydrogenation of Ketones with Ruthenium Complexes of rac- and Enantiopure (S,S)-1,2-Bis((diphenylphosphino)methyl)cyclohexane: A Comparative Study with rac- and (R)-BINAP. [Link]
-
NPTEL. (n.d.). Module 6 Hydrogenation Reactions. [Link]
Sources
A Senior Application Scientist's Guide to the Cost-Benefit Analysis of (S)-Siphos in Large-Scale Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the competitive landscape of pharmaceutical and fine chemical manufacturing, the selection of a chiral ligand for asymmetric catalysis is a critical decision that profoundly impacts process efficiency, scalability, and ultimately, the economic viability of a synthetic route. Among the diverse arsenal of privileged ligands, the (S)-Siphos family of phosphoramidites has garnered significant attention for its remarkable performance in a range of catalytic transformations. This guide provides an in-depth, objective cost-benefit analysis of utilizing this compound ligands in large-scale synthesis, comparing their performance with established alternatives such as the Josiphos and Buchwald families of ligands. By integrating technical data, field-proven insights, and economic considerations, this document aims to empower researchers and process chemists to make informed decisions in ligand selection for industrial applications.
The Rise of this compound: A Privileged Monodentate Ligand
This compound, a chiral spiro phosphoramidate ligand, has emerged as a powerful tool in asymmetric catalysis.[1][2] Its unique structural features, characterized by a rigid spirobiindane backbone and a chiral amine moiety, create a well-defined chiral pocket around the metal center. This architecture allows for excellent enantiocontrol in a variety of metal-catalyzed reactions, including hydrogenations, conjugate additions, and cross-coupling reactions.[3][4] Unlike many bidentate phosphine ligands, the monodentate nature of Siphos offers unique advantages in terms of catalyst preparation and tuning of electronic and steric properties.
The efficacy of Siphos and other phosphoramidites has challenged the long-held belief that high flexibility in a metal-ligand complex is detrimental to achieving high stereocontrol.[2] In fact, their modular synthesis allows for the rapid generation of ligand libraries, facilitating high-throughput screening and optimization for specific transformations.[1]
Performance in Key Industrial Transformations: A Comparative Analysis
The true value of a ligand is determined by its performance in real-world applications. Here, we compare the efficacy of this compound with that of well-established Josiphos and Buchwald ligands in two critical, large-scale industrial reactions: asymmetric hydrogenation and Suzuki-Miyaura cross-coupling.
Asymmetric Hydrogenation
Asymmetric hydrogenation is a cornerstone of industrial chiral synthesis. The production of the herbicide (S)-metolachlor, with an annual output exceeding 10,000 tons, stands as a testament to the power of this technology, relying on an iridium catalyst bearing a Josiphos-type ligand to achieve a remarkable turnover number (TON) of over 7,000,000.[5]
While direct, large-scale comparative data for this compound in the same reaction is not publicly available, we can draw valuable insights from studies on similar substrates. Rhodium complexes of Siphos ligands have demonstrated excellent enantioselectivities (up to 99% ee) in the asymmetric hydrogenation of α-dehydroamino esters and enamides.[6]
| Ligand Class | Reaction Type | Substrate | TON | TOF (s⁻¹) | ee (%) | Reference |
| This compound | Rh-catalyzed Hydrogenation | α-dehydroamino esters | High (not specified) | Not specified | up to 99 | [6] |
| Josiphos | Ir-catalyzed Hydrogenation | Imine for (S)-metolachlor | >7,000,000 | >0.5 | 79 | [5] |
| (R)-BINAP | Ru-catalyzed Hydrogenation | Methyl acetoacetate | 10,000 | Not specified | 99 | [7] |
Key Insights:
-
Josiphos ligands are the undisputed champions for specific, high-volume industrial hydrogenations like the (S)-metolachlor process, where extensive process optimization has led to exceptionally high TONs.
-
This compound , as a representative of phosphoramidite ligands, offers excellent enantioselectivity for a broader range of functionalized olefins, making it a versatile tool for the synthesis of complex pharmaceutical intermediates.
-
The choice between a diphosphine like Josiphos and a phosphoramidite like Siphos will often depend on the specific substrate and the development stage of the process. For novel transformations, the modularity and ease of tuning of Siphos can accelerate catalyst screening and optimization.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful C-C bond-forming reaction widely used in the pharmaceutical industry. The choice of ligand is critical, especially when dealing with challenging substrates like aryl chlorides. Buchwald ligands, such as SPhos and XPhos, are renowned for their high activity in these transformations.
While this compound is more commonly associated with asymmetric catalysis, its phosphoramidite scaffold can be adapted for cross-coupling reactions. However, for general Suzuki-Miyaura couplings, the focus is often on achieving high yield and turnover numbers rather than enantioselectivity.
| Ligand Class | Reaction Type | Substrates | Catalyst Loading (mol%) | Yield (%) | Reference |
| Buchwald (XPhos) | Pd-catalyzed Suzuki-Miyaura | Aryl chlorides | 0.005 - 2 | High | |
| Phosphoramidite | Pd-catalyzed Suzuki-Miyaura | Aryl bromides | 1 - 2 | Moderate to High | General Knowledge |
Key Insights:
-
For demanding Suzuki-Miyaura cross-coupling reactions, particularly those involving aryl chlorides, Buchwald ligands are generally the preferred choice due to their well-documented high performance and commercial availability of pre-catalysts that simplify reaction setup.
-
While phosphoramidite ligands can be effective, their application in large-scale achiral cross-coupling is less common compared to the more established Buchwald and other biarylphosphine ligands.
The Cost Equation: Ligand Synthesis and Bulk Pricing
A comprehensive cost-benefit analysis must extend beyond catalytic performance to include the cost and accessibility of the ligand itself.
Synthesis Complexity and Precursor Cost
The cost of a chiral ligand is intrinsically linked to the complexity of its synthesis and the price of its starting materials.
Diagram: Synthetic Accessibility of Chiral Ligands
Caption: Simplified synthetic pathways for this compound, Josiphos, and Buchwald ligands.
-
This compound: The synthesis of this compound relies on the chiral diol (S)-1,1'-spirobiindane-7,7'-diol ((S)-SPINOL).[8][9] The synthesis and resolution of SPINOL can be a significant cost driver.[10][11][12][13] However, once the chiral backbone is secured, the final phosphoramidite formation is relatively straightforward.
-
Josiphos: The synthesis of Josiphos ligands starts from ferrocene and proceeds through the chiral intermediate Ugi's amine.[14][15] The resolution of Ugi's amine is a critical step that can be tedious and impact the overall cost.[14] However, for large-scale production of specific Josiphos ligands, dedicated manufacturing processes have been established, leading to cost efficiencies.[16]
-
Buchwald Ligands: The synthesis of Buchwald ligands typically involves the construction of a substituted biaryl backbone followed by phosphinylation.[17] While the starting materials are often commodity chemicals, the multi-step synthesis can contribute to the overall cost. However, their widespread use has led to the commercial availability of a broad portfolio of these ligands in bulk quantities.[18]
Estimated Bulk Pricing and Cost Contribution
Obtaining precise, large-scale pricing for proprietary ligands is challenging. However, based on synthetic complexity, precursor costs, and market demand, we can establish a general cost hierarchy.
| Ligand | Estimated Bulk Price (per kg) | Key Cost Drivers |
| This compound | High | Synthesis and resolution of (S)-SPINOL |
| Josiphos | Medium to High | Multi-step synthesis from ferrocene, resolution of Ugi's amine |
| Buchwald (e.g., XPhos) | Medium | Multi-step synthesis, but economies of scale due to high demand |
Important Considerations:
-
Catalyst Loading: A more expensive ligand can be economically viable if it enables significantly lower catalyst loading (higher TON), leading to a lower overall cost contribution of the catalyst to the final product.
-
Process Simplicity and Robustness: A ligand that leads to a more robust and reproducible process can reduce manufacturing costs by minimizing batch failures and simplifying purification.
-
Intellectual Property: The patent landscape surrounding a particular ligand can influence its price and availability.
Decision-Making Framework for Ligand Selection
The optimal ligand choice is a multi-faceted decision that balances performance, cost, and practical considerations.
Diagram: Ligand Selection Workflow
Caption: A workflow for rational ligand selection in an industrial setting.
Experimental Protocols
To provide a practical context, here are representative experimental protocols for an asymmetric hydrogenation using a phosphoramidite ligand (analogous to Siphos) and a Suzuki-Miyaura coupling using a Buchwald ligand.
Protocol: Rh-Catalyzed Asymmetric Hydrogenation of an Enamide with a Phosphoramidite Ligand
Materials:
-
[Rh(COD)₂]BF₄ (1.0 mol%)
-
Phosphoramidite ligand (e.g., this compound-PE) (2.2 mol%)
-
Enamide substrate (1.0 mmol)
-
Dichloromethane (DCM), degassed (5 mL)
-
Hydrogen gas
Procedure:
-
In a glovebox, a Schlenk flask is charged with [Rh(COD)₂]BF₄ (0.01 mmol) and the phosphoramidite ligand (0.022 mmol).
-
Degassed DCM (2 mL) is added, and the mixture is stirred for 30 minutes to form the catalyst solution.
-
In a separate flask, the enamide substrate (1.0 mmol) is dissolved in degassed DCM (3 mL).
-
The catalyst solution is transferred to the substrate solution via cannula.
-
The reaction flask is sealed, removed from the glovebox, and connected to a hydrogen line.
-
The flask is purged with hydrogen three times.
-
The reaction is stirred under a hydrogen atmosphere (1-10 bar) at room temperature for the specified time (e.g., 12-24 hours).
-
Upon completion (monitored by TLC or GC), the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography to afford the chiral amine product.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Protocol: Pd-Catalyzed Suzuki-Miyaura Coupling of an Aryl Chloride with a Buchwald Ligand
Materials:
-
Pd₂(dba)₃ (1.0 mol%)
-
XPhos (2.5 mol%)
-
Aryl chloride (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
K₃PO₄ (2.0 mmol)
-
Toluene/water (10:1), degassed (5 mL)
Procedure:
-
To an oven-dried Schlenk flask are added Pd₂(dba)₃ (0.01 mmol), XPhos (0.025 mmol), the aryl chloride (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
The flask is evacuated and backfilled with argon three times.
-
Degassed toluene/water (10:1, 5 mL) is added via syringe.
-
The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred for the specified time (e.g., 2-18 hours).
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and water.
-
The layers are separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the biaryl product.
Conclusion and Future Outlook
The choice between this compound and other established ligand families like Josiphos and Buchwald ligands is not a matter of universal superiority but rather a case-specific decision driven by a holistic analysis of performance, cost, and process requirements.
-
This compound and related phosphoramidites offer a powerful and versatile platform for asymmetric catalysis, particularly in the development of new synthetic routes where their modularity and high enantioselectivity are advantageous.
-
Josiphos ligands remain the gold standard for specific, highly optimized, large-scale asymmetric hydrogenations, demonstrating the pinnacle of what can be achieved with a well-established catalytic system.
-
Buchwald ligands are the workhorses for a wide range of cross-coupling reactions, offering a reliable and cost-effective solution for many large-scale C-C and C-heteroatom bond formations.
As the demand for more efficient and sustainable chemical manufacturing grows, the development of new, more active, and more cost-effective chiral ligands will continue to be a major focus of research. Data-driven approaches to ligand design and high-throughput screening will undoubtedly accelerate the discovery of the next generation of "privileged" ligands, further expanding the capabilities of asymmetric catalysis in large-scale synthesis.[19] For the practicing chemist, a thorough understanding of the cost-benefit trade-offs of existing ligand technologies, as outlined in this guide, is essential for navigating the complex landscape of modern process development.
References
- 1. Phosphoramidites: privileged ligands in asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphoramidite ligand - Wikipedia [en.wikipedia.org]
- 3. This compound-PE 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Phosphoramidite Gold(I)-Catalyzed Diastereo- and Enantioselective Synthesis of 3,4-Substituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Josiphos ligands - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. 1,1'-SPIROBIINDANE-7,7'-DIOL | 223259-63-0 [chemicalbook.com]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. pharmtech.com [pharmtech.com]
- 14. CN105949248A - Synthesis method of Josiphos chiral ferrocenyl phosphine ligands - Google Patents [patents.google.com]
- 15. Simplified Synthesis of an Air-Stable Copper-Complexed Josiphos Ligand via Ugi’s Amine: Complete Preparation and Analysis from Ferrocene - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 18. Buchwald Ligands | Ligands | USD | Entegris [entegris.com]
- 19. Data-driven discovery of active phosphine ligand space for cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
(S)-Siphos Performance Across Rh, Pd, Cu, and Ir Catalytic Systems: A Comparative Guide
In the landscape of asymmetric catalysis, the choice of a chiral ligand is paramount to achieving high efficiency and stereoselectivity. Among the pantheon of "privileged ligands," the (S)-Siphos family, a class of chiral spiro phosphoramidites, has carved a significant niche.[1] Derived from the rigid 1,1'-spirobiindane-7,7'-diol backbone, these monodentate phosphorus ligands offer a unique combination of steric bulk and electronic properties that have proven remarkably effective in a variety of transition-metal-catalyzed reactions.[1] Their modular synthesis allows for fine-tuning of the steric and electronic environment around the metal center, making them versatile tools for researchers in synthetic chemistry and drug development.
This guide provides an in-depth comparison of the performance of this compound and its derivatives in catalytic systems based on four key transition metals: Rhodium (Rh), Palladium (Pd), Copper (Cu), and Iridium (Ir). We will explore the causality behind its efficacy in different transformations, present supporting experimental data, and provide detailed protocols for key reactions.
Rhodium-Catalyzed Asymmetric Hydrogenation: The Gold Standard
The combination of this compound ligands with rhodium represents one of the most successful applications of this ligand class, particularly in the asymmetric hydrogenation of prochiral olefins. The Rh-Siphos complexes are highly efficient catalysts for producing chiral α-amino acid derivatives, enamides, and β-dehydroamino esters with exceptional levels of enantioselectivity.[1]
Mechanistic Insight: The high efficiency stems from the formation of a well-defined chiral environment around the rhodium center. X-ray crystallographic analysis has revealed that the active catalytic species is often a [Rh(diene)(this compound)₂]⁺ complex.[1] In this structure, the two monodentate Siphos ligands create a crowded and rigid chiral pocket that effectively dictates the facial selectivity of hydrogen addition to the coordinated substrate. The choice of the amine substituent on the phosphoramidite is crucial; ligands with smaller alkyl groups on the nitrogen atom, such as this compound-Me, have been shown to afford higher enantioselectivity.[1]
Performance Data: Rh-Catalyzed Asymmetric Hydrogenation
| Substrate Type | Catalyst System | Conditions | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| α-Dehydroamino Esters | [Rh(COD)₂]BF₄ / this compound | H₂ (1 atm), CH₂Cl₂, rt | >99 | Up to 99 | [1] |
| Enamides | [Rh(COD)₂]BF₄ / this compound | H₂ (1 atm), CH₂Cl₂, rt | >99 | Up to 99.7 | [1] |
| β-Dehydroamino Esters | [Rh(COD)₂]BF₄ / this compound | H₂ (1 atm), CH₂Cl₂, rt | >99 | Up to 94 | [1] |
Experimental Protocol: Rh-Catalyzed Hydrogenation of Methyl α-acetamidocinnamate
-
In a glovebox, a solution of [Rh(COD)₂]BF₄ (2.0 mg, 0.005 mmol) and this compound ligand (5.1 mg, 0.011 mmol) in dry, degassed CH₂Cl₂ (5 mL) is stirred for 10 minutes.
-
Methyl α-acetamidocinnamate (110 mg, 0.5 mmol) is added to the catalyst solution.
-
The resulting solution is transferred to a stainless-steel autoclave.
-
The autoclave is purged with hydrogen gas three times and then pressurized to 1 atm of H₂.
-
The reaction is stirred at room temperature for 12 hours.
-
Upon completion, the pressure is carefully released, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the chiral product.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Catalytic Cycle Diagram
Sources
A Researcher's Guide to Chiral Phosphoramidites: A Kinetic Perspective on Efficiency in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric catalysis, the quest for efficient and selective catalysts is paramount. Chiral phosphoramidites have emerged as a privileged class of ligands, demonstrating remarkable success in a multitude of stereoselective transformations critical to the pharmaceutical and fine chemical industries. Their modular nature allows for facile steric and electronic tuning, enabling the optimization of catalytic performance for specific applications. This guide provides a comparative analysis of the kinetic efficiency of various chiral phosphoramidites in key asymmetric reactions, supported by experimental data and detailed protocols to empower researchers in their catalyst selection and development endeavors.
The Significance of Kinetic Studies in Catalyst Evaluation
While high enantioselectivity is a primary goal in asymmetric catalysis, the rate at which a catalyst achieves this transformation is of equal practical importance. Kinetic studies provide invaluable insights into the efficiency of a catalyst by quantifying reaction rates, turnover frequencies (TOFs), and activation energies. This data allows for a direct and objective comparison of different ligand scaffolds, moving beyond simple end-point conversions to a deeper understanding of catalyst performance. Factors such as ligand structure, substrate scope, and reaction conditions all play a crucial role in the kinetic profile of a catalytic system.[1]
Comparative Kinetic Analysis of Chiral Phosphoramidites
The efficiency of chiral phosphoramidite ligands has been demonstrated across a range of metal-catalyzed reactions, most notably in asymmetric hydrogenation and hydroformylation. The following sections present a comparative overview of their kinetic performance.
Asymmetric Hydrogenation
Asymmetric hydrogenation is a cornerstone of chiral synthesis. Rhodium and Iridium complexes bearing chiral phosphoramidite ligands have proven to be highly effective catalysts.
Monodentate phosphoramidites, such as those derived from BINOL (1,1'-bi-2-naphthol), are particularly noteworthy for their high activity. For instance, MonoPhos and its derivatives have exhibited exceptional turnover numbers (TONs), in some cases reaching up to 6000, in the asymmetric hydrogenation of various olefins.[2] The modularity of these ligands allows for systematic tuning of their steric and electronic properties, which can significantly impact the catalytic activity.
Hybrid phosphine-phosphoramidite ligands have also shown great promise. In the Iridium-catalyzed asymmetric hydrogenation of challenging sterically hindered N-arylimines, a novel H₈-BINOL-derived phosphine-phosphoramidite ligand has demonstrated remarkable efficiency, achieving high turnover numbers (up to 100,000) and excellent enantioselectivities (up to 99% ee).[3] This highlights the potential for synergistic effects between different phosphorus moieties within a single ligand scaffold.
| Ligand Family | Metal | Substrate Type | Reported Turnover Number (TON) / Frequency (TOF) | Enantioselectivity (% ee) | Reference |
| MonoPhos (and derivatives) | Rhodium | Olefins | Up to 6000 TON | High | [2] |
| H₈-BINOL-derived phosphine-phosphoramidite | Iridium | Sterically hindered N-arylimines | Up to 100,000 TON | Up to 99% | [3] |
| Phosphine-phosphoramidites | Rhodium | Functionalized Olefins | High activity reported | Up to >99% | [4] |
Table 1: Comparative Performance of Chiral Phosphoramidites in Asymmetric Hydrogenation. This table summarizes reported performance data for different families of phosphoramidite ligands in asymmetric hydrogenation reactions. Note that direct comparison of TONs and TOFs should be made with caution due to variations in reaction conditions across different studies.
Asymmetric Hydroformylation
Rhodium-catalyzed asymmetric hydroformylation is a key industrial process for the production of chiral aldehydes. The choice of phosphoramidite ligand is crucial in controlling both regioselectivity and enantioselectivity, as well as the overall reaction rate.
Studies on the Rh-catalyzed hydroformylation of 1-octene have shown that monodentate phosphoramidites can lead to catalysts with average rates of around 1000 mol [mol Rh]⁻¹ h⁻¹.[5] Diphosphoramidite ligands have also been investigated, with some systems achieving maximum rates of 1200 mol [mol Rh]⁻¹ h⁻¹ for the same substrate.[5] The coordination mode of these bidentate ligands plays a significant role in determining the catalyst's activity and selectivity.[6]
The development of high-throughput screening methods has accelerated the discovery of new and efficient phosphoramidite ligands for hydroformylation. This combinatorial approach allows for the rapid synthesis and evaluation of large libraries of ligands, facilitating the identification of optimal catalysts for specific applications.[7]
| Ligand Type | Substrate | Reported Rate | Regioselectivity | Reference |
| Monodentate Phosphoramidites | 1-Octene | ~1000 mol [mol Rh]⁻¹ h⁻¹ | Moderate to good for linear product | [5] |
| Diphosphoramidites | 1-Octene | Up to 1200 mol [mol Rh]⁻¹ h⁻¹ | High for linear product | [5] |
| Monodentate Phosphoramidites | Styrene | Up to 150 mol [mol Rh]⁻¹ h⁻¹ | High for branched product | [5] |
Table 2: Kinetic Performance of Phosphoramidite Ligands in Rh-Catalyzed Hydroformylation. This table highlights the reaction rates achieved with different types of phosphoramidite ligands in the hydroformylation of representative olefin substrates.
Experimental Protocols for Kinetic Studies
To ensure the trustworthiness and reproducibility of kinetic data, well-defined experimental protocols are essential. In-situ monitoring techniques are particularly powerful for obtaining accurate kinetic profiles of catalytic reactions.
Workflow for Kinetic Analysis of Asymmetric Catalysis
Figure 1: A generalized workflow for conducting kinetic studies of asymmetric catalysis using in-situ monitoring techniques.
Protocol 1: In-situ IR Spectroscopy for Monitoring Asymmetric Hydrogenation
Objective: To determine the kinetic profile of a Rh-catalyzed asymmetric hydrogenation reaction by monitoring the consumption of the substrate and formation of the product in real-time.
Materials:
-
High-pressure IR cell with appropriate windows (e.g., CaF₂, ZnSe)
-
FTIR spectrometer equipped with a suitable detector
-
Gas handling system for H₂
-
Syringe pump for substrate addition
-
Stirring mechanism for the reaction cell
-
Rh-precursor (e.g., [Rh(COD)₂]BF₄)
-
Chiral phosphoramidite ligand
-
Substrate (e.g., a prochiral olefin)
-
Anhydrous, degassed solvent
Procedure:
-
Catalyst Precursor Preparation: In a glovebox, dissolve the Rh-precursor and the chiral phosphoramidite ligand in the solvent in the high-pressure IR cell.
-
System Assembly and Purging: Seal the cell and connect it to the gas handling system and the FTIR spectrometer. Purge the system thoroughly with an inert gas (e.g., argon).
-
Background Spectrum: Acquire a background IR spectrum of the catalyst solution under the desired reaction temperature and pressure of inert gas.
-
Reaction Initiation: Pressurize the cell with H₂ to the desired pressure and start the stirring.
-
Substrate Injection and Data Acquisition: Inject the substrate solution into the cell using the syringe pump. Immediately begin acquiring time-resolved IR spectra at regular intervals.
-
Data Analysis:
-
Identify characteristic IR absorption bands for the substrate and the product that do not overlap with other species in the reaction mixture.
-
Integrate the area of these peaks at each time point.
-
Generate concentration vs. time profiles for the substrate and product using a calibration curve or by assuming that the initial concentration of the substrate is known.
-
From the concentration profiles, determine the initial reaction rate and the turnover frequency (TOF).
-
Causality: The use of in-situ IR spectroscopy allows for the direct observation of changes in the concentrations of reactants and products without the need for sampling, which can introduce errors and perturb the reaction system.[8][9][10] This provides a highly accurate and continuous dataset for kinetic analysis.
Protocol 2: In-situ NMR Spectroscopy for Determining Catalyst Resting State in Asymmetric Hydroformylation
Objective: To identify the major rhodium-hydride species present under catalytic conditions (the catalyst resting state) in a Rh-catalyzed hydroformylation reaction.
Materials:
-
High-pressure NMR tube (e.g., sapphire tube)
-
NMR spectrometer equipped with a variable temperature probe
-
Gas handling system for syngas (CO/H₂)
-
Rh-precursor (e.g., Rh(acac)(CO)₂)
-
Chiral phosphoramidite ligand
-
Deuterated, anhydrous, and degassed solvent
Procedure:
-
Sample Preparation: In a glovebox, dissolve the Rh-precursor and the chiral phosphoramidite ligand in the deuterated solvent in the high-pressure NMR tube.
-
System Assembly and Pressurization: Seal the NMR tube and carefully connect it to the gas handling system. Pressurize the tube with syngas to the desired pressure.
-
NMR Analysis:
-
Insert the NMR tube into the pre-cooled NMR spectrometer.
-
Acquire ³¹P and ¹H NMR spectra at the desired reaction temperature.
-
The ³¹P NMR spectrum will provide information about the coordination of the phosphoramidite ligand to the rhodium center.
-
The ¹H NMR spectrum, particularly in the hydride region (typically -5 to -25 ppm), will reveal the presence and characteristics of the rhodium-hydride species.
-
-
Data Interpretation:
-
Analyze the chemical shifts, coupling constants (J(Rh-P), J(P-H)), and integrals of the signals in the ³¹P and ¹H NMR spectra to identify the structure and relative concentration of the dominant rhodium-hydride complexes.
-
Causality: Identifying the catalyst resting state is crucial for understanding the reaction mechanism.[11] In-situ high-pressure NMR spectroscopy is a powerful tool for this purpose as it allows for the direct observation of the catalytically active species under true reaction conditions.[11][12][13]
Conclusion
Chiral phosphoramidites are undeniably a powerful class of ligands in asymmetric catalysis. A thorough understanding of their kinetic behavior is essential for the rational design and selection of catalysts for specific industrial applications. This guide has provided a comparative overview of the kinetic efficiency of various phosphoramidites in key transformations and has outlined detailed protocols for their kinetic evaluation. By employing these methodologies, researchers can gain deeper insights into catalyst performance, accelerating the development of more efficient and selective catalytic systems for the synthesis of valuable chiral molecules.
References
-
A modular family of phosphine-phosphoramidite ligands and their hydroformylation catalysts: steric tuning impacts upon the coordination geometry of trigonal bipyramidal complexes of type [Rh(H)(CO)2(P^P*)]. Catalysis Science & Technology. [Link]
-
Phosphoramidites: Novel modifying ligands in rhodium catalysed hydroformylation. ResearchGate. [Link]
-
Phosphoramidite ligands. ResearchGate. [Link]
-
Phosphoramidites: privileged ligands in asymmetric catalysis. PubMed. [Link]
-
Phosphoramidites: privileged ligands in asymmetric catalysis. Semantic Scholar. [Link]
-
Chiral phosphine-phosphoramidite ligands in asymmetric catalysis. Taylor & Francis Online. [Link]
-
Chiral Phosphine-Phosphoramidite Ligands for Highly Efficient Ir-Catalyzed Asymmetric Hydrogenation of Sterically Hindered N-Arylimines. ACS Publications. [Link]
-
Kinetic study of various phosphoramidite ligands in the iridium-catalyzed allylic substitution. PubMed. [Link]
-
In Situ Infrared Spectroscopy as a Tool for Monitoring Molecular Catalyst for Hydroformylation in Continuous Processes. ACS Publications. [Link]
-
Current State of the Art of the Solid Rh-Based Catalyzed Hydroformylation of Short-Chain Olefins. MDPI. [Link]
-
Modular Synthesis of Phosphite and Phosphoramidite Ligands for Rh‐catalyzed Hydroformylation. CoLab. [Link]
-
In-Line NMR Diagnostics of Hydroformylation Provided by the Segmented-Flow Microfluidic Regime. ACS Publications. [Link]
-
The Role of In Situ/Operando IR Spectroscopy in Unraveling Adsorbate-Induced Structural Changes in Heterogeneous Catalysis. ACS Publications. [Link]
-
In-situ spectroscopic technique for characterising & studying heterogeneous catalytic reactions. YouTube. [Link]
-
The Role of In Situ/ Operando IR Spectroscopy in Unraveling Adsorbate-Induced Structural Changes in Heterogeneous Catalysis. PubMed. [Link]
-
NMR reaction monitoring robust to spectral distortions. ChemRxiv. [Link]
-
(PDF) In-situ Infrared Spectroscopy on Model Catalysts. ResearchGate. [Link]
-
In-Line NMR Diagnostics of Hydroformylation Provided by the Segmented-Flow Microfluidic Regime. ResearchGate. [Link]
-
Reaction Monitoring & Kinetics. Iowa State University Chemical Instrumentation Facility. [Link]
-
Composition of catalyst resting states of hydroformylation catalysts derived from bulky mono-phosphorus ligands, rhodium dicarbonyl acetylacetonate and syngas. Queen's University Belfast. [Link]
-
Catalytic Homogeneous Asymmetric Hydrogenation: Successes and Opportunities. ACS Publications. [Link]
-
The combinatorial approach to asymmetric hydrogenation: phosphoramidite libraries, ruthenacycles, and artificial enzymes. PubMed. [Link]
Sources
- 1. Kinetic study of various phosphoramidite ligands in the iridium-catalyzed allylic substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A modular family of phosphine-phosphoramidite ligands and their hydroformylation catalysts: steric tuning impacts upon the coordination geometry of trigonal bipyramidal complexes of type [Rh(H)(CO)2(P^P*)] - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. The combinatorial approach to asymmetric hydrogenation: phosphoramidite libraries, ruthenacycles, and artificial enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. m.youtube.com [m.youtube.com]
- 10. The Role of In Situ/ Operando IR Spectroscopy in Unraveling Adsorbate-Induced Structural Changes in Heterogeneous Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In-Line NMR Diagnostics of Hydroformylation Provided by the Segmented-Flow Microfluidic Regime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chemrxiv.org [chemrxiv.org]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of (S)-Siphos
For the modern researcher, the lifecycle of a chemical reagent extends far beyond its use in a reaction vessel. Proper disposal is not merely a regulatory hurdle but a critical component of laboratory safety and environmental stewardship. This guide, designed for researchers, scientists, and drug development professionals, provides a detailed, scientifically-grounded framework for the safe and compliant disposal of (S)-Siphos, a widely used chiral phosphoramidite ligand. By understanding the chemical nature of this compound and the principles of hazardous waste management, laboratories can ensure the safe handling of this valuable reagent from cradle to grave.
Understanding the Hazard Profile of this compound
This compound, formally known as (11aS)-(−)-10,11,12,13-Tetrahydrodiindeno[7,1-de:1′,7′-fg][1][2]dioxaphosphocin-5-bis[(R)-1-phenylethyl]amine, is a chiral phosphoramidite ligand. While not pyrophoric, it is an air-sensitive, combustible solid that can cause skin and eye irritation. Its primary hazards stem from its reactivity and the potential for the phosphorus (III) center to undergo oxidation. Therefore, all handling and disposal procedures must be designed to mitigate these risks.
Core Principles of this compound Waste Management
The disposal of this compound, like all laboratory chemicals, is governed by local, state, and federal regulations. The overarching principle is to manage it as hazardous waste. This involves a multi-step process that begins the moment the reagent is deemed waste.
Table 1: Key Regulatory and Safety Considerations for this compound Disposal
| Consideration | Guideline | Rationale |
| Waste Classification | Hazardous Waste | Due to its reactivity and potential environmental impact. |
| Container Selection | Clearly labeled, sealed, and compatible containers (e.g., glass or polyethylene). | To prevent leaks, reactions with the container material, and misidentification. |
| Labeling | "Hazardous Waste," "this compound," and associated hazard symbols. | To ensure proper handling and disposal by waste management personnel. |
| Storage | Designated Satellite Accumulation Area (SAA), away from incompatible materials. | To prevent accidental reactions and ensure organized waste management. |
| Segregation | Keep separate from strong oxidizing agents, acids, and aqueous waste streams. | To avoid potentially vigorous or hazardous chemical reactions. |
Step-by-Step Disposal Protocol for this compound Waste
This protocol outlines the standard procedure for disposing of this compound waste, from residual amounts in original containers to contaminated labware.
Waste Identification and Segregation
-
Solid Waste: Unused or expired this compound, and any grossly contaminated items (e.g., weighing paper, gloves).
-
Liquid Waste: Solutions containing this compound. Note that this compound is a solid, so any liquid waste would be from solutions prepared in the lab.
-
Contaminated Labware: Glassware, syringes, and other equipment that have come into contact with this compound.
Packaging and Labeling
-
Solid Waste:
-
Collect all solid waste in a dedicated, clearly labeled, and sealable container.
-
The container should be made of a material compatible with this compound and any solvents it may have been in contact with.
-
Label the container with "Hazardous Waste," the full chemical name "this compound," and any other institutional or regulatory required information.
-
-
Liquid Waste:
-
Collect in a sealable, compatible waste container.
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
Label the container clearly as described above.
-
-
Contaminated Labware:
-
Rinse glassware with a small amount of an appropriate organic solvent (e.g., toluene or hexane) to remove residual this compound.
-
The solvent rinse should be collected and treated as hazardous liquid waste.
-
After rinsing, the labware can typically be washed with detergent and water.
-
Storage in a Satellite Accumulation Area (SAA)
-
Store all this compound waste containers in a designated SAA.
-
Ensure the SAA is located at or near the point of generation and is under the control of the laboratory personnel.
-
Keep containers sealed except when adding waste.
-
Maintain an inventory of the waste in the SAA.
Arranging for Professional Disposal
-
Once the waste container is full, or in accordance with your institution's policies, arrange for pickup by a licensed hazardous waste disposal company.
-
Provide the waste disposal company with a complete and accurate description of the waste, including the Safety Data Sheet (SDS) for this compound if requested.
The Logic of this compound Waste Management: A Visual Guide
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
Caption: Decision workflow for the safe disposal of this compound waste.
Chemical Deactivation: A Cautious Approach
While the primary and recommended disposal route for this compound is through a licensed hazardous waste facility, in some research settings, chemical deactivation of small residual amounts may be considered. This should only be performed by trained personnel in a controlled laboratory environment and in compliance with all institutional and regulatory requirements.
The chemical reactivity of phosphoramidites like this compound is dominated by the phosphorus (III) center, which is susceptible to both oxidation and hydrolysis.
-
Oxidation: The phosphorus (III) can be oxidized to the more stable phosphorus (V) state, typically forming a phosphine oxide.
-
Hydrolysis: The P-N bond in phosphoramidites is sensitive to moisture and can be hydrolyzed to form an H-phosphonate.
A potential, though not universally validated, deactivation procedure for small residual amounts of this compound in a reaction vessel could involve slow and controlled oxidation.
Experimental Protocol for Potential Deactivation of Residual this compound
Disclaimer: This protocol is based on general chemical principles and has not been specifically validated for this compound. It should be tested on a small scale by qualified chemists before being implemented.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Inert Atmosphere: Perform the procedure in a fume hood under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent: Ensure the residual this compound is dissolved in an appropriate anhydrous, non-protic solvent (e.g., THF or toluene).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Oxidant Addition: Slowly add a dilute solution of a mild oxidizing agent, such as hydrogen peroxide in an organic solvent, dropwise with vigorous stirring. Caution: The reaction may be exothermic.
-
Monitoring: Monitor the reaction for any signs of exotherm or gas evolution.
-
Quenching: Once the reaction is complete (as determined by an appropriate analytical method such as TLC or ³¹P NMR, showing the disappearance of the starting material), quench any remaining oxidant according to standard laboratory procedures.
-
Disposal: The resulting mixture should still be considered hazardous waste and disposed of through the appropriate channels.
Conclusion
The responsible management of chemical waste is a cornerstone of modern scientific practice. For a specialized reagent like this compound, a thorough understanding of its properties and adherence to established disposal protocols are paramount. By following the guidelines outlined in this document, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
-
University of Pennsylvania Environmental Health and Radiation Safety. (2017). Laboratory Chemical Waste Management Guidelines. [Link]
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
-
American Chemical Society. Hazardous Waste & Disposal Considerations. [Link]
-
Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]
-
Krotz, A. H., et al. (1997). The Degradation of dG Phosphoramidites in Solution. Nucleosides and Nucleotides, 16(1-2), 1-13. [Link]
-
Du, G., & Espenson, J. H. (2005). Oxidation of triarylphosphines and aryl methyl sulfides with hydrogen peroxide catalyzed by dioxovanadium(V) ion. Inorganic chemistry, 44(7), 2465–2471. [Link]
Sources
Mastering the Handling of (S)-Siphos: A Guide to Personal Protective Equipment and Safe Disposal
(S)-Siphos, a valuable phosphoramidite ligand in modern synthetic chemistry, demands meticulous handling due to its air-sensitive nature and potential health hazards. This guide is structured to provide a comprehensive framework for its safe utilization in the laboratory, from initial risk assessment to final disposal.
Understanding the Risks: Hazard Identification
This compound is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] As a fine powder, it also poses an inhalation risk. The primary challenge in handling this compound stems from its reactivity with air and moisture, which can degrade the ligand and compromise experimental results. Therefore, all handling procedures must be conducted under an inert atmosphere.[2]
Core Principles of Protection: Engineering and Administrative Controls
Before detailing personal protective equipment, it is crucial to emphasize that PPE is the last line of defense. The primary methods for safe handling of air-sensitive compounds like this compound are robust engineering and administrative controls.
-
Engineering Controls : The use of a glove box or a Schlenk line is mandatory for all manipulations of solid this compound.[2] A glove box provides a continuously inert atmosphere, ideal for weighing and preparing stock solutions. A Schlenk line allows for the handling of the ligand in solution under an inert gas.
-
Administrative Controls : Access to areas where this compound is handled should be restricted to trained personnel. All users must be thoroughly familiar with the procedures for working with air-sensitive reagents.
A Multi-Layered Defense: Selecting the Right Personal Protective Equipment
A comprehensive PPE strategy is essential to mitigate the risks associated with handling this compound. The following sections detail the specific requirements for different levels of protection.
Hand Protection: Beyond the Basics
The choice of gloves is critical and depends on the nature of the task. For incidental contact, such as handling a sealed container, nitrile gloves are generally acceptable.[3] However, for tasks involving potential direct contact or handling of solutions, a more robust approach is necessary.
dot graph PPE_Selection_Workflow { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Start [label="Handling this compound", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; Task [label="What is the task?", shape=diamond, style=filled, fillcolor="#FBBC05"]; Incidental [label="Incidental Contact\n(e.g., handling sealed vial)", style=filled, fillcolor="#FFFFFF"]; Direct [label="Direct Contact\n(weighing, making solutions)", style=filled, fillcolor="#FFFFFF"]; GloveChoice [label="Select Appropriate Gloves", shape=diamond, style=filled, fillcolor="#FBBC05"]; Nitrile [label="Single Nitrile Gloves", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; DoubleNitrile [label="Double Nitrile Gloves", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Neoprene [label="Neoprene or Butyl Rubber Gloves\n(over nitrile for solvents)", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Respiratory [label="Assess Inhalation Risk", shape=diamond, style=filled, fillcolor="#FBBC05"]; LowRisk [label="Low Risk\n(in fume hood, small quantity)", style=filled, fillcolor="#FFFFFF"]; HighRisk [label="High Risk\n(outside hood, large quantity,\npotential for aerosolization)", style=filled, fillcolor="#FFFFFF"]; N95 [label="N95 Respirator", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; HalfFace [label="Half-Face Respirator with\nP100 Cartridges", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; EyeProtection [label="Eye and Face Protection", shape=Mdiamond, style=filled, fillcolor="#FBBC05"]; Goggles [label="Chemical Splash Goggles", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; FaceShield [label="Face Shield (in addition to goggles\nfor splash hazard)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; LabCoat [label="Protective Clothing", shape=Mdiamond, style=filled, fillcolor="#FBBC05"]; StdCoat [label="Standard Lab Coat", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ChemCoat [label="Chemical-Resistant Apron\n(over lab coat)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Proceed with Caution", shape=ellipse, style=filled, fillcolor="#F1F3F4"];
Start -> Task; Task -> Incidental [label="Minimal"]; Task -> Direct [label="Potential"]; Incidental -> GloveChoice; Direct -> GloveChoice; GloveChoice -> Nitrile [label="Incidental"]; GloveChoice -> DoubleNitrile [label="Direct solid handling"]; GloveChoice -> Neoprene [label="Working with solutions"]; Nitrile -> Respiratory; DoubleNitrile -> Respiratory; Neoprene -> Respiratory; Respiratory -> LowRisk; Respiratory -> HighRisk; LowRisk -> N95; HighRisk -> HalfFace; N95 -> EyeProtection; HalfFace -> EyeProtection; EyeProtection -> Goggles; EyeProtection -> FaceShield; Goggles -> LabCoat; FaceShield -> LabCoat; LabCoat -> StdCoat; LabCoat -> ChemCoat; StdCoat -> End; ChemCoat -> End; } Personal Protective Equipment (PPE) selection workflow for handling this compound.
Table 1: Glove Selection Guide for Handling this compound
| Task | Primary Glove | Secondary Glove (Optional) | Rationale |
| Handling sealed containers | Nitrile | None | Provides adequate protection against incidental contact and contamination.[3] |
| Weighing solid (in a glove box) | Nitrile (double) | None | Double gloving minimizes the risk of contamination in case of a tear and is a standard practice for handling potent compounds. |
| Preparing solutions (in a fume hood) | Nitrile | Neoprene or Butyl rubber | Nitrile offers good dexterity, while the outer glove provides enhanced protection against solvent breakthrough.[4] |
| Cleaning contaminated glassware | Neoprene or Butyl rubber | Nitrile | Provides robust protection against both residual this compound and cleaning solvents. The inner nitrile glove offers a backup barrier. |
It is imperative to inspect gloves for any signs of degradation or puncture before each use and to change them immediately in case of contamination.[5] Never reuse disposable gloves.[3]
Respiratory Protection: A Risk-Based Approach
Given that this compound is a fine powder, the potential for aerosolization and subsequent inhalation must be carefully managed. The level of respiratory protection should be determined by a risk assessment of the specific procedure.
-
For small-scale manipulations (milligram quantities) inside a certified chemical fume hood or glove box: A well-fitted N95 respirator is the minimum requirement to protect against inhalation of airborne particulates.[6]
-
For larger-scale operations or when there is a higher potential for aerosolization (e.g., bulk transfers outside of a primary engineering control): A half-face elastomeric respirator with P100 (HEPA) particulate filters should be used. This provides a higher level of protection and a better facial seal.
All personnel required to wear respirators must be properly fit-tested and trained in their use, maintenance, and storage.
Eye and Face Protection: An Impenetrable Barrier
Chemical splash goggles that meet ANSI Z87.1 standards are mandatory whenever handling this compound, whether in solid form or in solution.[7] When there is a significant risk of splashing, a face shield should be worn in addition to chemical splash goggles to provide a full barrier of protection.
Protective Clothing: Shielding from Contamination
A standard laboratory coat should be worn at all times when working with this compound. For procedures with a higher risk of spills or splashes, a chemical-resistant apron worn over the lab coat is recommended. Protective clothing should be removed immediately if it becomes contaminated.
Operational Plan: Step-by-Step Guidance for Safe Handling
The following protocols are designed to provide a clear, procedural framework for the safe handling of this compound in a laboratory setting.
Protocol 1: Weighing Solid this compound in a Glove Box
-
Preparation : Ensure the glove box has a stable inert atmosphere (typically <1 ppm O2 and H2O).
-
Material Transfer : Introduce the sealed container of this compound, a clean, dry weighing vessel, and a spatula into the glove box antechamber. Cycle the antechamber at least three times to remove atmospheric contaminants.
-
Donning PPE : Wear a double pair of nitrile gloves.
-
Weighing : Inside the glove box, carefully open the container and weigh the desired amount of this compound into the weighing vessel.
-
Sealing : Securely seal the primary container of this compound and the weighing vessel containing the weighed ligand.
-
Cleanup : Carefully clean the spatula and the weighing area within the glove box to prevent cross-contamination.
-
Removal : Remove the sealed containers from the glove box via the antechamber, again cycling at least three times.
Protocol 2: Preparing a Stock Solution using a Schlenk Line
-
Glassware Preparation : Ensure all glassware is oven-dried and cooled under a stream of inert gas.
-
Inert Atmosphere : Assemble the Schlenk flask containing a stir bar and seal with a septum. Connect the flask to the Schlenk line and perform at least three evacuate-refill cycles with an inert gas (e.g., argon or nitrogen).[2]
-
Solid Addition : Under a positive flow of inert gas, quickly add the pre-weighed this compound to the flask.
-
Solvent Addition : Add anhydrous, degassed solvent to the flask via a cannula or a gas-tight syringe.
-
Dissolution : Stir the mixture until the this compound is completely dissolved. The stock solution is now ready for use or storage under an inert atmosphere.
Disposal Plan: Decontamination and Waste Management
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure laboratory safety.
Decontamination of Glassware and Equipment
-
Initial Rinse : In a fume hood, rinse contaminated glassware and equipment with a suitable organic solvent (e.g., toluene or THF) to remove the bulk of the phosphine ligand. Collect this rinse as hazardous waste.
-
Quenching : Carefully and slowly add a dilute solution of an oxidizing agent, such as hydrogen peroxide or bleach, to the rinsed glassware.[8] This will oxidize the residual phosphine to the less hazardous phosphine oxide. Be aware that this reaction can be exothermic.
-
Final Cleaning : After the quenching reaction is complete, the glassware can be washed with soap and water.
Disposal of Unused this compound and Contaminated Materials
Unused this compound and materials heavily contaminated with it (e.g., filter paper, disposable gloves) should be treated as hazardous waste.
Protocol 3: Laboratory-Scale Quenching and Disposal of Solid this compound
This procedure should be performed in a well-ventilated fume hood, and the operator must wear all appropriate PPE, including a face shield.
-
Suspension : Suspend the waste this compound in a suitable solvent such as THF or toluene in a round-bottom flask equipped with a stir bar.
-
Cooling : Cool the flask in an ice bath to control the exothermic reaction.
-
Slow Addition of Oxidant : While stirring vigorously, slowly add a dilute solution of household bleach (sodium hypochlorite) or hydrogen peroxide dropwise to the suspension.[8] The rate of addition should be controlled to prevent a rapid temperature increase.
-
Monitoring : Continue the addition of the oxidizing agent until the reaction is complete (e.g., disappearance of the solid, cessation of heat evolution).
-
Neutralization (if necessary) : If bleach was used, the resulting solution may be basic. Neutralize with a dilute acid (e.g., 1M HCl) carefully.
-
Waste Collection : The resulting solution containing the phosphine oxide can be collected as hazardous chemical waste according to your institution's guidelines.
Contaminated gloves, weighing paper, and other solid waste should be placed in a designated, sealed hazardous waste container.
By adhering to these detailed protocols and maintaining a vigilant approach to safety, researchers can confidently and responsibly utilize the synthetic power of this compound while minimizing risks to themselves and the environment.
References
- BenchChem. (n.d.). Personal protective equipment for handling 2'-O-Propargyl A(Bz)-3'-phosphoramidite.
- ECHEMI. (n.d.). Buy this compound-PE from Chongqing Chemdad.
- UC Berkeley Office of Environment, Health & Safety. (n.d.). Glove Selection Guide.
- ATSDR. (n.d.). Phosphine | Medical Management Guidelines. Retrieved from the Agency for Toxic Substances and Disease Registry website.
- BenchChem. (n.d.). Technical Support Center: Work-up Procedures for Reactions Involving Phosphine Ligands.
- WSU Spokane. (n.d.). GLOVE SELECTION CHART.
- OSHA. (n.d.). OSHA Glove Selection Chart.
- Avantor. (2025, February 21). How to demystify glove selection Get insightful tips to make the right decision [Video]. YouTube.
- MIT Environment, Health & Safety. (2021, April 30). EHS-0026: Laboratory Cleaning, Decontaminating, and Decommissioning.
- Food and Agriculture Organization of the United Nations. (n.d.). Manual of fumigation for insect control - Chemicals used as fumigants (cont.) - Phosphine.
- Sigma-Aldrich. (2024, August 7). SAFETY DATA SHEET.
- Sigma-Aldrich. (n.d.). This compound-PE 97%.
- GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs.
- University of Washington. (n.d.). Glove Selection Page 1 of 20 - Emergency and Safety Services. Retrieved from the University of Washington website.
- PubMed Central. (2007, February 8). Emergency department personal protective equipment requirements following out‐of‐hospital chemical biological or radiological events in Australasia.
- Carl Roth. (n.d.). SPhos - Safety Data Sheet.
- Reddit. (2021, December 19).
- The Royal Society of Chemistry. (n.d.). Supporting Information Secondary Phosphine Oxides as Pre-Ligands for Nanoparticle Stabilization. Retrieved from The Royal Society of Chemistry website.
- Polites, J. G. (2023, August 1). Personal protective equipment for antineoplastic safety. Nursing, 53(8), 42-45.
- World Health Organization. (n.d.). Phosphine.
- BenchChem. (n.d.). Technical Support Center: Handling Air-Sensitive Phosphine Ligands in Palladium Catalysis.
- National Academies of Sciences, Engineering, and Medicine. (2008). Chapter: 10 Phosphine and Eight Metal Phosphides. In Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 6.
- Reddit. (2013, October 3).
- University of Calgary. (2015, July 22). Personal Protective Equipment Selection Guide.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
